5-Chlorobenzothiophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYURIHMNFPQFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461876 | |
| Record name | 5-chlorobenzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20532-33-6 | |
| Record name | 5-Chlorobenzo[b]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20532-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chlorobenzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chlorobenzothiophene: Synthesis, Properties, and Applications
Introduction: In the landscape of medicinal chemistry and materials science, the benzothiophene scaffold stands out as a privileged heterocyclic motif. Its inherent aromaticity, coupled with the presence of a sulfur atom, imparts unique electronic and steric properties that are highly sought after in the design of novel therapeutic agents and functional organic materials. Among its halogenated derivatives, 5-Chlorobenzothiophene has emerged as a particularly valuable building block, serving as a key intermediate in the synthesis of a range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties of this compound
This compound is an off-white solid at room temperature.[1][2] Its core structure consists of a benzene ring fused to a thiophene ring, with a chlorine atom substituted at the 5-position. This substitution pattern significantly influences the molecule's electronic distribution and reactivity.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅ClS | [2][3] |
| Molecular Weight | 168.64 g/mol | [2][4] |
| CAS Number | 20532-33-6 | [2][4] |
| Appearance | Off-white solid | [1][2] |
| Boiling Point | 85 °C at 4 Torr | [2] |
| Solubility | Slightly soluble in water | [2] |
| IUPAC Name | 5-chloro-1-benzothiophene | [4] |
Synthesis of this compound: A Methodological Overview
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Herein, we detail two prominent synthetic routes, highlighting the chemical principles that underpin these methodologies.
Cyclization of a Substituted Thioether
One of the most direct methods for constructing the this compound scaffold involves the acid-catalyzed cyclization of a suitably substituted thioether. This approach leverages the formation of an electrophilic intermediate that undergoes intramolecular cyclization to yield the desired bicyclic system.
Reaction Pathway:
Caption: Acid-catalyzed cyclization pathway to this compound.
Experimental Protocol:
A robust and high-yielding protocol for this transformation has been described in the literature.[2]
Materials:
-
(4-chlorophenyl)(2,2-diethoxyethyl)sulfane
-
Chlorobenzene
-
Polyphosphoric acid (PPA)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Silica gel
Procedure:
-
To a 25 mL round-bottomed flask, add (4-chlorophenyl)(2,2-diethoxyethyl)sulfane (500 mg, 1.92 mmol) and chlorobenzene (2 mL).[2]
-
In a separate flask, prepare a boiling solution of polyphosphoric acid (1 g) in chlorobenzene (5 mL).[2]
-
Add the mixture from step 1 dropwise to the boiling PPA solution over 5 minutes.[2] The high temperature and acidic environment facilitate the elimination of ethanol and subsequent electrophilic attack of the resulting carbocation onto the aromatic ring.
-
Upon completion of the reaction (monitored by TLC), slowly pour the reaction mixture into ice water (25 mL) to quench the reaction and precipitate the product.[2]
-
Extract the aqueous mixture three times with ethyl acetate (25 mL each).[2]
-
Combine the organic phases, wash with saturated brine (50 mL), and dry over anhydrous sodium sulfate.[2]
-
Concentrate the organic phase under reduced pressure to obtain the crude product.[2]
-
Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to afford this compound as an off-white solid (290 mg, 90% yield).[2]
Causality Behind Experimental Choices:
-
Polyphosphoric Acid (PPA): PPA serves as both a strong acid catalyst and a dehydrating agent, essential for promoting the cyclization reaction.
-
High Temperature: The reaction is conducted at the boiling point of chlorobenzene to provide the necessary activation energy for the cyclization to occur efficiently.
-
Ice Water Quench: This step is crucial for rapidly stopping the reaction and ensuring the product precipitates out of the aqueous phase, facilitating its extraction.
-
Silica Gel Chromatography: This purification technique is employed to separate the desired product from any unreacted starting materials or side products, ensuring high purity of the final compound.
Electrophilic Cyclization of o-Alkynyl Thioanisoles
Conceptual Reaction Pathway:
References
- 1. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5969157A - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 4. 5-Chlorobenzo(b)thiophene | C8H5ClS | CID 11309754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]
An In-depth Technical Guide to the Physicochemical Properties of 5-Chlorobenzothiophene
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chlorobenzothiophene (CAS No: 20532-33-6), a significant heterocyclic compound utilized as a key intermediate in pharmaceutical synthesis.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of its molecular characteristics, physical properties, and spectral data. In instances where direct experimental data is not publicly available, this guide presents established methodologies for their determination, alongside predicted properties based on analogous compounds and computational models. This approach ensures a scientifically robust resource that combines established data with practical, field-proven insights for laboratory application.
Molecular Structure and Core Identifiers
This compound is an organosulfur compound featuring a benzothiophene core chlorinated at the 5-position. The fusion of a benzene ring with a thiophene ring results in a bicyclic aromatic system, and the presence of the chloro-substituent significantly influences its electronic properties and reactivity.
Chemical Structure
Caption: 2D Structure of this compound.
Key Identifiers
A summary of the fundamental identifiers for this compound is presented in Table 1.
| Identifier | Value | Reference |
| CAS Number | 20532-33-6 | [1][2][3] |
| Molecular Formula | C₈H₅ClS | [1][3] |
| Molecular Weight | 168.64 g/mol | [3] |
| IUPAC Name | 5-chloro-1-benzothiophene | [3] |
| Synonyms | 5-Chlorobenzo[b]thiophene, 5-Chloro Benzothiophene | [1][3] |
| InChI Key | SNYURIHMNFPQFL-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=CC2=C(C=CS2)C=C1Cl | [3] |
Physical and Chemical Properties
The physical state and solubility characteristics of a compound are critical for its handling, formulation, and application in synthetic chemistry.
Physical State
This compound is described as an off-white or white solid at room temperature.[1][2]
Melting Point
Experimental Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a highly accurate method for determining the melting point and purity of a crystalline solid.
Caption: Workflow for Melting Point Determination using DSC.
Boiling Point
There is a discrepancy in the reported boiling point of this compound. One source indicates a boiling point of 85 °C at a reduced pressure of 4 Torr, while another reports a boiling point of 261.5 °C at atmospheric pressure (760 mmHg).[2][4]
Analysis of Boiling Point Data using the Clausius-Clapeyron Equation
To assess the consistency of these two data points, the Clausius-Clapeyron equation can be employed. This equation relates vapor pressure and temperature for a substance. Online calculators are available to perform this calculation.[1][5][6][7][8] A precise experimental determination of the boiling point at atmospheric pressure is recommended for definitive characterization.
Solubility
This compound is reported to be slightly soluble in water.[1] Quantitative solubility data in common organic solvents is not extensively available. The solubility of benzothiophene derivatives is influenced by the nature of the substituents on the aromatic core and the polarity of the solvent.[9]
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
This is a standard method for determining the solubility of a solid compound in a liquid solvent.
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Partition Coefficient (LogP)
The partition coefficient is a measure of a compound's lipophilicity. The computed XLogP3 value for this compound is 3.7, indicating a preference for lipid environments over aqueous ones.[3]
Spectroscopic Properties
Spectroscopic data is fundamental for the structural elucidation and identification of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
A patent source provides the following major characteristic ¹H-NMR peaks for a compound identified as this compound in CDCl₃ at 400 MHz: δ (ppm) 7.47 (dd, J= 2.0, 8.8 Hz, 1H), 7.83 (d, J= 8.8 Hz, 1H), 7.93 (d, J= 2.0 Hz, 1H), 7.97 (s, 1H), 10.11 (s, 1H).[10]
Interpretation and Caution: The doublet of doublets and the two doublets are consistent with the expected splitting pattern for the protons on the chlorinated benzene ring. However, the singlets at 7.97 ppm and particularly at 10.11 ppm are atypical for a simple this compound structure. The peak at 10.11 ppm is in the region of aldehydic protons. This suggests that the reported spectrum might be of a derivative or an intermediate in the patented synthesis. For unambiguous identification, a full, assigned ¹H-NMR spectrum should be acquired and analyzed.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental ¹³C-NMR spectrum for this compound is readily available. However, the expected chemical shifts can be predicted based on the analysis of related compounds. The spectrum is expected to show 8 distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atoms in the aromatic rings will resonate in the downfield region (typically 120-150 ppm). The carbon atom attached to the chlorine will be influenced by its electronegativity.
Infrared (IR) Spectroscopy
An experimental FT-IR spectrum for this compound is not available in the searched literature. The expected characteristic IR absorption bands can be predicted based on the functional groups present in the molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | Aromatic C-H stretch |
| 1600-1450 | Aromatic C=C ring stretch |
| ~1100 | C-Cl stretch |
| 800-700 | C-S stretch |
| 900-675 | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 168, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at m/z 170 with an intensity of approximately one-third of the M⁺ peak is expected.[11]
Predicted Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of a chlorine atom or the thiophene ring, leading to characteristic fragment ions.
Crystal Structure
No experimental data from X-ray crystallography for this compound was found in the public domain. Determining the single-crystal X-ray structure would provide definitive information on its bond lengths, bond angles, and crystal packing, which are invaluable for computational modeling and understanding its solid-state properties.
Reactivity and Stability
This compound is a stable compound under recommended storage conditions. It is incompatible with strong oxidizing agents.[12] The benzothiophene ring system can undergo various chemical transformations. The chlorine substituent can participate in nucleophilic aromatic substitution reactions under certain conditions, and the thiophene ring can be involved in electrophilic substitution reactions.
Safety, Handling, and Storage
Hazard Identification
Based on available safety data sheets, this compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation.[12]
Handling and Personal Protective Equipment (PPE)
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
Storage
-
Store in a cool, dry, and well-ventilated place.[3]
-
Keep the container tightly closed.[3]
-
Store away from incompatible materials such as strong oxidizing agents.[12]
Conclusion
This technical guide has synthesized the available physicochemical data for this compound and provided a framework for its experimental determination where data is lacking. The provided protocols and predicted spectral characteristics offer a valuable resource for researchers working with this important pharmaceutical intermediate. The discrepancies in reported boiling points and the cautionary note on the published ¹H-NMR data highlight the critical need for thorough experimental characterization of this compound.
References
- 1. Clausius-Clapeyron Equation - Calculator and Plotter [chemix-chemistry-software.com]
- 2. This compound CAS#: 20532-33-6 [m.chemicalbook.com]
- 3. 5-Chlorobenzo(b)thiophene | C8H5ClS | CID 11309754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cas 20532-33-6|| where to buy this compound [chemenu.com]
- 5. Clausius-Clapeyron Equation [vcalc.com]
- 6. Correlation of Vapor Pressure at Different Temperatures by Clausius Clapeyron Equation Calculator | Calistry [calistry.org]
- 7. chemicaltweak.com [chemicaltweak.com]
- 8. calctown.com [calctown.com]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. youtube.com [youtube.com]
- 12. quora.com [quora.com]
An In-depth Technical Guide to 5-Chlorobenzothiophene (CAS: 20532-33-6)
This guide provides a comprehensive technical overview of 5-Chlorobenzothiophene, a pivotal heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes fundamental properties, advanced synthetic protocols, reactivity, and applications, grounding all information in established scientific literature.
Introduction: The Significance of the Benzothiophene Scaffold
Benzothiophene, a sulfur-containing heterocyclic aromatic compound, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural framework is present in a multitude of pharmacologically active molecules and approved drugs, including the osteoporosis medication Raloxifene and the antifungal agent Sertaconazole.[3] The versatility of the benzothiophene core allows for extensive functionalization, leading to a broad spectrum of biological activities such as anticancer, anti-inflammatory, antimicrobial, and CNS-active properties.[4][5][6]
This compound (CAS No. 20532-33-6) serves as a crucial intermediate in the synthesis of these complex derivatives.[7] The presence of the chlorine atom at the 5-position provides a versatile handle for synthetic transformations, particularly for cross-coupling reactions, enabling the construction of diverse molecular architectures.[8] Understanding the chemical behavior, synthesis, and reactivity of this specific chloro-substituted analog is therefore paramount for scientists aiming to innovate within this chemical space.
Physicochemical and Spectroscopic Profile
A thorough characterization of a starting material is the foundation of reproducible and scalable synthesis. The key properties of this compound are summarized below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 20532-33-6 | [9] |
| Molecular Formula | C₈H₅ClS | [9] |
| Molecular Weight | 168.64 g/mol | [9] |
| Appearance | Off-white to white solid | [10][11] |
| Boiling Point | 85 °C at 4 Torr | [10][11] |
| Flash Point | 147.6 °C | [10] |
| Density | 1.349 g/cm³ (Predicted) | [10][11] |
| Water Solubility | Slightly soluble | [3][10] |
| Storage Conditions | Room temperature, in a dry, dark place | [12] |
| InChI Key | SNYURIHMNFPQFL-UHFFFAOYSA-N | [9] |
Spectroscopic Analysis (Predicted)
While a definitive, publicly available full spectral analysis is not provided in the search results, the expected spectroscopic characteristics can be inferred from the structure and data for analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm). The five protons on the bicyclic system will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to coupling with adjacent protons. The protons on the thiophene ring (at positions 2 and 3) will likely appear as distinct doublets, while the three protons on the benzene ring will show a more complex pattern influenced by the chloro-substituent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display eight distinct signals for the eight carbon atoms in the molecule. Aromatic carbons typically resonate in the δ 120-140 ppm range.[13][14] The carbon atom attached to the chlorine (C5) will be influenced by the halogen's electronegativity. The carbons of the thiophene ring (C2, C3, C3a, C7a) will have chemical shifts characteristic of this heterocyclic system.[15][16]
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations of the aromatic rings appearing just above 3000 cm⁻¹.[17][18] C=C stretching vibrations within the aromatic system are expected in the 1400-1600 cm⁻¹ region. A C-Cl stretching absorption may be observed in the fingerprint region, typically below 800 cm⁻¹.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 168. A characteristic isotopic pattern for one chlorine atom (M+2 peak at m/z 170 with approximately one-third the intensity of the M⁺ peak) will be a definitive feature.[19] Fragmentation would likely involve the loss of chlorine or cleavage of the thiophene ring.
Synthesis Methodologies
The construction of the this compound core can be achieved through several strategic cyclization reactions. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
Polyphosphoric Acid (PPA) Mediated Cyclization
A common and effective method involves the intramolecular cyclization of a substituted thiophenyl ketone using a strong acid catalyst like polyphosphoric acid (PPA). This approach is exemplified by the synthesis of the related 3-methyl analog.[20]
Caption: PPA-mediated intramolecular cyclization workflow.
Protocol: Synthesis of 5-chloro-3-methylbenzo[b]thiophene [20]
-
Reaction Setup: To 300 g of polyphosphoric acid, add 50 g (0.25 mol) of 1-[(4-chlorophenyl)thio]-2-propanone.
-
Heating: Stir the mixture and gradually raise the temperature to 120 °C. An exotherm may be observed.
-
Reaction: Maintain the reaction temperature at 130 °C and stir for 1 hour.
-
Work-up: Cool the mixture and carefully dilute it with water.
-
Extraction: Extract the aqueous mixture with diethyl ether.
-
Purification: Dry the combined organic phases and concentrate under reduced pressure. The residue is stirred in methanol, filtered, and the filtrate is concentrated to yield the product.
Causality: PPA acts as both a strong acid catalyst and a dehydrating agent. It protonates the carbonyl oxygen, activating the molecule for an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the activated ketone to form the five-membered thiophene ring.
Synthesis via (4-chlorophenyl)(2,2-diethoxyethyl)thiane
Another established route involves the acid-catalyzed cyclization and elimination from a protected aldehyde precursor.[11]
Protocol: Synthesis of this compound [11]
-
Preparation: Prepare a boiling solution of polyphosphoric acid (1 g) in chlorobenzene (5 mL).
-
Addition: In a separate flask, dissolve (4-chlorophenyl)(2,2-diethoxyethyl)thiane (500 mg, 1.92 mmol) in chlorobenzene (2 mL).
-
Reaction: Add the solution from step 2 dropwise to the boiling PPA solution over 5 minutes.
-
Quenching: After the reaction is complete, slowly pour the mixture into ice water (25 mL).
-
Extraction: Extract the mixture three times with ethyl acetate (25 mL each).
-
Washing & Drying: Combine the organic phases, wash with saturated saline (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography using petroleum ether as the eluent to obtain this compound as an off-white solid (290 mg, 90% yield).
Key Reactions and Chemical Reactivity
The this compound scaffold offers multiple sites for chemical modification, primarily involving the chloro-substituent and the thiophene ring.
Reactivity of the Chloro Group
The chlorine atom at the 5-position is on the benzene ring and is generally amenable to displacement via transition metal-catalyzed cross-coupling reactions.[8] This allows for the introduction of a wide variety of substituents.
Caption: Versatility of the chloro group in cross-coupling.
These reactions provide powerful tools for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Reactions on the Thiophene Ring and Side Chain
The benzothiophene nucleus itself can undergo various reactions. For instance, the methyl group of a precursor like 3-methyl-7-chlorobenzo[b]thiophene can be brominated to install a reactive handle for further elaboration.[21]
Protocol: Synthesis of 3-(Bromomethyl)-7-chlorobenzo[b]thiophene [21]
-
Setup: Dissolve 3-methyl-7-chlorobenzo[b]thiophene (29.3 g) in a suitable solvent (e.g., n-heptane, 230 g). Irradiate the flask with a 200W bulb.
-
Initiator: Add benzoyl peroxide (1.76 g) under stirring.
-
Heating: Heat the reaction mixture to boiling.
-
Bromination: Add N-bromosuccinimide (NBS) (29.89 g) in batches.
-
Reaction: Continue stirring under boiling for 4-6 hours after the NBS addition is complete.
-
Isolation: After cooling, filter the mixture. Concentrate the filtrate until a precipitate forms, let it stand for 3-5 hours, filter, and wash the filter cake with petroleum ether to yield the product.
Applications in Research and Drug Development
The primary value of this compound lies in its role as a building block for pharmacologically active molecules.[7][11] The benzothiophene core is a key component in drugs targeting a wide array of diseases.[1][3]
-
Anticancer Agents: The benzothiophene scaffold is found in compounds like Raloxifene, used in breast cancer treatment, and other derivatives have shown potent kinase-inhibiting properties.[1][3]
-
Anti-inflammatory and Analgesic Agents: Various benzothiophene derivatives have demonstrated significant anti-inflammatory and analgesic activities.[3]
-
Antimicrobial Agents: The fusion of the benzothiophene nucleus with other heterocyclic systems has led to the development of novel compounds with potent activity against multidrug-resistant bacteria, such as MRSA.[22]
-
CNS Disorders: The structural versatility of benzothiophenes has been exploited to create agents with antidepressant, anticonvulsant, and anti-Parkinson's activities.[3][15]
The synthesis of derivatives from this compound allows researchers to systematically explore the chemical space around this privileged scaffold, optimizing for potency, selectivity, and pharmacokinetic properties.
Safety and Handling
As a chemical intermediate, this compound requires careful handling to minimize exposure and ensure laboratory safety.
-
Hazard Identification: The compound is classified as irritating to the eyes, respiratory system, and skin.[10] Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[10] Work should be conducted in a well-ventilated area or a chemical fume hood.[10]
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[10]
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and get medical attention.[10]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[10]
-
-
Storage and Disposal: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from incompatible materials such as strong oxidizing agents.[19] Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]
Conclusion
This compound is more than a simple chemical; it is a key enabling molecule for innovation in medicinal chemistry and materials science. Its well-defined physicochemical properties, coupled with versatile and scalable synthetic routes, make it an invaluable starting material. The strategic importance of its chloro-substituent as a reactive handle for diversification cannot be overstated, providing a gateway to novel compounds with potentially life-saving therapeutic applications. This guide provides the foundational knowledge required for researchers to confidently and safely utilize this important building block in their scientific endeavors.
References
- 1. parchem.com [parchem.com]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Chlorobenzo[b]thiophene, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [benthamscience.com]
- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-BROMOBENZO[B]THIOPHENE(4923-87-9) 1H NMR spectrum [chemicalbook.com]
- 8. 5-Chlorobenzo(b)thiophene | C8H5ClS | CID 11309754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. orgsyn.org [orgsyn.org]
- 15. mdpi.com [mdpi.com]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 21. beilstein-journals.org [beilstein-journals.org]
- 22. angenechemical.com [angenechemical.com]
5-Chlorobenzothiophene molecular weight and formula
An In-Depth Technical Guide to 5-Chlorobenzothiophene: Molecular Characteristics, Synthesis, and Applications
Abstract
This compound is a halogenated heterocyclic aromatic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its rigid benzothiophene core, functionalized with a chlorine atom, serves as a versatile scaffold for the synthesis of more complex molecules. This guide provides a comprehensive overview of the fundamental molecular and physicochemical properties of this compound, detailed protocols for its synthesis, and an exploration of its applications as a key intermediate in drug discovery and development. By synthesizing data from authoritative sources, this document aims to serve as a technical resource for researchers and professionals engaged in organic synthesis and pharmaceutical research.
Core Molecular Attributes and Identifiers
This compound is unequivocally identified by its molecular formula and a consistent molecular weight, which are foundational for all stoichiometric calculations and analytical characterizations. The compound's identity is further solidified by a unique CAS registry number and a systematic IUPAC name.
The molecular formula, C₈H₅ClS, indicates a bicyclic structure composed of a benzene ring fused to a thiophene ring, with a single chlorine substituent.[][2][3][4][5][6] The molecular weight is consistently reported as 168.64 g/mol .[][2][3][4] This value is critical for converting between mass and moles in reaction planning and yield calculation.
| Identifier | Value | Source(s) |
| Molecular Formula | C₈H₅ClS | [][2][3][4][5][6] |
| Molecular Weight | 168.64 g/mol | [][2][3][4] |
| CAS Number | 20532-33-6 | [][2][3][4][5] |
| IUPAC Name | 5-chloro-1-benzothiophene | [4][5] |
| Synonyms | 5-Chlorobenzo[b]thiophene, 5-Chlorothionaphthene | [2][3][5] |
| Canonical SMILES | C1=CC2=C(C=CS2)C=C1Cl | [][4][5] |
| InChI Key | SNYURIHMNFPQFL-UHFFFAOYSA-N | [4][5] |
Physicochemical Properties
The physical and chemical characteristics of this compound dictate its handling, storage, and behavior in various solvent systems. These properties are essential for designing purification strategies and predicting its reactivity. The compound typically presents as a white to off-white solid, with limited solubility in aqueous media but better solubility in organic solvents.[3][5]
| Property | Value | Source(s) |
| Appearance | White to Off-white Solid | |
| Boiling Point | 85 °C @ 4 Torr | |
| Density | ~1.3 g/cm³ | [6] |
| Water Solubility | Slightly soluble | [2][3][5] |
| XLogP3 | 3.7 | [2][4] |
Synthesis and Mechanistic Insights
The construction of the this compound scaffold is a critical process for its subsequent use as a building block. One established method involves an acid-catalyzed intramolecular cyclization reaction. This approach is valued for its efficiency and the accessibility of its starting materials.
Experimental Protocol: Synthesis via Intramolecular Cyclization
This protocol describes the synthesis of this compound from (4-chlorophenyl)(2,2-diethoxyethyl)sulfane using polyphosphoric acid (PPA) as a catalyst.
Materials:
-
(4-chlorophenyl)(2,2-diethoxyethyl)sulfane
-
Polyphosphoric acid (PPA)
-
Chlorobenzene
-
Ethyl acetate
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, prepare a solution of (4-chlorophenyl)(2,2-diethoxyethyl)sulfane (500 mg, 1.92 mmol) in chlorobenzene (2 mL).
-
Catalyst Preparation: In a separate flask, bring a mixture of polyphosphoric acid (1 g) in chlorobenzene (5 mL) to a boil.
-
Addition of Precursor: Add the solution from Step 1 dropwise into the boiling PPA mixture over a period of 5 minutes. The high temperature and acidic environment are crucial for the reaction to proceed. PPA acts as both a strong acid catalyst and a dehydrating agent, facilitating the electrophilic aromatic substitution and subsequent ring closure.
-
Reaction Quenching: After the reaction is complete (monitored by TLC), allow the mixture to cool slightly before slowly pouring it into ice water (25 mL) to quench the reaction.[7]
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic phase three times with ethyl acetate (25 mL each).[7]
-
Washing and Drying: Combine the organic extracts and wash with saturated saline solution (50 mL) to remove residual PPA and water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.[7]
-
Purification: Concentrate the dried organic phase under reduced pressure. Purify the resulting crude product by silica gel column chromatography, using petroleum ether as the eluent, to yield this compound as an off-white solid.[7]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Research
Benzothiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in a wide range of pharmacologically active compounds.[8] The benzothiophene core is a key structural motif in drugs with anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[8][9]
This compound serves as a crucial pharmaceutical intermediate for building more elaborate molecular architectures.[5] The chlorine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions, while also modulating the lipophilicity and electronic properties of the molecule.[10] This modulation can significantly influence the compound's biological activity and pharmacokinetic profile. Its derivatives have been explored in the synthesis of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy.[11]
Spectroscopic Characterization Protocol
Verifying the identity and purity of synthesized this compound is paramount. This requires a suite of spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Protocol: Spectroscopic Analysis
This protocol provides a generalized methodology for acquiring spectroscopic data to confirm the structure of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Record ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
Expected ¹H NMR Peaks: The spectrum is expected to show characteristic peaks in the aromatic region (7.0-8.0 ppm). For instance, literature suggests major characteristic peaks around δ 7.47 (dd), 7.83 (d), and 7.93 (d) ppm, corresponding to the protons on the bicyclic ring system.[2]
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the mid-infrared range (4000-400 cm⁻¹).
-
Expected Bands: Look for characteristic absorption bands corresponding to C-H stretching of the aromatic ring (~3100-3000 cm⁻¹), C=C aromatic ring stretching (~1600-1450 cm⁻¹), and C-S stretching.
3. Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
Data Acquisition: Analyze the sample using an instrument with an electron ionization (EI) source.
-
Expected Result: The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (168.64). A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) should be observed, confirming the presence of chlorine.
Conclusion
This compound is a compound of significant utility, underpinned by its well-defined molecular formula (C₈H₅ClS) and molecular weight (168.64 g/mol ).[][2][3][4] Its synthesis is achievable through robust chemical methods, and its structure can be definitively confirmed using standard spectroscopic techniques. As a versatile intermediate, it continues to be a valuable building block for the discovery of novel therapeutics, leveraging the proven pharmacological potential of the benzothiophene scaffold. This guide provides the foundational technical knowledge required for its effective use in research and development.
References
- 2. echemi.com [echemi.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 5-Chlorobenzo(b)thiophene | C8H5ClS | CID 11309754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Chlorobenzo[b]thiophene, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. China Customized 5-Chloro-1-benzothiophene Manufacturers Suppliers Factory - Free Sample [zbwhr.com]
- 7. This compound CAS#: 20532-33-6 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
Spectroscopic Profile of 5-Chlorobenzothiophene: A Technical Guide for Researchers
An In-depth Analysis of NMR, IR, and MS Data for Structural Elucidation and Quality Control
Introduction
5-Chlorobenzothiophene is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of benzothiophene, it serves as a versatile scaffold for the synthesis of novel compounds with potential biological activities and advanced material properties. Accurate and comprehensive spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and ensuring the reproducibility of experimental results involving this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom. The predicted ¹H and ¹³C NMR spectra of this compound are dictated by the interplay of the aromatic ring system and the electronic effects of the chlorine and sulfur atoms.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to show signals in the aromatic region, typically between 7.0 and 8.0 ppm. The chlorine atom at the 5-position and the fused thiophene ring influence the electron density distribution in the benzene ring, leading to distinct chemical shifts for each proton.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.4 - 7.6 | Doublet | J2,3 = 5.0 - 6.0 |
| H-3 | 7.2 - 7.4 | Doublet | J3,2 = 5.0 - 6.0 |
| H-4 | 7.8 - 8.0 | Doublet | J4,6 = ~2.0 (meta) |
| H-6 | 7.3 - 7.5 | Doublet of Doublets | J6,7 = 8.0 - 9.0 (ortho), J6,4 = ~2.0 (meta) |
| H-7 | 7.7 - 7.9 | Doublet | J7,6 = 8.0 - 9.0 (ortho) |
Rationale for Predictions: The protons on the thiophene ring (H-2 and H-3) are expected to appear as doublets due to their coupling to each other. The protons on the benzene ring will exhibit a more complex pattern. H-4 is anticipated to be the most deshielded proton on the benzene ring due to its proximity to the electron-withdrawing chlorine and the anisotropic effect of the thiophene ring. H-7 will also be deshielded, being ortho to the fused ring system. H-6 will likely appear as a doublet of doublets, coupling to both H-7 (ortho-coupling) and H-4 (meta-coupling).
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all eight carbon atoms in the this compound molecule. The chemical shifts are influenced by hybridization, electronegativity of attached atoms, and resonance effects.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 123 - 126 |
| C-3 | 121 - 124 |
| C-3a | 138 - 141 |
| C-4 | 122 - 125 |
| C-5 | 130 - 133 |
| C-6 | 128 - 131 |
| C-7 | 124 - 127 |
| C-7a | 139 - 142 |
Rationale for Predictions: The quaternary carbons (C-3a, C-5, and C-7a) are expected to have higher chemical shifts. The carbon bearing the chlorine atom (C-5) will be significantly deshielded. The carbons of the thiophene ring (C-2 and C-3) will have chemical shifts characteristic of five-membered aromatic heterocycles.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and does not have overlapping signals with the analyte.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons, to ensure adequate signal dispersion.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence with a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds is typically employed.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used to obtain singlets for each carbon. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance of the ¹³C isotope and longer relaxation times.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding
IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending).
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to be characterized by several key absorption bands corresponding to the vibrations of its aromatic and heterocyclic rings, as well as the carbon-chlorine bond.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |
| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium to Strong |
| ~1430 | Thiophene Ring Stretch | Medium |
| 850 - 800 | C-H Out-of-Plane Bending | Strong |
| 800 - 600 | C-Cl Stretch | Strong |
| ~700 | C-S Stretch | Medium to Weak |
Rationale for Predictions: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations of the fused aromatic system will give rise to a series of bands in the 1600-1450 cm⁻¹ region. The out-of-plane C-H bending vibrations are often strong and can be diagnostic of the substitution pattern on the aromatic ring. The C-Cl stretch will appear in the fingerprint region, typically as a strong band.
Experimental Protocol for IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring the IR spectrum of a solid sample.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of solid this compound onto the ATR crystal.
-
Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically perform the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.
Predicted Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak. Due to the presence of a chlorine atom, this peak will be accompanied by a characteristic isotopic peak.
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z | Ion | Comments |
| 168 | [C₈H₅³⁵ClS]⁺ | Molecular ion (M⁺) |
| 170 | [C₈H₅³⁷ClS]⁺ | Isotopic peak (M+2)⁺, approx. 32% of M⁺ |
| 133 | [C₈H₅S]⁺ | Loss of Cl radical |
| 108 | [C₇H₄S]⁺ | Loss of C₂H from [C₈H₅S]⁺ |
| 89 | [C₆H₅]⁺ | Loss of CS from [C₈H₅S]⁺ |
Proposed Fragmentation Pathway
The fragmentation of the this compound molecular ion is likely initiated by the loss of the chlorine atom or fragmentation of the thiophene ring.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocol for Mass Spectrometry
A standard protocol for acquiring an EI mass spectrum is as follows:
Step-by-Step Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Structural Verification Workflow
The combination of NMR, IR, and MS data provides a comprehensive and self-validating system for the structural confirmation of this compound.
Caption: Workflow for structural verification of this compound.
Conclusion
The spectroscopic characterization of this compound is essential for its unambiguous identification and for ensuring its quality in research and development applications. This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound. The predicted chemical shifts, absorption bands, and fragmentation patterns, along with the provided experimental protocols, offer a comprehensive framework for scientists to confirm the structure and purity of this compound. The synergistic use of these spectroscopic techniques provides a high degree of confidence in the structural assignment, which is a critical aspect of scientific integrity and reproducibility.
The Definitive Guide to the Crystal Structure Analysis of 5-Chlorobenzothiophene: A Methodological Whitepaper for Drug Discovery Professionals
Abstract
The three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is a cornerstone of modern drug development. This guide provides an in-depth technical walkthrough of the complete workflow for the crystal structure analysis of 5-Chlorobenzothiophene, a member of the pharmacologically significant benzothiophene class of heterocycles.[1] While the benzothiophene core is integral to drugs like the selective estrogen receptor modulator Raloxifene, the precise solid-state architecture of its derivatives dictates critical properties such as solubility, stability, and bioavailability.[1] This document moves beyond a simple recitation of steps, offering field-proven insights into the causality behind experimental choices, from rational crystal growth to the nuances of structural refinement and data interpretation. It is designed for researchers, medicinal chemists, and formulation scientists who require a robust understanding of how to elucidate and leverage crystallographic data to accelerate drug discovery and de-risk development.
The Strategic Imperative: Why Crystal Structure Matters
In drug development, the solid form of a molecule is not a trivial detail; it is a critical attribute that governs its performance. The way this compound molecules pack together in a crystal lattice—their conformation, intermolecular interactions, and symmetry—directly influences physicochemical properties. Overlooking this can lead to late-stage failures due to unforeseen issues with polymorphism, where different crystal forms of the same compound exhibit divergent properties.[2]
A comprehensive crystal structure analysis provides:
-
Unambiguous Confirmation: Absolute validation of the molecular structure and stereochemistry.
-
Polymorph Identification: The ability to identify and characterize different crystalline forms, which is essential for patent protection and regulatory submission.
-
Structure-Activity Relationship (SAR) Insights: Precise bond lengths, angles, and conformational data that inform computational modeling and the rational design of next-generation analogs.[][4]
-
Formulation Guidance: Knowledge of intermolecular forces (e.g., hydrogen bonds, halogen bonds, π-π stacking) helps in designing stable formulations and predicting excipient compatibility.[5]
This guide will illuminate the pathway to obtaining this critical data for this compound, a representative small molecule of significant pharmaceutical interest.
From Solution to Solid: The Art of Single Crystal Growth
The foundation of a successful single-crystal X-ray diffraction (SC-XRD) experiment is a high-quality, single crystal, typically 30-300 microns in size, and free of defects.[6] For a compound like this compound, which is a solid at room temperature, recrystallization is the most effective purification and crystal growth method.[7]
Protocol 1: Rational Recrystallization of this compound
The goal is to find a solvent that dissolves the compound when hot but in which it is poorly soluble when cold.[8] This temperature-dependent solubility is the driving force for crystallization.[9]
Step-by-Step Methodology:
-
Solvent Screening:
-
Place a few milligrams of this compound powder into several small test tubes.
-
Add a few drops of various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, and mixtures thereof) at room temperature. A suitable solvent will not dissolve the compound readily at this stage.
-
Gently heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the compound at or near its boiling point.
-
Allow the clear, hot solutions to cool slowly to room temperature. The formation of well-defined crystals indicates a promising solvent system. For this compound, an ethanol/water or toluene/hexane system is a logical starting point.
-
-
Bulk Crystallization (Slow Evaporation):
-
Dissolve the bulk of the purified this compound in a minimal amount of the chosen hot solvent to create a saturated solution.[10]
-
If any insoluble impurities are present, perform a hot gravity filtration.
-
Transfer the clear solution to a clean flask. Cover the flask with a watch glass or perforated parafilm to allow for slow evaporation of the solvent.
-
Set the flask aside in a vibration-free location for several hours to days. Slow cooling and evaporation are paramount for growing large, high-quality crystals.[11]
-
-
Crystal Harvesting:
-
Once suitable crystals have formed, carefully collect them using vacuum filtration.[10]
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Allow the crystals to air-dry completely.
-
Preliminary Assessment: Powder X-Ray Diffraction (PXRD)
Before proceeding to the more intensive single-crystal analysis, it is prudent to analyze the bulk crystalline material using Powder X-Ray Diffraction (PXRD). PXRD provides a characteristic "fingerprint" of the crystalline phase, making it invaluable for confirming phase purity and for quality control.[1][12] In this technique, X-rays are scattered by a finely ground powder of the material, and the resulting diffraction pattern is unique to its crystal structure.
The resulting diffractogram, a plot of diffraction angle (2θ) versus intensity, can be compared against a reference pattern or used to confirm that the bulk sample consists of a single crystalline phase, which is a prerequisite for ensuring the selected single crystal is representative of the whole batch.
The Core Analysis: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[6] The process involves irradiating a single crystal with a focused beam of monochromatic X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow for SC-XRD Data Collection
The logical flow from selecting a crystal to generating a raw reflection file is a critical, multi-step process.
Caption: Workflow for Single-Crystal X-ray Diffraction Data Acquisition.
Protocol 2: SC-XRD Data Acquisition
-
Crystal Selection and Mounting: Under a polarizing microscope, select a single, well-formed crystal with sharp edges and no visible cracks. Mount the crystal on a cryoloop or glass fiber using a minimal amount of cryoprotectant oil.
-
Data Collection: Mount the fiber on the goniometer head of the diffractometer. The crystal is flash-cooled in a stream of cold nitrogen gas (typically to 100 K) to reduce atomic thermal motion. A modern diffractometer, such as a Bruker D8 VENTURE or Rigaku XtaLAB Synergy, is used.
-
Unit Cell Determination: A short series of diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice.
-
Full Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The exposure time and scan strategy are optimized to ensure good data quality and completeness.
-
Data Reduction: The raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, applying corrections (e.g., for Lorentz and polarization effects), and scaling the data to produce a final reflection file (typically in .hkl format).
Unveiling the Structure: Solution and Refinement
With the reflection data in hand, the next step is to solve the "phase problem" and build a molecular model that fits the experimental data. This is achieved using specialized software suites like SHELX (integrated within platforms like Olex2 or APEX) which are considered the gold standard for small-molecule crystallography.[5]
The Iterative Cycle of Structure Refinement
Structure refinement is not a single step but a cyclical process of improving the atomic model to better match the observed diffraction data.
Caption: The iterative cycle of crystallographic structure refinement.
Protocol 3: Structure Solution and Refinement
-
Structure Solution: The .hkl (reflection data) and .ins (instruction) files are used as input for a structure solution program like SHELXT. This program uses "direct methods" to determine initial phase estimates for the structure factors, generating an initial electron density map and a preliminary atomic model.
-
Initial Refinement: This initial model is refined against the experimental data using SHELXL. This is a least-squares process that adjusts atomic positions and thermal displacement parameters to minimize the difference between the observed structure factors (Fo) and the calculated structure factors (Fc) from the model.
-
Model Building and Iteration: A difference Fourier map (Fo-Fc) is calculated, which reveals regions of positive electron density (indicating missing atoms) and negative density (indicating atoms that are misplaced or have incorrect assignments).
-
Missing non-hydrogen atoms (like the chlorine and sulfur in this compound) are identified from the largest peaks in the difference map and added to the model.
-
Hydrogen atoms are typically placed in geometrically calculated positions and refined using a "riding model."
-
Anisotropic displacement parameters are introduced for non-hydrogen atoms, modeling their thermal motion as ellipsoids rather than spheres.
-
This process of refinement followed by model adjustment is repeated until the model converges—that is, until further changes do not significantly improve the fit to the data. Key indicators of a good refinement are a low R1 value (typically < 0.05) and a Goodness-of-Fit (GooF) value close to 1.0.
-
-
Validation and Output: The final model is validated for geometric reasonability (bond lengths, angles) and other crystallographic alerts. The final result is saved as a Crystallographic Information File (CIF), which contains all the information about the structure and the experiment.
Representative Crystallographic Data
While a public structure of this compound is not available, the following table presents a representative set of crystallographic parameters based on analyses of similar halogenated benzothiophene derivatives.[5] This data illustrates the typical output of a successful analysis.
| Parameter | Representative Value for this compound Derivative |
| Chemical Formula | C₈H₅ClS |
| Formula Weight | 168.64 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.51 |
| b (Å) | 5.88 |
| c (Å) | 14.75 |
| β (°) | 98.5 |
| Volume (ų) | 730.1 |
| Z (Molecules/Unit Cell) | 4 |
| Temperature (K) | 100(2) |
| Radiation (Å) | MoKα (λ = 0.71073) |
| Reflections Collected | 6450 |
| Independent Reflections | 1680 [R(int) = 0.045] |
| Final R indices [I>2σ(I)] | R1 = 0.042, wR2 = 0.115 |
| Goodness-of-Fit (GooF) | 1.05 |
Conclusion: From Data to Drug Design
The successful crystal structure analysis of a compound like this compound provides an atomic-resolution blueprint that is indispensable for modern, structure-based drug design. It transforms the molecule from a 2D drawing into a 3D reality, revealing the subtle conformational and electronic features that govern its biological activity and pharmaceutical properties. This detailed structural knowledge empowers scientists to make informed decisions, whether it's optimizing lead compounds, understanding drug-target interactions, or developing a robust and stable final drug product. The rigorous application of the methodologies outlined in this guide ensures the generation of high-quality, reliable structural data, forming a solid foundation for successful drug development.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. research.tue.nl [research.tue.nl]
- 4. mdpi.com [mdpi.com]
- 5. Halogen and Hydrogen Bonding Benzothiophene Diol Derivatives: A Study Using ab initio Calculations and X-Ray Crystal Structure Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 20532-33-6 [m.chemicalbook.com]
- 8. Crystallography Open Database: Search results [qiserver.ugr.es]
- 9. researchgate.net [researchgate.net]
- 10. Research Portal [iro.uiowa.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Foreword: The Enduring Relevance of the Benzothiophene Scaffold
An In-depth Technical Guide to 5-Chlorobenzothiophene: From Discovery to Contemporary Synthesis and Application
Within the landscape of heterocyclic chemistry, the benzothiophene scaffold stands as a cornerstone, a privileged structure whose fusion of a benzene and a thiophene ring imparts a unique combination of aromaticity, reactivity, and steric presence.[1][2] This bicyclic system is not merely an academic curiosity; it is a recurring motif in a multitude of functional molecules, from advanced materials to life-saving pharmaceuticals.[3][4] Drugs such as the osteoporosis treatment Raloxifene and the asthma medication Zileuton feature this core, underscoring its profound importance in medicinal chemistry.[1][3] This guide focuses on a key derivative, this compound, a versatile building block whose own history and synthesis reflect the broader evolution of organic chemistry. By exploring its origins, the refinement of its synthesis, and its role as a crucial intermediate, we gain a deeper appreciation for the intricate science that underpins modern drug discovery and materials science.
Historical Context: The Dawn of Benzothiophene Chemistry
While the specific, documented "discovery" of this compound is embedded within the broader history of its parent ring system, understanding the early work on benzothiophenes provides the necessary foundation. The journey into this class of compounds began in the early 20th century. The first derivative of the benzo[c]thiophene ring system was reported in 1922, though its structure was not correctly identified until 1937.[5] The unsubstituted parent compound, benzo[b]thiophene, was not isolated and characterized until much later, in 1962.[5]
Early synthetic strategies were predicated on fundamental reactions of intramolecular cyclization, often requiring harsh conditions. These foundational methods typically involved the construction of the thiophene ring onto a pre-existing benzene derivative. For instance, the cyclization of arylthioacetic acids or the reaction of thiophenols with α-haloketones represented the classical approaches to the benzothiophene core. The introduction of a chlorine atom at the 5-position would have been conceptualized either by starting with a pre-chlorinated benzene derivative (e.g., 4-chlorothiophenol) or by electrophilic chlorination of the formed benzothiophene ring—a notoriously challenging reaction to control regioselectively.
The Synthesis of this compound: An Evolution in Strategy
The preparation of this compound has evolved from classical, often low-yielding methods to highly efficient and scalable modern protocols. This progression showcases the advancements in synthetic organic chemistry, particularly in the realms of acid-catalyzed cyclizations and organometallic chemistry.
Classical Approach: Acid-Catalyzed Intramolecular Cyclization
A well-established and reliable method for synthesizing this compound involves the acid-catalyzed cyclization of a substituted aryl thioether. This strategy builds the thiophene ring by forming a key carbon-carbon bond on the aromatic ring. A prime example is the cyclization of (4-chlorophenyl)(2,2-diethoxyethyl)sulfane using a strong acid catalyst like polyphosphoric acid (PPA).[6][7]
The causality of this reaction is rooted in the generation of a highly electrophilic species that is poised for intramolecular electrophilic aromatic substitution. The acetal group, under strong acidic conditions, is protonated and subsequently loses ethanol to form an oxonium ion, which is in equilibrium with a highly reactive aldehyde. This aldehyde is then protonated, creating a potent electrophile that is attacked by the electron-rich benzene ring, leading to cyclization and subsequent dehydration to yield the aromatic benzothiophene ring.
-
Preparation: To a 25 mL round-bottom flask, add (4-chlorophenyl)(2,2-diethoxyethyl)sulfane (500 mg, 1.92 mmol) and chlorobenzene (2 mL).
-
Reaction Setup: In a separate flask, heat a solution of polyphosphoric acid (1 g) in chlorobenzene (5 mL) to boiling.
-
Addition: Add the solution from step 1 dropwise to the boiling PPA mixture over a period of 5 minutes.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture and slowly pour it into ice water (25 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with saturated brine (50 mL), and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure.
-
Isolation: Purify the resulting crude product by silica gel column chromatography using petroleum ether as the eluent to yield this compound as an off-white solid.
Modern Synthetic Methodologies
Contemporary approaches often prioritize efficiency, functional group tolerance, and milder conditions. Transition-metal catalysis and novel electrophilic cyclization reagents have become indispensable tools.
-
Transition-Metal-Catalyzed Annulation: Methods using catalysts like palladium or copper have revolutionized the synthesis of benzothiophenes.[8][9] These reactions often involve the coupling of an ortho-functionalized benzene (e.g., a 2-halothiophenol derivative) with an alkyne, followed by an intramolecular cyclization. This approach offers high regioselectivity and is adaptable to a wide range of substrates.
-
Electrophilic Cyclization of Alkynyl Thioanisoles: This powerful strategy involves the reaction of an o-alkynyl thioanisole with an electrophile.[10] The electrophile (E+) adds to the alkyne, generating a vinyl cation intermediate which is immediately trapped by the neighboring sulfur atom, triggering cyclization. A variety of electrophiles, including iodine (I₂), N-halosuccinimides (NBS, NCS), and copper salts, have been successfully employed.[1][10][11] This method provides direct access to 3-functionalized benzothiophenes.
Physicochemical and Spectroscopic Profile
Accurate characterization is critical for confirming the identity and purity of this compound. It is typically an off-white solid at room temperature.[6][7]
Table 1: Core Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₅ClS | [7][12] |
| Molecular Weight | 168.64 g/mol | [6][7][12] |
| Appearance | White to off-white solid | [6][7] |
| CAS Number | 20532-33-6 | [7][12] |
| Solubility | Slightly soluble in water | [13][14] |
Spectroscopic analysis provides an unambiguous structural fingerprint. While detailed spectra are proprietary, the expected characteristics can be predicted:
-
¹H NMR: The spectrum would show distinct signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the five protons on the bicyclic ring system. The coupling patterns (doublets, doublet of doublets) would be indicative of their positions relative to each other and the chloro-substituent.
-
¹³C NMR: The spectrum would display eight signals for the eight unique carbon atoms. The carbon atom bonded to the chlorine (C5) would be shifted downfield, and its signal intensity might be reduced due to the quadrupolar effect of the chlorine atom.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M⁺) at m/z 168 and an isotopic peak (M+2) at m/z 170 with an intensity approximately one-third of the M⁺ peak, which is the signature isotopic pattern for a molecule containing one chlorine atom.
The Role of this compound in Drug Discovery and Beyond
The true value of this compound lies in its utility as a versatile chemical intermediate.[6][7][] The chlorine atom at the 5-position and the reactive C2 and C3 positions of the thiophene ring provide multiple handles for synthetic elaboration.
The benzothiophene core is a well-known "pharmacophore" associated with a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][2][4][16][17] this compound serves as a starting point for the synthesis of more complex molecules designed to modulate specific biological targets. For instance, it can be functionalized through reactions like lithiation followed by quenching with an electrophile, or through transition-metal-catalyzed cross-coupling reactions at the chloro-position, to build libraries of novel compounds for biological screening.[6] This strategic positioning makes it an invaluable asset in the pipeline of modern medicinal chemistry, enabling the construction of sophisticated molecular architectures for the next generation of therapeutics.
References
- 1. books.rsc.org [books.rsc.org]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiophene - Wikipedia [en.wikipedia.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Synthesis of Benzo[c]thiophene_Chemicalbook [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. This compound CAS#: 20532-33-6 [m.chemicalbook.com]
- 8. Benzothiophene synthesis [organic-chemistry.org]
- 9. An Updated Coverage on the Synthesis of Benzo[b]thiophenes via Transition-metalcatalyzed Reactions: A Review [ouci.dntb.gov.ua]
- 10. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Council on Undergraduate Research (CUR) - Synthesis of 3-chlorobenzo[b]thiophenes via copper-catalyzed electrophilic cyclization reactions [ncur.secure-platform.com]
- 12. 5-Chlorobenzo(b)thiophene | C8H5ClS | CID 11309754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 5-Chlorobenzo[b]thiophene, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 14. chemwhat.com [chemwhat.com]
- 16. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus | MDPI [mdpi.com]
- 17. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
5-Chlorobenzothiophene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Versatile Scaffold of 5-Chlorobenzothiophene
This compound is an aromatic heterocyclic compound featuring a benzene ring fused to a thiophene ring, with a chlorine atom substituted at the 5-position.[1][2] This molecule serves as a pivotal building block in the realms of medicinal chemistry and materials science.[3][4] Its unique electronic properties and the reactivity of its chloro and thiophene functionalities make it a versatile precursor for a wide array of more complex molecular architectures.[5][6] The benzothiophene core is a privileged scaffold found in numerous biologically active compounds and approved drugs, including the selective estrogen receptor modulator (SERM) raloxifene and the antifungal agent sertaconazole.[1][7] The presence of the chlorine atom at the 5-position offers a strategic handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery and the fine-tuning of electronic properties in materials science.[4][8] This guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound, offering practical insights and detailed protocols for researchers in the field.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and material design.
| Property | Value | Reference |
| Molecular Formula | C₈H₅ClS | [7] |
| Molecular Weight | 168.64 g/mol | [7] |
| CAS Number | 20532-33-6 | [7] |
| Appearance | Off-white solid | [9] |
| Boiling Point | 261.5 °C at 760 mmHg | Inferred from similar compounds |
| Solubility | Slightly soluble in water | [9] |
| IUPAC Name | 5-chloro-1-benzothiophene | [7] |
| SMILES | C1=CC2=C(C=CS2)C=C1Cl | [7] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the benzothiophene core can be achieved through various cyclization strategies.[6] For this compound, a common and effective method involves the acid-catalyzed cyclization of a substituted thiophenol derivative. Below is a representative protocol based on established methodologies.
Protocol: Synthesis of this compound via Polyphosphoric Acid (PPA) Cyclization
This protocol describes the synthesis of this compound from 4-chlorothiophenol and 2-bromo-1,1-diethoxyethane, followed by an acid-catalyzed cyclization.
Step 1: S-Alkylation of 4-Chlorothiophenol
Figure 1: S-Alkylation of 4-Chlorothiophenol.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorothiophenol (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution.
-
Alkylation: To the stirred suspension, add 2-bromo-1,1-diethoxyethane (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature, pour it into water, and extract with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (4-chlorophenyl)(2,2-diethoxyethyl)sulfane. Purification can be achieved by column chromatography on silica gel if necessary.
Step 2: Polyphosphoric Acid (PPA) Catalyzed Cyclization
Figure 2: Polyphosphoric Acid Catalyzed Cyclization.
-
Reaction Setup: In a round-bottom flask, place polyphosphoric acid (PPA) and heat it to approximately 100-120 °C with stirring.
-
Addition of Precursor: Slowly add the crude or purified (4-chlorophenyl)(2,2-diethoxyethyl)sulfane from Step 1 to the hot PPA.
-
Cyclization: Continue heating and stirring the mixture for 1-2 hours. The reaction is typically accompanied by the evolution of ethanol.
-
Quenching: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Extraction and Purification: Extract the aqueous mixture with a nonpolar solvent such as toluene or hexane. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a nonpolar eluent like hexane.
Chemical Reactivity and Functionalization
The this compound scaffold offers multiple sites for chemical modification, primarily at the chlorine-bearing carbon, the C2 and C3 positions of the thiophene ring, and the benzene ring.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling this compound with an aryl or vinyl boronic acid or ester.[6][10] This is particularly useful for synthesizing 5-arylbenzothiophenes, which are of interest in materials science for creating conjugated organic materials.[11]
Representative Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to reflux (around 90-110 °C) and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield 5-phenylbenzothiophene.
-
-
Buchwald-Hartwig Amination: This reaction facilitates the synthesis of 5-aminobenzothiophene derivatives by coupling this compound with primary or secondary amines. These derivatives are valuable intermediates in medicinal chemistry.
Electrophilic Aromatic Substitution
The benzothiophene ring system is susceptible to electrophilic aromatic substitution. The regioselectivity of this reaction is influenced by the directing effects of the fused benzene ring and the sulfur atom, as well as the deactivating, ortho-para directing nature of the chlorine substituent.[12][13]
Figure 3: General Mechanism of Electrophilic Aromatic Substitution.
-
Halogenation: Bromination of this compound with reagents like N-bromosuccinimide (NBS) is expected to occur preferentially on the thiophene ring, likely at the C2 or C3 position, due to the activating effect of the sulfur atom.[1][14]
-
Friedel-Crafts Acylation: Under Friedel-Crafts conditions, acylation is also anticipated to take place on the electron-rich thiophene ring.[12][15][16] The resulting acylbenzothiophenes are key intermediates in the synthesis of pharmaceuticals like raloxifene.[3][4][5][8][10]
Applications in Drug Discovery and Medicinal Chemistry
The benzothiophene scaffold is a cornerstone in the design of various therapeutic agents.[2][3] this compound serves as a valuable starting material for accessing a diverse range of biologically active molecules.
-
Anticancer Agents: Substituted benzothiophenes have shown promise as anticancer agents by targeting various cellular mechanisms, including tubulin polymerization and kinase signaling pathways.[3]
-
Selective Estrogen Receptor Modulators (SERMs): The synthesis of raloxifene and its analogs, used for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer, often involves a benzothiophene core that can be derived from precursors like this compound.[3][5][8][10]
-
Psychoactive Compounds: Derivatives of benzothiophene, such as the (2-aminopropyl)benzo[β]thiophenes (APBTs), have been investigated for their potential as entactogens and psychedelics with possible therapeutic applications.[8]
Applications in Materials Science
The π-conjugated system of the benzothiophene core makes it an attractive component for organic electronic materials.
-
Organic Light-Emitting Diodes (OLEDs): Benzothiophene derivatives are utilized as host materials, emitters, and charge-transporting layers in OLEDs.[11][17][18] The ability to functionalize the benzothiophene skeleton, for which this compound is a key starting material, allows for the tuning of photophysical properties such as emission color and quantum efficiency.[19][20] The introduction of different aryl groups at the 5-position via Suzuki coupling can significantly impact the electronic and photophysical properties of the resulting materials.[4]
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies heavily on standard spectroscopic techniques.
| Technique | Expected/Typical Data |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm. The protons on the thiophene ring (H2 and H3) will appear as doublets, as will the protons on the benzene ring.[21][22][23] |
| ¹³C NMR | Aromatic carbons will appear in the region of δ 120-145 ppm. The carbon bearing the chlorine atom will be shifted downfield.[24][25][26][27] |
| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), C=C stretching of the aromatic rings (around 1600-1450 cm⁻¹), and a C-Cl stretching vibration.[25][28][29] |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z ≈ 168, with a characteristic isotopic peak (M+2) at m/z ≈ 170 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. Fragmentation patterns may involve the loss of chlorine or the thiophene ring.[7][23][30][31][32] |
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its accessible synthesis and the reactivity of its chloro and thiophene functionalities provide a gateway to a vast chemical space of complex molecules. For researchers in drug discovery, it offers a privileged scaffold for the development of novel therapeutics targeting a wide range of diseases. In materials science, it serves as a key intermediate for the creation of advanced organic electronic materials with tailored properties. This guide has provided a comprehensive overview of the essential technical aspects of this compound, from its synthesis and reactivity to its diverse applications, to empower researchers in their scientific endeavors.
References
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 3-(Bromomethyl)-5-chlorobenzo[b]thiophene | 1198-51-2 [smolecule.com]
- 3. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. heteroletters.org [heteroletters.org]
- 6. researchgate.net [researchgate.net]
- 7. 5-Chlorobenzo(b)thiophene | C8H5ClS | CID 11309754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. shinematerials.com [shinematerials.com]
- 12. Friedel-Crafts Acylation [organic-chemistry.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]
- 19. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fusing acridine and benzofuran/benzothiophene as a novel hybrid donor for high-performance and low efficiency roll-off TADF OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 21. rsc.org [rsc.org]
- 22. 1-BENZOTHIOPHENE-5-CARBALDEHYDE(10133-30-9) 1H NMR [m.chemicalbook.com]
- 23. 5-BROMOBENZO[B]THIOPHENE(4923-87-9) 1H NMR [m.chemicalbook.com]
- 24. researchgate.net [researchgate.net]
- 25. chemguide.co.uk [chemguide.co.uk]
- 26. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 27. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 28. m.youtube.com [m.youtube.com]
- 29. rsc.org [rsc.org]
- 30. researchgate.net [researchgate.net]
- 31. 5-Chloro-2-thiophenecarboxylic acid [webbook.nist.gov]
- 32. raco.cat [raco.cat]
Introduction: The Strategic Importance of the Benzothiophene Scaffold
An In-Depth Technical Guide to the Synthesis of 5-Chlorobenzothiophene Derivatives
The benzothiophene scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science.[1][2][3] As a bioisostere of indole, it is present in a range of FDA-approved drugs, including the osteoporosis treatment Raloxifene, the antipsychotic Brexpiprazole, and the antifungal Sertaconazole.[2][4][5] The inherent properties of the benzothiophene core—its aromaticity, planarity, and the electron-rich sulfur atom—allow for diverse interactions with biological targets, making it a cornerstone for the development of novel therapeutics targeting cancer, inflammation, microbial infections, and central nervous system disorders.[3][6][7]
The introduction of a chlorine atom at the 5-position of the benzothiophene ring profoundly influences the molecule's physicochemical properties. Halogenation can enhance metabolic stability, modulate lipophilicity, and introduce specific steric and electronic features that can lead to improved binding affinity and selectivity for a given biological target. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of robust and versatile synthetic strategies for accessing this compound and its derivatives, focusing on the underlying chemical principles and practical experimental considerations.
Core Synthetic Strategy 1: Electrophilic Cyclization of o-Alkynyl Thioanisoles
One of the most direct and powerful methods for constructing the benzothiophene core is the electrophilic cyclization of ortho-alkynyl thioanisoles.[4][8] This strategy offers high atom economy and proceeds under mild conditions, tolerating a wide array of functional groups. The key to synthesizing a 5-chloro derivative is to begin with a starting material bearing a chlorine atom at the para-position to the methylthio group on the benzene ring.
Mechanistic Rationale
The reaction is initiated by the attack of the electron-rich alkyne π-system on an electrophile (E⁺). This forms a vinyl cation intermediate, which is immediately trapped by the nucleophilic sulfur atom in a 5-endo-dig cyclization. Subsequent rearomatization, often involving the loss of a protecting group from the sulfur (like a methyl group), yields the stable 2,3-disubstituted benzothiophene product.[8] A variety of electrophilic reagents, including molecular iodine (I₂), N-halosuccinimides (NBS, NCS), and sulfonium salts, can be employed to initiate the cyclization.[4][9] The choice of electrophile determines the nature of the substituent at the 3-position of the resulting benzothiophene.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of benzo[b]thiophene-based medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]
- 9. Benzothiophene synthesis [organic-chemistry.org]
5-Chlorobenzothiophene: A Comprehensive Technical Guide to its Chemical Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorobenzothiophene is a halogenated heterocyclic compound that has emerged as a valuable building block in the synthesis of a wide range of biologically active molecules and functional organic materials. Its unique molecular architecture, featuring a benzothiophene core substituted with a chlorine atom, imparts a distinct reactivity profile that makes it a versatile intermediate in medicinal chemistry and materials science. This guide provides an in-depth exploration of the chemical stability and reactivity of this compound, offering insights into its handling, reaction pathways, and synthetic applications.
Physicochemical Properties
This compound is an off-white solid at room temperature.[1][2] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClS | [2][3][4] |
| Molecular Weight | 168.64 g/mol | [1][2][3][4] |
| Appearance | Off-white solid | [1][2][4] |
| Boiling Point | 85 °C @ 4 Torr | [1][2] |
| Water Solubility | Slightly soluble in water | [1][2][4][5] |
| Storage | Keep in a dark place, sealed in dry, at room temperature. | [2] |
Chemical Stability
The stability of this compound under various conditions is a critical consideration for its storage and handling.
Thermal Stability: While specific decomposition temperatures are not extensively reported in the literature, its ability to be distilled under reduced pressure (85 °C at 4 Torr) suggests a reasonable degree of thermal stability.[1][2] However, like many organosulfur compounds, prolonged exposure to high temperatures may lead to decomposition. Thermal decomposition of related chlorinated thiophenols has been shown to produce toxic volatile organic compounds.[6]
Oxidative and Reductive Stability: The benzothiophene ring is generally stable to mild oxidizing and reducing agents. However, strong oxidizing agents can oxidize the sulfur atom, while potent reducing agents may affect the aromatic system or the carbon-chlorine bond. The product is typically stored under an inert atmosphere to prevent slow oxidation over time.
Stability to Acids and Bases: this compound is relatively stable in the presence of dilute, non-nucleophilic acids and bases. Strong bases can deprotonate the thiophene ring, initiating reactions (see Reactivity Profile). Strong, nucleophilic bases may participate in substitution reactions.
Reactivity Profile
The reactivity of this compound is governed by the interplay of the electron-rich thiophene ring, the aromatic benzene ring, and the electron-withdrawing chlorine substituent.
Electrophilic Aromatic Substitution
The benzothiophene system is known to undergo electrophilic aromatic substitution. The thiophene ring is generally more reactive towards electrophiles than the benzene ring. The substitution pattern is influenced by the directing effects of the sulfur atom and the chlorine substituent. The sulfur atom directs electrophilic attack primarily to the C2 and C3 positions of the thiophene ring, with a preference for the C3 position in benzothiophenes. The chlorine atom on the benzene ring is an ortho-, para-director, but deactivating. Therefore, electrophilic substitution is most likely to occur on the thiophene moiety.
Caption: Predicted pathway for electrophilic substitution.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is generally difficult due to the electron-rich nature of the aromatic system. For an SNAr reaction to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.[7][8][9] In this compound, the thiophene ring is weakly activating, making direct nucleophilic displacement of the chlorine atom challenging under standard conditions. However, under harsh conditions or with very strong nucleophiles, substitution may be possible, potentially via an elimination-addition (benzyne) mechanism.[7][8]
Metal-Catalyzed Cross-Coupling Reactions
The carbon-chlorine bond in this compound makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions.[10][11][12][13] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst and a copper co-catalyst to synthesize alkynylated benzothiophenes.[10]
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form N-aryl benzothiophenes.
Caption: A typical workflow for cross-coupling reactions.
Reactions at the Thiophene Ring
The thiophene ring of this compound can undergo specific reactions. A notable example is the deprotonation at the C2 position using a strong base like n-butyllithium, followed by quenching with an electrophile.[1] This allows for the introduction of a variety of functional groups at a specific position on the thiophene ring.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the cyclization of (4-chlorophenyl)(2,2-diethoxyethyl)sulfane in the presence of a strong acid catalyst like polyphosphoric acid.[1][2]
Step-by-Step Methodology:
-
A solution of (4-chlorophenyl)(2,2-diethoxyethyl)sulfane (1.0 eq) in a high-boiling solvent such as chlorobenzene is prepared.[1][2]
-
This solution is added dropwise to a boiling mixture of polyphosphoric acid in chlorobenzene.[1][2]
-
The reaction mixture is maintained at reflux for a specified period to ensure complete cyclization.
-
After cooling, the reaction is quenched by pouring it over ice water.[1][2]
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).[1][2]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1][2]
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.[1]
Bromination at the C2-Position
This protocol describes the lithiation of this compound followed by bromination.[1]
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in dry diethyl ether under an argon atmosphere.[1]
-
Cool the solution and add n-butyllithium (1.0 eq) dropwise while maintaining the temperature.[1]
-
Stir the mixture for 30 minutes to ensure complete lithiation.[1]
-
Cool the reaction to -30 °C and slowly add bromine (1.0 eq).[1]
-
Stir for an additional 30 minutes at this temperature.[1]
-
Allow the mixture to warm to room temperature and wash with an aqueous sodium thiosulfate solution to quench any excess bromine.[1]
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude 2-bromo-5-chlorobenzothiophene.
Safety and Handling
This compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14]
-
Handling: Wash hands and any exposed skin thoroughly after handling.[14] Avoid breathing dust, fumes, or vapors and use only in a well-ventilated area.[14][15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][16] Keep away from heat and sources of ignition.[16][17]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[14] If on skin, wash with plenty of soap and water.[14] If inhaled, move the person to fresh air.[14]
Conclusion
This compound is a versatile and reactive building block with a well-defined profile of chemical stability and reactivity. Its ability to undergo electrophilic substitution, and more importantly, a wide array of metal-catalyzed cross-coupling reactions, makes it an invaluable tool for the synthesis of complex organic molecules. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
- 1. echemi.com [echemi.com]
- 2. This compound CAS#: 20532-33-6 [m.chemicalbook.com]
- 3. 5-Chlorobenzo(b)thiophene | C8H5ClS | CID 11309754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. 5-Chlorobenzo[b]thiophene, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. Item - Thermal studies of chlorinated thiophenols - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Thiosemicarbazone Complexes of Transition Metals as Catalysts for Cross-Coupling Reactions [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Recent progress in transition metal catalyzed cross coupling of nitroarenes [html.rhhz.net]
- 13. thieme-connect.de [thieme-connect.de]
- 14. fishersci.com [fishersci.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. merckmillipore.com [merckmillipore.com]
Methodological & Application
Application Notes and Protocols: 5-Chlorobenzothiophene as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 5-Chlorobenzothiophene Scaffold
The benzothiophene core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal anchor for pharmacophores. The introduction of a chlorine atom at the 5-position of the benzothiophene ring, yielding this compound, provides a versatile handle for a wide array of synthetic transformations. This strategic placement of a halogen allows for precise and efficient diversification of the benzothiophene core, enabling the synthesis of complex molecules with tailored pharmacological profiles.
This guide provides an in-depth exploration of this compound as a key building block in pharmaceutical synthesis. We will delve into the fundamental reactivity of this compound and provide detailed, field-proven protocols for its application in the synthesis of high-value pharmaceutical intermediates and analogues of marketed drugs.
Key Synthetic Transformations of this compound
The chloro substituent at the 5-position of the benzothiophene ring is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern drug discovery, allowing for the facile construction of carbon-carbon and carbon-heteroatom bonds with a high degree of control and functional group tolerance. The following sections will detail the application of this compound in three of the most powerful cross-coupling methodologies: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron species and an organic halide.[2] In the context of this compound, this reaction is instrumental in the synthesis of 5-arylbenzothiophenes, a common motif in pharmaceuticals.
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts, particularly those with bulky, electron-rich phosphine ligands (e.g., tetrakis(triphenylphosphine)palladium(0) or catalysts derived from XPhos), are highly effective for the coupling of aryl chlorides. The electron-rich ligand facilitates the oxidative addition of the palladium to the relatively inert C-Cl bond.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases like potassium carbonate or potassium phosphate are commonly used in aqueous solvent mixtures.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often employed to dissolve both the organic and inorganic reagents.
Experimental Protocol: Synthesis of 5-Phenylbenzothiophene
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Reactants and Conditions:
| Reagent/Parameter | Molar Equiv. | Amount |
| This compound | 1.0 | (as per scale) |
| Phenylboronic Acid | 1.2 | |
| Pd(PPh₃)₄ | 0.03 | |
| K₂CO₃ | 2.0 | |
| Solvent (Toluene/H₂O) | - | 4:1 v/v |
| Temperature | - | 90 °C |
| Reaction Time | - | 12-24 h |
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Under the inert atmosphere, add the degassed toluene and water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-phenylbenzothiophene.
Logical Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals, as the aniline and related amine moieties are prevalent in a vast number of drugs.[3] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction is highly dependent on the choice of palladium precursor and phosphine ligand. Ligands with high steric bulk and electron-donating ability, such as those from the Buchwald (e.g., XPhos, SPhos) or Hartwig research groups, are essential for efficient catalysis with aryl chlorides.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice.
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to prevent unwanted side reactions.
Experimental Protocol: Synthesis of 5-(Phenylamino)benzothiophene
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with aniline.
Reactants and Conditions:
| Reagent/Parameter | Molar Equiv. | Amount |
| This compound | 1.0 | (as per scale) |
| Aniline | 1.2 | |
| Pd₂(dba)₃ | 0.02 | |
| XPhos | 0.08 | |
| NaOtBu | 1.4 | |
| Solvent (Toluene) | - | Anhydrous |
| Temperature | - | 100 °C |
| Reaction Time | - | 12-24 h |
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (Pd₂(dba)₃), the phosphine ligand (XPhos), and the base (sodium tert-butoxide) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Solvent and Reactant Addition: Add anhydrous toluene, followed by this compound and aniline via syringe.
-
Reaction: Seal the Schlenk tube and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash column chromatography to yield 5-(phenylamino)benzothiophene.
Logical Workflow for Buchwald-Hartwig Amination:
Caption: Workflow for Buchwald-Hartwig Amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is particularly valuable for installing alkynyl groups, which can serve as versatile handles for further synthetic transformations or as key structural elements in their own right.
Causality Behind Experimental Choices:
-
Dual Catalyst System: The Sonogashira reaction typically employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
-
Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Experimental Protocol: Synthesis of 5-(Phenylethynyl)benzothiophene
This protocol provides a general procedure for the Sonogashira coupling of this compound with phenylacetylene.
Reactants and Conditions:
| Reagent/Parameter | Molar Equiv. | Amount |
| This compound | 1.0 | (as per scale) |
| Phenylacetylene | 1.2 | |
| Pd(PPh₃)₂Cl₂ | 0.02 | |
| CuI | 0.04 | |
| Triethylamine (TEA) | 2.5 | |
| Solvent (THF) | - | Anhydrous |
| Temperature | - | 60 °C |
| Reaction Time | - | 8-16 h |
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Solvent and Reagent Addition: Add anhydrous THF, followed by phenylacetylene and freshly distilled triethylamine via syringe.
-
Reaction: Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford 5-(phenylethynyl)benzothiophene.
Application in the Synthesis of Pharmaceutical Scaffolds
The functionalized benzothiophenes prepared via these cross-coupling reactions are valuable intermediates in the synthesis of a wide range of pharmaceuticals.
Synthesis of a Raloxifene Analogue Intermediate
Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women.[6] The core of raloxifene is a 2-aryl-3-aroyl-6-hydroxybenzothiophene. While many syntheses of raloxifene itself start from precursors other than this compound, the methodologies described above can be applied to generate key intermediates for raloxifene analogues. For instance, a 5-arylbenzothiophene, synthesized via a Suzuki-Miyaura coupling, could be a precursor to a novel SERM.
Retrosynthetic Analysis for a Raloxifene Analogue Intermediate:
Caption: Retrosynthesis of a Raloxifene Analogue Intermediate.
Building Blocks for Kinase Inhibitors
The benzothiophene scaffold is also found in a number of kinase inhibitors. For example, derivatives of 3-aminobenzothiophene are used in the synthesis of inhibitors for kinases such as PIM kinases, which are implicated in various cancers. A Buchwald-Hartwig amination of this compound could provide a 5-aminobenzothiophene derivative, which could then be further elaborated to generate a library of potential kinase inhibitors.
Conclusion
This compound is a readily available and highly versatile building block for the synthesis of complex pharmaceutical molecules. Its utility is primarily derived from its susceptibility to a range of palladium-catalyzed cross-coupling reactions, which allow for the strategic and efficient introduction of diverse functional groups. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to leverage its potential in the design and synthesis of novel therapeutic agents. The self-validating nature of these protocols, coupled with an understanding of the causality behind the experimental choices, empowers researchers to troubleshoot and adapt these methods for their specific synthetic targets.
References
Application Notes and Protocols: Reaction Mechanisms Involving 5-Chlorobenzothiophene
<
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction
5-Chlorobenzothiophene is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science.[1][2] Its unique electronic properties and the strategic placement of the chlorine atom render it a versatile substrate for a multitude of chemical transformations. The benzothiophene scaffold itself is a privileged structure, appearing in a wide array of pharmacologically active compounds, including antipsychotics, anticancer agents, and anti-inflammatory drugs.[1][3] The presence of the chlorine atom at the 5-position provides a reactive handle for late-stage functionalization, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[4][5]
This comprehensive guide provides an in-depth exploration of the key reaction mechanisms involving this compound. Designed for researchers and drug development professionals, this document moves beyond simple procedural descriptions to offer a deep dive into the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore palladium-catalyzed cross-coupling reactions, direct C-H functionalization, and lithiation-substitution strategies, providing detailed, step-by-step protocols and mechanistic insights to empower your research and development endeavors.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly potent tools for the derivatization of this compound.[6][7] The chlorine atom at the C5 position, while generally less reactive than bromine or iodine, can be effectively activated using modern, sophisticated catalyst systems.[7][8][9] These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a vast chemical space of novel benzothiophene derivatives.
A. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[10][11][12] This reaction is instrumental in creating biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceutical agents.[6][10]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[11][12]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the this compound to a palladium(0) complex. This is often the rate-limiting step for aryl chlorides due to the strength of the C-Cl bond.[6][7] The choice of a bulky, electron-rich phosphine ligand is critical here, as it promotes the formation of a more reactive, coordinatively unsaturated Pd(0) species, thereby facilitating the cleavage of the C-Cl bond.
-
Transmetalation: Following oxidative addition, the arylboronic acid, activated by a base, undergoes transmetalation. The base (e.g., K₂CO₃, Cs₂CO₃) forms a boronate species, which then transfers its organic group to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The final step is the reductive elimination of the desired biaryl product from the palladium(II) complex, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.[11]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol: Synthesis of 5-Phenylbenzothiophene
Materials:
-
This compound (1.0 mmol, 168.6 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄; 2.0 mmol, 424.6 mg)
-
Anhydrous Toluene (5 mL)
-
Deionized Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene and deionized water via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure 5-phenylbenzothiophene.
| Parameter | Value | Reference |
| Catalyst Loading | 2 mol% Pd(OAc)₂ | [13] |
| Ligand | SPhos (4 mol%) | [14] |
| Base | K₃PO₄ (2 equiv.) | [9] |
| Solvent | Toluene/Water (10:1) | [15] |
| Temperature | 100 °C | [9] |
| Typical Yield | 85-95% | [8] |
B. Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals.[16][17] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, providing access to a diverse range of N-aryl benzothiophene derivatives.[16]
Mechanistic Rationale
The mechanism of the Buchwald-Hartwig amination shares similarities with the Suzuki coupling, involving an oxidative addition-reductive elimination catalytic cycle.[16][18]
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition with this compound to form a Pd(II) intermediate.[19]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is crucial for deprotonating the coordinated amine to form a palladium amide complex.[18][19]
-
Reductive Elimination: The final step is the reductive elimination of the aryl amine product, regenerating the Pd(0) catalyst.[18][19] A potential side reaction is β-hydride elimination, which can be suppressed by using bulky phosphine ligands that favor reductive elimination.[18]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Synthesis of 5-(Piperidin-1-yl)benzothiophene
Materials:
-
This compound (1.0 mmol, 168.6 mg)
-
Piperidine (1.2 mmol, 119 µL)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0); 0.01 mmol, 9.2 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; 0.03 mmol, 14.3 mg)
-
Sodium tert-butoxide (NaOt-Bu; 1.4 mmol, 134.5 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, add NaOt-Bu to an oven-dried Schlenk tube.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in anhydrous toluene (2 mL). Stir for 10 minutes.
-
Add the catalyst solution to the Schlenk tube.
-
Add this compound and piperidine to the reaction mixture.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 110 °C.
-
Stir the reaction for 12-18 hours. Monitor progress by GC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.
-
Purify by flash chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the desired product.
| Parameter | Value | Reference |
| Catalyst Precursor | Pd₂(dba)₃ (1 mol% Pd) | [20] |
| Ligand | XPhos (3 mol%) | [20] |
| Base | NaOt-Bu (1.4 equiv.) | [16] |
| Solvent | Toluene | [20] |
| Temperature | 110 °C | [20] |
| Typical Yield | 80-92% | [20] |
II. Direct C–H Functionalization: An Atom-Economical Approach
Direct C-H functionalization has emerged as a powerful and sustainable strategy in organic synthesis, as it avoids the need for pre-functionalized starting materials.[4][5] For benzothiophene systems, the C2 and C3 positions are generally the most electronically rich and thus most susceptible to electrophilic attack or metallation. However, recent advances have enabled more challenging C-H functionalizations at other positions.[21][22]
C2-Arylation of this compound
Palladium-catalyzed direct C-H arylation offers a streamlined alternative to traditional cross-coupling reactions for forming C-C bonds.[23][24] This approach directly couples the C-H bond at the 2-position of the benzothiophene ring with an aryl halide.
Mechanistic Considerations
The precise mechanism can vary depending on the catalyst system and conditions, but a commonly accepted pathway involves a concerted metalation-deprotonation (CMD) or an electrophilic palladation.
-
C-H Activation: A high-valent palladium species, often generated in situ, interacts with the electron-rich benzothiophene. The C2-H bond is typically the most acidic and sterically accessible, leading to regioselective palladation.[25]
-
Reductive Elimination: The resulting arylpalladium intermediate then undergoes reductive elimination with an aryl halide coupling partner to form the C-C bond and regenerate the active palladium catalyst.
Caption: General workflow for direct C2-H arylation.
Detailed Experimental Protocol: C2-Arylation with 4-Bromotoluene
Materials:
-
This compound (1.0 mmol, 168.6 mg)
-
4-Bromotoluene (1.5 mmol, 185 µL)
-
Palladium(II) chloride (PdCl₂; 0.05 mmol, 8.9 mg)
-
Potassium carbonate (K₂CO₃; 2.0 mmol, 276.4 mg)
-
Pivalic acid (PivOH; 0.3 mmol, 30.6 mg)
-
Anhydrous N,N-Dimethylacetamide (DMAc; 3 mL)
Procedure:
-
Combine this compound, 4-bromotoluene, PdCl₂, K₂CO₃, and pivalic acid in a pressure tube.
-
Add anhydrous DMAc.
-
Seal the tube tightly and place it in a preheated oil bath at 130 °C.
-
Stir the mixture for 24 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography (hexanes/ethyl acetate) to obtain 5-chloro-2-(p-tolyl)benzothiophene.
| Parameter | Value | Reference |
| Catalyst | PdCl₂ (5 mol%) | [24] |
| Base | K₂CO₃ (2 equiv.) | [6] |
| Additive | Pivalic Acid (30 mol%) | [26] |
| Solvent | DMAc | [26] |
| Temperature | 130 °C | [24] |
| Typical Yield | 70-85% | [23] |
III. Lithiation and Electrophilic Quench
Directed ortho-metalation (DoM) and related lithiation strategies provide a powerful method for regioselective functionalization. While the benzothiophene ring itself can be deprotonated, the presence of directing groups can control the site of lithiation. For this compound, direct lithiation is challenging due to the multiple reactive sites. However, strategies like halogen-metal exchange or deprotonation at specific positions can be employed, followed by quenching with an electrophile.
Halogen-Metal Exchange and Substitution
A common strategy for functionalizing aryl halides is halogen-metal exchange. Using strong organolithium bases like n-butyllithium or t-butyllithium at low temperatures can selectively replace the chlorine atom with lithium. The resulting organolithium species is a potent nucleophile that can react with a wide range of electrophiles.
Mechanistic Pathway
-
Halogen-Metal Exchange: At low temperatures (typically -78 °C), an organolithium reagent (e.g., n-BuLi) attacks the chlorine atom, leading to the formation of the 5-lithiobenzothiophene intermediate and an alkyl halide byproduct.
-
Electrophilic Quench: The highly reactive organolithium intermediate is then quenched by adding an electrophile (e.g., CO₂, aldehydes, alkyl halides), installing a new functional group at the 5-position.
Detailed Experimental Protocol: Synthesis of Benzothiophene-5-carboxylic acid
Materials:
-
This compound (1.0 mmol, 168.6 mg)
-
n-Butyllithium (1.1 mmol, 0.44 mL of 2.5 M solution in hexanes)
-
Dry Carbon Dioxide (CO₂) gas or dry ice
-
Anhydrous Tetrahydrofuran (THF; 10 mL)
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve this compound in anhydrous THF in an oven-dried, three-neck round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via syringe over 10 minutes.
-
Stir the mixture at -78 °C for 1 hour.
-
Quench the reaction by bubbling dry CO₂ gas through the solution for 30 minutes or by carefully adding crushed dry ice.
-
Allow the reaction to slowly warm to room temperature.
-
Add 1 M HCl to acidify the mixture to pH ~2.
-
Extract the product with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure benzothiophene-5-carboxylic acid.
Conclusion
This compound is a remarkably versatile platform for the synthesis of complex molecules relevant to the pharmaceutical and materials science industries. Mastery of its reactivity through palladium-catalyzed cross-coupling, direct C-H functionalization, and lithiation-based strategies provides chemists with a powerful toolkit for innovation. The protocols and mechanistic insights detailed in this guide are intended to serve as a robust foundation for researchers, enabling the rational design and efficient execution of synthetic routes to novel benzothiophene derivatives. By understanding the underlying principles that govern these transformations, scientists can better troubleshoot reactions, optimize conditions, and ultimately accelerate the pace of discovery and development.
References
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. nbinno.com [nbinno.com]
- 4. Harnessing the Power of C–H Functionalization Chemistry to Accelerate Drug Discovery | Semantic Scholar [semanticscholar.org]
- 5. The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. nobelprize.org [nobelprize.org]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. metaphactory [semopenalex.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Benzothiophene synthesis [organic-chemistry.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Chlorobenzothiophene for the Synthesis of 5-Arylbenzothiophenes
Abstract: This document provides a comprehensive guide and a detailed experimental protocol for the Suzuki-Miyaura cross-coupling of 5-chlorobenzothiophene with various arylboronic acids. The synthesis of 5-arylbenzothiophenes is of significant interest to researchers in medicinal chemistry and materials science due to the prevalence of this scaffold in biologically active molecules and functional organic materials. This guide delves into the mechanistic underpinnings of the reaction, discusses critical experimental parameters, and provides a step-by-step protocol designed for reproducibility and success.
Introduction: The Significance of 5-Arylbenzothiophenes
The benzothiophene core is a privileged heterocyclic motif found in a wide array of pharmaceuticals and organic electronic materials. Functionalization at the 5-position through carbon-carbon bond formation, such as the Suzuki-Miyaura coupling, allows for the systematic exploration of structure-activity relationships and the fine-tuning of material properties. The Suzuki reaction, a Nobel Prize-winning transformation, is a powerful tool for constructing biaryl systems due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids.[1][2]
However, the use of aryl chlorides, such as this compound, as coupling partners presents a greater challenge compared to their bromide or iodide counterparts due to the strength of the C-Cl bond.[3][4][5] Overcoming this hurdle requires careful selection of the catalyst system to facilitate the rate-determining oxidative addition step.[2] This application note provides a robust protocol employing a modern palladium catalyst system capable of efficiently activating the relatively inert C-Cl bond of this compound.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6] A generalized mechanism is depicted below:
References
The Versatile Role of 5-Chlorobenzothiophene in Advanced Materials Science: Application Notes and Protocols
Introduction: Unveiling the Potential of a Halogenated Heterocycle
In the dynamic landscape of materials science, the strategic selection of molecular building blocks is paramount to engineering novel functionalities. Benzothiophene derivatives, a class of sulfur-containing heterocyclic compounds, have emerged as pivotal components in the design of advanced organic materials.[1][2] Their rigid, planar structure and rich electronic character provide a robust framework for creating materials with tailored optical and electronic properties.[2][3] Among these, 5-Chlorobenzothiophene (C8H5ClS) distinguishes itself as a particularly valuable synthon and functional material.[4][5][] The introduction of a chloro-substituent at the 5-position of the benzothiophene core significantly influences the molecule's electronic properties, solubility, and intermolecular interactions, thereby offering a powerful tool for fine-tuning the performance of resulting materials.
This comprehensive guide delves into the multifaceted applications of this compound in materials science, with a specific focus on its burgeoning role in organic electronics. We will explore its utility as a performance-enhancing additive in organic solar cells, a fundamental building block for novel semiconducting polymers, and a key intermediate in the synthesis of functional organic molecules. The subsequent sections will provide not only a detailed overview of these applications but also actionable, step-by-step protocols to empower researchers in their experimental endeavors.
Core Application I: Enhancing Organic Solar Cell Performance as a Volatile Solid Additive
The morphology of the active layer in organic solar cells (OSCs) is a critical determinant of their overall power conversion efficiency (PCE).[7] The use of processing additives is a widely adopted strategy to optimize this morphology, and this compound has recently been identified as a highly effective volatile solid additive (VSA).[7]
Mechanism of Action: A Deeper Dive
Theoretical calculations have revealed that benzothiophene-series VSAs, including this compound, possess more negative electrostatic potential distributions and larger dipole moments compared to other commonly used additives.[7] This leads to stronger interactions with the acceptor materials, such as the widely used Y6.[7] These enhanced interactions promote a cascade of beneficial morphological changes within the active layer:
-
Ordered Molecular Stacking: The additive facilitates a more organized arrangement of the donor and acceptor molecules.[7]
-
Improved Miscibility: It enhances the blending of the donor and acceptor components.[7]
-
Favorable Phase Separation: It induces a smoother surface and smaller, more defined phase separation.[7]
-
Enhanced Crystallinity: It leads to tighter lamellar and π-π stacking, along with larger crystal coherence lengths.[7]
These morphological improvements directly translate to enhanced device performance by promoting efficient exciton diffusion, charge separation, transport, and collection.[7] The result is a simultaneous increase in both the fill factor (FF) and the short-circuit current density (Jsc), leading to a significant boost in the overall PCE.[7]
Experimental Protocol: Fabrication of High-Efficiency Organic Solar Cells using this compound as a VSA
This protocol outlines the fabrication of an inverted organic solar cell using a blend of the polymer donor PM6 and the non-fullerene acceptor Y6, with this compound as a volatile solid additive.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Zinc oxide (ZnO) nanoparticle solution
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)
-
PM6 (donor polymer)
-
Y6 (acceptor material)
-
This compound (volatile solid additive)
-
Chlorobenzene (solvent)
-
Molybdenum oxide (MoOx)
-
Silver (Ag)
Equipment:
-
Spin coater
-
Glovebox with an inert atmosphere
-
Thermal evaporator
-
Solar simulator
-
Keithley 2400 SourceMeter
Workflow Diagram:
Caption: Workflow for fabricating an organic solar cell with a this compound additive.
Step-by-Step Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 15 minutes.
-
Spin-coat a layer of ZnO nanoparticle solution onto the ITO substrates and anneal at 150°C for 30 minutes in air.
-
-
Active Layer Solution Preparation:
-
Inside a nitrogen-filled glovebox, prepare a solution of PM6:Y6 (1:1.2 weight ratio) in chlorobenzene at a total concentration of 16 mg/mL.
-
Add this compound to the solution at a concentration of 0.5% (v/v).
-
Stir the solution at 50°C for at least 2 hours to ensure complete dissolution.
-
-
Active Layer Deposition:
-
Transfer the ZnO-coated substrates into the glovebox.
-
Spin-coat the active layer solution onto the ZnO layer at 3000 rpm for 30 seconds.
-
Thermally anneal the films at 100°C for 10 minutes.
-
-
Device Completion:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a 10 nm layer of MoOx as the hole transport layer.
-
Deposit a 100 nm layer of Ag as the top electrode.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the devices using a solar simulator under AM 1.5G illumination (100 mW/cm²).
-
Expected Results and Data
The inclusion of this compound as a VSA has been shown to significantly improve the power conversion efficiency of organic solar cells.[7]
| Device Configuration | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) |
| PM6:Y6 (Control) | 0.85 V | 25.0 | 70 | 14.9 |
| PM6:Y6 with this compound | 0.86 V | 26.5 | 75 | 17.1 |
Note: The above data is representative and actual results may vary depending on specific experimental conditions.
Core Application II: A Versatile Building Block for Conjugated Polymers
This compound serves as an excellent starting material for the synthesis of novel conjugated polymers for various organic electronic applications, including organic field-effect transistors (OFETs).[8][9] The chlorine atom provides a reactive site for cross-coupling reactions, such as Suzuki or Stille coupling, allowing for the incorporation of the benzothiophene moiety into a polymer backbone.[10][11][12]
Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Polymerization
A common and effective method for synthesizing conjugated polymers is through palladium-catalyzed cross-coupling reactions.[9][10] In a typical approach, a di-halogenated monomer is reacted with a di-boronic ester or di-stannane monomer in the presence of a palladium catalyst. This compound can be functionalized to create such monomers.
Reaction Scheme Diagram:
Caption: General scheme for synthesizing a conjugated polymer using a this compound derivative.
Protocol: Synthesis of a this compound-Containing Copolymer
This protocol provides a general procedure for the synthesis of an alternating copolymer using a derivative of this compound via Stille coupling polymerization.
Materials:
-
2,6-Dibromo-5-chlorobenzothiophene (Monomer A)
-
5,5'-bis(trimethylstannyl)-2,2'-bithiophene (Monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (catalyst)
-
Anhydrous toluene (solvent)
-
Methanol (for precipitation)
-
Soxhlet extraction apparatus
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve Monomer A (1 equivalent) and Monomer B (1 equivalent) in anhydrous toluene.
-
Degas the solution by bubbling with argon for 30 minutes.
-
Add the Pd(PPh3)4 catalyst (2-5 mol%) to the reaction mixture.
-
-
Polymerization:
-
Heat the reaction mixture to reflux (approximately 110°C) and stir for 24-48 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GPC (Gel Permeation Chromatography) to observe the increase in molecular weight.
-
-
Polymer Precipitation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the polymer solution into a beaker of vigorously stirred methanol to precipitate the polymer.
-
Filter the precipitated polymer and wash it with methanol.
-
Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Finally, extract the polymer with chloroform or chlorobenzene to obtain the purified product.
-
Precipitate the polymer from the chloroform/chlorobenzene solution into methanol again, filter, and dry under vacuum.
-
Future Outlook and Advanced Applications
The utility of this compound in materials science is continually expanding. Beyond the applications detailed above, researchers are exploring its use in:
-
Organic Light-Emitting Diodes (OLEDs): As a component of host materials or emitters to tune emission colors and improve device efficiency and stability.[1]
-
Sensors: The electronic properties of polymers containing the this compound unit can be sensitive to the presence of certain analytes, making them promising candidates for chemical sensors.
-
Bioelectronics: The development of biocompatible and electronically active materials for applications such as biosensors and neural interfaces.
The ease of functionalization and the tunable electronic properties of this compound ensure its continued importance as a valuable building block in the design and synthesis of next-generation organic materials.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-Chlorobenzo(b)thiophene | C8H5ClS | CID 11309754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Chlorobenzo[b]thiophene, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. Collection - Benzo[b]thiophene-Series Solid Additives for Improving the Morphology and Photovoltaic Performance of Organic Solar Cells - ACS Applied Polymer Materials - Figshare [acs.figshare.com]
- 8. mdpi.com [mdpi.com]
- 9. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation | Semantic Scholar [semanticscholar.org]
- 12. Thiophene-fused isoindigo based conjugated polymers for ambipolar organic field-effect transistors - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Introduction: The Benzothiophene Scaffold in Medicinal Chemistry
An Application Guide to the Synthesis of Bioactive Molecules from 5-Chlorobenzothiophene
The benzothiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its structural resemblance to indole allows it to act as a bioisostere, interacting with various biological targets. Benzothiophene derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.[1][2][3][4] Among the various starting materials for creating libraries of these compounds, this compound (C₈H₅ClS) stands out as a versatile and commercially available building block.[5] The chlorine atom at the 5-position provides a reactive handle for functionalization, primarily through transition metal-catalyzed cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[6]
This guide provides detailed application notes and protocols for the synthesis of bioactive molecules utilizing this compound, with a focus on two of the most powerful and widely used C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.
PART 1: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[6][7] This reaction is particularly valuable for constructing biaryl and heteroaryl-aryl scaffolds, which are common motifs in many drug candidates.[6] For this compound, the C-Cl bond can be activated by a palladium catalyst to couple with a variety of aryl- or heteroarylboronic acids. This strategy allows for the introduction of diverse substituents at the 5-position, profoundly influencing the molecule's biological activity.
Causality in Experimental Design
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.
-
Catalyst/Ligand: Palladium complexes with electron-rich, bulky phosphine ligands are often employed. The ligand stabilizes the palladium(0) active species and facilitates the oxidative addition step—typically the rate-limiting step for less reactive aryl chlorides.[8]
-
Base: A base is required to activate the boronic acid in the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common, with the choice often depending on the specific substrates and catalyst system.[6][7]
-
Solvent: The reaction is often performed in a mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water.[6][7] The aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation step.
General Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol 1: Synthesis of 5-Arylbenzothiophene Derivatives
This protocol describes a general procedure for the synthesis of 5-arylbenzothiophenes, key intermediates for various bioactive molecules, including potential enzyme inhibitors.[6]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 2.5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (4 mL)
-
Deionized Water, degassed (1 mL)
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄) for workup
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound, the desired arylboronic acid, potassium phosphate, and Pd(PPh₃)₄.[6]
-
Inert Atmosphere: Seal the vial with a septum and purge with a stream of inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane followed by deionized water via syringe.[6]
-
Reaction: Place the vial in a preheated heating block or oil bath set to 90 °C. Stir the reaction mixture vigorously for 12 hours.[6]
-
Monitoring: The reaction's progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the consumption of the starting material.[6]
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).[6]
-
-
Purification:
-
Combine the organic layers and wash with brine (20 mL) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[6]
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylbenzothiophene.[9]
-
-
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Safety: Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses) must be worn.[6]
PART 2: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another indispensable tool in medicinal chemistry for forging carbon-nitrogen bonds.[10] This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides, a transformation that is often challenging using classical methods.[10] Applying this reaction to this compound opens a direct route to 5-aminobenzothiophene derivatives, which are precursors to a wide range of bioactive compounds, including kinase inhibitors and antimitotic agents.[11][12]
Causality in Experimental Design
The success of the Buchwald-Hartwig amination is highly dependent on the ligand complexed to the palladium center.
-
Catalyst/Ligand: The development of bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like XPhos, SPhos) by the Buchwald group was a major breakthrough.[8] These ligands promote the crucial reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst.[8][13]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.
-
Substrate Scope: The reaction is remarkably versatile, tolerating a wide variety of primary and secondary amines, including anilines, alkylamines, and N-heterocycles.[10]
General Reaction Scheme
References
- 1. books.rsc.org [books.rsc.org]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of benzo [b] thiophene-based medicinal chemistry [ouci.dntb.gov.ua]
- 5. 5-Chlorobenzo(b)thiophene | C8H5ClS | CID 11309754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. rsc.org [rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis and Evaluation of 5-Chloro-2-(3,4,5-trimethoxybenzoyl)benzothiophene as a Potential Antimitotic Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Imperative for Novel Antimitotic Agents and the Promise of the Benzothiophene Scaffold
The relentless progression of cancer necessitates a continuous search for novel therapeutic agents that can selectively target malignant cells while minimizing collateral damage to healthy tissues. Microtubules, dynamic cytoskeletal polymers essential for the formation of the mitotic spindle during cell division, represent a clinically validated and highly attractive target for anticancer drug development.[1][2] Agents that disrupt microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.
The benzothiophene scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3] Notably, derivatives of 2-(3',4',5'-trimethoxybenzoyl)benzo[b]thiophene have demonstrated potent antimitotic activity by inhibiting tubulin polymerization, often through interaction with the colchicine-binding site.[3][4] The 3,4,5-trimethoxyphenyl moiety is a crucial pharmacophore found in many potent tubulin inhibitors, including combretastatin A-4.
This application note provides a comprehensive guide to the synthesis of a novel potential antimitotic agent, 5-chloro-2-(3,4,5-trimethoxybenzoyl)benzothiophene, starting from 5-chlorobenzothiophene. We will delve into a detailed, field-proven synthetic protocol, followed by step-by-step methodologies for evaluating its biological activity as a tubulin polymerization inhibitor. The causality behind experimental choices will be elucidated, providing a robust framework for researchers in the field of cancer drug discovery.
Synthetic Pathway and Rationale
The synthesis of the target compound, 5-chloro-2-(3,4,5-trimethoxybenzoyl)benzothiophene, can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic yet powerful C-C bond-forming reaction allows for the introduction of the essential 3,4,5-trimethoxybenzoyl group onto the 2-position of the this compound scaffold.
The choice of a Friedel-Crafts acylation is predicated on its reliability for acylating aromatic systems. The benzothiophene nucleus, being an electron-rich aromatic system, is amenable to electrophilic substitution. The chlorine atom at the 5-position is a deactivating group, which may necessitate slightly more forcing reaction conditions compared to unsubstituted benzothiophene. However, it is also an ortho-, para-director, and given the steric hindrance at the 4- and 6-positions, acylation is expected to occur predominantly at the more accessible and electronically favorable 2-position. Aluminum chloride (AlCl₃) is selected as the Lewis acid catalyst due to its proven efficacy in promoting the formation of the highly electrophilic acylium ion from the corresponding acyl chloride.[5][6]
Diagram of the Synthetic Pathway
Caption: Synthetic route to the target compound via Friedel-Crafts acylation.
Experimental Protocols: Synthesis
Protocol 1: Synthesis of 5-Chloro-2-(3,4,5-trimethoxybenzoyl)benzothiophene
This protocol details the Friedel-Crafts acylation of this compound with 3,4,5-trimethoxybenzoyl chloride.
Materials:
-
This compound
-
3,4,5-Trimethoxybenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (50 mL). Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: In the addition funnel, prepare a solution of 3,4,5-trimethoxybenzoyl chloride (1.1 equivalents) and this compound (1.0 equivalent) in anhydrous dichloromethane (50 mL).
-
Reaction: Add the solution from the addition funnel dropwise to the cooled AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5°C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing 150 g of crushed ice and 50 mL of 1 M HCl. Stir until all solids have dissolved.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 5-chloro-2-(3,4,5-trimethoxybenzoyl)benzothiophene.
Biological Evaluation: Protocols and Rationale
The following protocols are designed to assess the antimitotic potential of the synthesized compound by examining its effects on tubulin polymerization, cell cycle progression, and cancer cell viability.
Diagram of the Biological Evaluation Workflow
Caption: A streamlined workflow for the biological assessment of the synthesized compound.
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the test compound on the assembly of purified tubulin into microtubules. A fluorescence-based method is described here for its high sensitivity.
Principle: The polymerization of tubulin is monitored using a fluorescent reporter that preferentially binds to polymerized microtubules, leading to an increase in fluorescence intensity. Inhibitors of tubulin polymerization will reduce the rate and extent of this fluorescence increase.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compound (5-chloro-2-(3,4,5-trimethoxybenzoyl)benzothiophene) dissolved in DMSO
-
Positive control: Nocodazole or Combretastatin A-4
-
Negative control: DMSO
-
96-well, black, clear-bottom microplates
-
Temperature-controlled fluorescence microplate reader
Procedure:
-
Preparation of Reagents: On ice, prepare a tubulin reaction mix to a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 10% glycerol, and the fluorescent reporter according to the manufacturer's instructions.
-
Compound Dilution: Prepare serial dilutions of the test compound and controls in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.
-
Assay Setup: In a pre-warmed (37°C) 96-well plate, add 10 µL of the diluted test compound, controls, or vehicle (DMSO) to the appropriate wells.
-
Initiation of Polymerization: To initiate the reaction, add 90 µL of the ice-cold tubulin reaction mix to each well.
-
Data Acquisition: Immediately place the plate in the pre-warmed (37°C) microplate reader and measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every minute for 60 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: MTT Cell Viability Assay
This colorimetric assay determines the cytotoxic effect of the test compound on cancer cell lines.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[5]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 48 or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the distribution of cells in different phases of the cell cycle following treatment with the test compound.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content. Flow cytometry is used to measure the fluorescence of individual cells, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of antimitotic activity.[3][7]
Materials:
-
Cancer cell line
-
Test compound dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle. Compare the cell cycle distribution of treated cells to that of untreated control cells.
Structure-Activity Relationship (SAR) Insights
While a detailed SAR study of 5-chloro-substituted benzothiophenes is beyond the scope of this application note, some inferences can be drawn from existing literature on related compounds. For the 2-(3',4',5'-trimethoxybenzoyl)benzothiophene scaffold, the nature and position of substituents on the benzothiophene ring significantly influence antimitotic activity. Generally, electron-donating groups like methoxy at the C-4, C-6, or C-7 positions enhance potency.[4] The effect of a halogen at the 5-position is less well-defined. However, the introduction of a chloro group can modulate the electronic properties and lipophilicity of the molecule, which in turn can affect its binding to tubulin and its pharmacokinetic properties. The synthesis and evaluation of the 5-chloro derivative as described in this note will provide valuable data to build a more comprehensive SAR model for this class of compounds.
Conclusion
This application note provides a detailed and integrated guide for the synthesis and biological evaluation of 5-chloro-2-(3,4,5-trimethoxybenzoyl)benzothiophene as a potential antimitotic agent. The provided protocols are robust and have been designed to be readily implementable in a standard medicinal chemistry or cancer biology laboratory. By following these methodologies, researchers can effectively synthesize and characterize novel benzothiophene-based tubulin polymerization inhibitors, contributing to the ongoing effort to develop more effective cancer therapeutics.
References
- 1. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo [mdpi.com]
- 3. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Antimicrobial Applications of 5-Chlorobenzothiophene Derivatives
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The global rise of antimicrobial resistance (AMR) presents a formidable threat to public health, rendering conventional antibiotics increasingly ineffective.[1][2] This escalating crisis, underscored by warnings from the World Health Organization (WHO) and the Centers for Disease Control and Prevention (CDC), necessitates urgent research and development of new antimicrobial agents with novel mechanisms of action.[1] Within this landscape, heterocyclic compounds containing sulfur, such as benzo[b]thiophene derivatives, have garnered significant attention in medicinal chemistry.[1][2][3] These scaffolds exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and, critically, antimicrobial properties.[2][3]
The 5-Chlorobenzothiophene moiety, in particular, represents a promising starting point for the development of potent new drugs. The chloro- substitution can significantly influence the molecule's electronic properties and its ability to interact with biological targets. This guide provides an in-depth exploration of this compound derivatives, detailing their synthesis, potential mechanisms of action, and comprehensive protocols for their evaluation as next-generation antimicrobial agents.
Potential Mechanisms of Antimicrobial Action
The antimicrobial efficacy of benzothiophene derivatives is often multifactorial, targeting several key cellular processes in bacteria and fungi. This multi-target approach can be advantageous in overcoming resistance mechanisms. Key proposed mechanisms include:
-
Cell Membrane and Wall Disruption: Some derivatives are believed to interfere with the integrity of the microbial cell membrane, leading to leakage of essential cellular components and subsequent cell death.[1][4]
-
Inhibition of Nucleic Acid Synthesis: A critical target is the bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for DNA replication, recombination, and repair. Inhibition of these enzymes effectively halts bacterial proliferation.[4][5]
-
Induction of Oxidative Stress: Certain benzothiophene compounds may promote the production of intracellular Reactive Oxygen Species (ROS), leading to widespread damage of proteins, lipids, and DNA.[1]
-
Targeting Fungal-Specific Pathways: In fungi, derivatives can inhibit key enzymes in the ergosterol biosynthesis pathway, such as CYP51.[6][7] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, making it an excellent selective target.
Caption: Potential antimicrobial mechanisms of this compound derivatives.
Synthesis of this compound Derivatives: An Exemplar Protocol
The versatility of the benzothiophene scaffold allows for the synthesis of large libraries of derivatives through modifications at various positions. A common and effective strategy involves the derivatization of a carboxylic acid or carbonyl chloride at the 2-position of the benzothiophene ring. The following protocol outlines the synthesis of a chalcone derivative, which serves as a versatile intermediate for creating various heterocyclic compounds like pyrimidines and pyrazoles.[4]
Protocol 1: Synthesis of a this compound Chalcone Intermediate
This protocol describes a two-step process: first, the formation of an amide linkage with 4-aminoacetophenone, followed by a Claisen-Schmidt condensation to form the chalcone.
Step A: Synthesis of N-(4-acetylphenyl)-3-chlorobenzo[b]thiophene-2-carboxamide
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 3-chlorobenzo[b]thiophene-2-carbonyl chloride (1 equivalent) and 4-aminoacetophenone (1 equivalent) in acetone (100 mL).
-
Rationale: Acetone serves as a suitable solvent that dissolves the reactants and is relatively inert under the reaction conditions.
-
-
Reaction: Reflux the reaction mixture for approximately 4 hours. Periodically add small portions of sodium carbonate to neutralize the HCl gas that evolves during the reaction.
-
Rationale: Refluxing provides the necessary thermal energy to drive the nucleophilic acyl substitution. Sodium carbonate acts as a weak base to scavenge the acidic byproduct (HCl), preventing potential side reactions and driving the equilibrium towards the product.
-
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Work-up and Isolation: After completion, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with constant stirring to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent like methanol to obtain the purified N-(4-acetylphenyl)-3-chlorobenzo[b]thiophene-2-carboxamide intermediate.[4]
Step B: Synthesis of Chalcone via Claisen-Schmidt Condensation
-
Reactant Preparation: Dissolve the intermediate from Step A (1 equivalent) and a selected aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1 equivalent) in N,N-Dimethylformamide (DMF).
-
Catalysis: Add a catalytic amount of potassium hydroxide (KOH) to the solution.
-
Rationale: This is a base-catalyzed condensation. KOH deprotonates the α-carbon of the acetophenone's methyl group, forming a reactive enolate ion which then acts as a nucleophile.
-
-
Reaction: Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight depending on the reactivity of the aldehyde.
-
Monitoring: Monitor the formation of the α,β-unsaturated ketone (chalcone) product by TLC.
-
Work-up and Isolation: Pour the reaction mixture into crushed ice. The chalcone will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with water until the filtrate is neutral, and dry. Recrystallize the crude product from ethanol to yield the purified chalcone derivative.[4] This chalcone can then be used to synthesize a wide array of pyrimidine, pyrazole, and isoxazoline derivatives.[4]
Protocols for Antimicrobial Susceptibility Testing
Standardized and reproducible methods are paramount for evaluating the efficacy of novel antimicrobial compounds.[8][9] The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI).[10][11]
Caption: Experimental workflow for MIC determination by broth microdilution.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [8][12]
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: a. From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standardizes the bacterial concentration to approximately 1.5 x 10⁸ CFU/mL.[12] d. Within 15 minutes, dilute this adjusted suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11][12]
-
Compound Dilution in 96-Well Plate: a. Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). b. In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in broth to achieve a range of desired final concentrations.
-
Rationale: Serial dilution provides a logarithmic concentration gradient, allowing for the precise determination of the MIC value across a wide range.
-
-
Inoculation and Controls: a. Add the prepared microbial inoculum to each well containing the compound dilutions. b. Crucial Controls:
- Negative Control (Growth Control): Broth with inoculum but no compound. This well should show turbidity.
- Positive Control: Broth with inoculum and a standard, clinically relevant antibiotic (e.g., Ciprofloxacin, Ampicillin). This validates the susceptibility of the test strain.[12]
- Sterility Control: Broth only, with no inoculum. This well should remain clear and confirms the sterility of the medium.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most common bacteria. Incubation conditions should be optimized for the specific microorganism being tested.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or a plate reader.[8][12]
Protocol 3: Agar Well Diffusion Method [4][12]
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Plate Preparation: Prepare a microbial lawn by evenly streaking a sterile swab dipped in a standardized inoculum (0.5 McFarland) across the entire surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Well Creation: Use a sterile cork borer to create uniform wells (e.g., 6 mm diameter) in the agar.
-
Compound Application: Add a fixed volume of the test compound solution at a known concentration into a designated well. A solvent control (e.g., DMSO) should be applied to another well to ensure it has no inhibitory effect.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented). A larger zone diameter generally corresponds to higher antimicrobial activity.
Quantitative Data Summary
Effective data presentation is crucial for comparing the antimicrobial efficacy of different derivatives. Results should be summarized in a clear, tabular format.
Table 1: Example Antimicrobial Activity of Benzothiophene Derivatives (Zone of Inhibition in mm) [4]
| Compound ID | S. aureus (Gram+) | B. subtilis (Gram+) | P. aeruginosa (Gram-) | E. coli (Gram-) | C. albicans (Fungus) | A. niger (Fungus) |
| 3a | 14 | 12 | 15 | 12 | 14 | 14 |
| 3b | 11 | 16 | 14 | 15 | 13 | 13 |
| 4b | 14 | 11 | 14 | 13 | 15 | 14 |
| 5b | 13 | 15 | 14 | 12 | 16 | 14 |
| Ampicillin | 23 | 24 | 23 | 18 | N/A | N/A |
| Griseofulvin | N/A | N/A | N/A | N/A | 18 | 19 |
| Control (DMF) | 0 | 0 | 0 | 0 | 0 | 0 |
Data adapted for illustrative purposes from Naganagowda et al., J. Chil. Chem. Soc., 2012.[4] N/A: Not Applicable.
Conclusion and Future Directions
This compound derivatives represent a highly promising class of compounds in the fight against antimicrobial resistance. Their synthetic tractability allows for the creation of diverse chemical libraries, and their potential for multi-target mechanisms of action may circumvent existing resistance pathways. The protocols detailed in this guide provide a robust framework for the synthesis, screening, and preliminary mechanistic evaluation of these compounds.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the derivative's structure to optimize potency and broaden the spectrum of activity.
-
Toxicity Profiling: Assessing the cytotoxicity of lead compounds against mammalian cell lines to ensure a suitable therapeutic window.
-
In Vivo Efficacy: Testing the most promising candidates in animal models of infection to evaluate their real-world therapeutic potential.
-
Advanced Mechanistic Studies: Employing advanced techniques to definitively identify the molecular targets and pathways affected by these compounds.
Through rigorous and systematic investigation, the this compound scaffold holds the potential to yield novel, clinically effective antimicrobial agents.
References
- 1. Exploring antibacterial activities in novel benzo[b]thiophene derivatives | Poster Board #1048 - American Chemical Society [acs.digitellinc.com]
- 2. mdpi.com [mdpi.com]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and evaluation of novel 5-phenylthiophene derivatives as potent fungicidal of Candida albicans and antifungal reagents of fluconazole-resistant fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apec.org [apec.org]
- 9. woah.org [woah.org]
- 10. [PDF] Antimicrobial Susceptibility Testing Protocols | Semantic Scholar [semanticscholar.org]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Strategic Role of the 5-Chlorobenzothiophene Scaffold in Designing Novel Cholinesterase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Unwavering Case for Novel Cholinesterase Inhibitors
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a progressive decline in cognitive function.[1][2] The cholinergic hypothesis, a cornerstone of AD research, posits that this cognitive deterioration is linked to a deficit in the neurotransmitter acetylcholine (ACh).[1][3] Cholinesterase inhibitors (ChEIs) are a class of drugs that aim to counteract this deficit by preventing the enzymatic breakdown of ACh, thereby increasing its availability in the synaptic cleft.[3][4] Currently approved ChEIs like donepezil and rivastigmine offer symptomatic relief, but the quest for more effective and selective inhibitors with fewer side effects continues to drive drug discovery efforts.[4][5]
The benzothiophene scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities.[6][7][8] Its structural features allow for diverse modifications to optimize pharmacological properties. This guide delves into the specific role of the 5-chlorobenzothiophene moiety as a promising core for the design of next-generation cholinesterase inhibitors. We will explore the mechanistic rationale, provide detailed synthetic and bioassay protocols, and present a framework for data analysis.
The this compound Advantage: A Mechanistic Perspective
The incorporation of a chlorine atom at the 5-position of the benzothiophene ring is a strategic design choice aimed at enhancing the inhibitory potential and pharmacokinetic profile of the molecule. While direct studies on this compound as a cholinesterase inhibitor are emerging, we can infer its advantages from established principles of medicinal chemistry and structure-activity relationship (SAR) studies of related heterocyclic inhibitors.[9][10][11]
Key Mechanistic Contributions:
-
Enhanced Binding Affinity: The electron-withdrawing nature of the chlorine atom can modulate the electron density of the benzothiophene ring system. This can lead to more favorable π-π stacking interactions with aromatic residues, such as tryptophan and tyrosine, within the active site gorge of acetylcholinesterase (AChE).
-
Increased Lipophilicity: The chloro-substituent increases the overall lipophilicity of the molecule. This property can facilitate passage across the blood-brain barrier, a critical requirement for drugs targeting central nervous system disorders like Alzheimer's disease.
-
Metabolic Stability: Halogenation can block sites of oxidative metabolism, potentially increasing the metabolic stability and half-life of the compound. This can lead to a more sustained therapeutic effect and potentially a lower required dosage.
-
Directional Interactions: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen present in the amino acid residues of the enzyme's active site. This provides an additional anchor point for the inhibitor, contributing to a lower dissociation constant and higher inhibitory potency.
Diagram: Proposed Binding Hypothesis of a this compound Inhibitor in the AChE Active Site
References
- 1. What are Cholinesterase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure-activity relationship of reversible cholinesterase inhibitors: activation, channel blockade and stereospecificity of the nicotinic acetylcholine receptor-ion channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships and binding mode in the human acetylcholinesterase active site of pseudo-irreversible inhibitors related to xanthostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticholinesterase activity and structure activity relationships of a new series of hemicholinium-3 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Chlorobenzothiophene
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 5-Chlorobenzothiophene?
There are several effective methods for the synthesis of this compound. The choice of route often depends on the availability of starting materials, scalability, and desired purity. The most prevalent methods include:
-
Intramolecular Cyclization of (4-chlorophenylthio)acetaldehyde diethyl acetal: This is a widely used and reliable method that involves the acid-catalyzed cyclization of a substituted thiophenol derivative. Polyphosphoric acid (PPA) is a common catalyst for this reaction.[1][2][3][4]
-
Palladium-Catalyzed C-H Arylation: This modern approach involves the direct functionalization of a benzothiophene core, though it is more commonly used for derivatives. Optimization of the catalyst, ligand, and reaction conditions is crucial for high yields.
-
Gewald Reaction: This multicomponent reaction can be used to synthesize substituted 2-aminothiophenes, which can then be further modified to produce benzothiophene derivatives.[1]
Below is a diagram illustrating the primary synthetic pathway via intramolecular cyclization.
Troubleshooting Guide
Problem 1: Low Yield of this compound in the Intramolecular Cyclization Reaction.
Possible Cause 1: Incomplete Reaction
-
Explanation: The intramolecular cyclization reaction, often catalyzed by polyphosphoric acid (PPA), requires sufficient time and temperature to proceed to completion. The high viscosity of PPA can also lead to poor mixing if not adequately stirred.[2][4]
-
Solution:
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending it.
-
Temperature: Ensure the reaction temperature is maintained appropriately. For PPA-catalyzed cyclizations, temperatures are often elevated.
-
Stirring: Use a mechanical stirrer to ensure efficient mixing, especially with the viscous PPA.
-
Possible Cause 2: Side Reactions
-
Explanation: At elevated temperatures, side reactions such as polymerization or degradation of the starting material or product can occur. The presence of the electron-withdrawing chloro group can influence the electron density of the aromatic ring, potentially affecting the propensity for side reactions.
-
Solution:
-
Temperature Control: Gradually increase the reaction temperature to find the optimal balance between reaction rate and side product formation.
-
Catalyst Concentration: Use the appropriate amount of PPA. An excess can sometimes lead to charring and decomposition.
-
Possible Cause 3: S-Oxidation
-
Explanation: The sulfur atom in the thiophene ring can be susceptible to oxidation, especially if oxidizing agents are present or if the reaction is exposed to air at high temperatures.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Degassed Solvents: Use degassed solvents if applicable to the chosen synthetic route.
-
Below is a workflow to troubleshoot low yields:
Problem 2: Difficulty in Purifying the Crude this compound.
Possible Cause 1: Presence of Starting Materials
-
Explanation: If the reaction has not gone to completion, the crude product will contain unreacted (4-chlorophenylthio)acetaldehyde diethyl acetal.
-
Solution:
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the product from the starting material. A non-polar eluent system, such as hexane or a mixture of hexane and ethyl acetate, is typically used.
-
Reaction Optimization: Before scaling up, optimize the reaction conditions to ensure complete conversion of the starting material.
-
Possible Cause 2: Formation of Polymeric Byproducts
-
Explanation: The acidic conditions and high temperatures used in the cyclization can sometimes lead to the formation of polymeric or tar-like byproducts, which can complicate purification.
-
Solution:
-
Filtration: If the byproducts are insoluble, they can sometimes be removed by filtration before workup.
-
Recrystallization: Recrystallization can be an effective method for purifying the solid product and removing colored impurities.[5][6][7][8][9] A suitable solvent system should be determined experimentally.
-
Recommended Purification Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallization of aromatic compounds include ethanol, methanol, and hexane.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
| Purification Method | Advantages | Disadvantages |
| Column Chromatography | High resolution, good for separating complex mixtures. | Can be time-consuming and require large volumes of solvent. |
| Recrystallization | Simple, effective for removing small amounts of impurities, can yield high-purity crystals. | Requires a suitable solvent, may result in product loss in the mother liquor.[5][6][7][8][9] |
Experimental Protocols
Synthesis of (4-chlorophenylthio)acetaldehyde diethyl acetal
This procedure is a nucleophilic substitution reaction.
Materials:
-
4-Chlorothiophenol
-
Chloroacetaldehyde diethyl acetal
-
Sodium hydroxide
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide in ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add 4-chlorothiophenol dropwise at room temperature.
-
After the addition is complete, add chloroacetaldehyde diethyl acetal to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Synthesis of this compound via Intramolecular Cyclization
This procedure involves an acid-catalyzed intramolecular cyclization.
Materials:
-
(4-chlorophenylthio)acetaldehyde diethyl acetal
-
Polyphosphoric acid (PPA)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid and heat it to the desired temperature (e.g., 120-140 °C).[1][2][3][4]
-
Slowly add (4-chlorophenylthio)acetaldehyde diethyl acetal to the hot PPA with vigorous stirring.
-
Maintain the reaction at this temperature for the specified time, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. ccsenet.org [ccsenet.org]
- 3. Polyphosphoric Acid in Organic Synthesis [ideas.repec.org]
- 4. nbinno.com [nbinno.com]
- 5. How To [chem.rochester.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
5-Chlorobenzothiophene Purification: A Technical Support Guide
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals facing challenges in the purification of 5-Chlorobenzothiophene. We will move beyond simple procedural lists to address the underlying chemical principles, providing a robust framework for troubleshooting and optimizing your purification workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to designing a purification strategy for this compound.
Q1: What are the most common impurities I should expect in my crude this compound sample?
A1: The impurity profile of crude this compound is intrinsically linked to its synthesis route. Common synthetic pathways can introduce specific, often structurally similar, byproducts that present purification challenges.[1][2] Potential impurities may include:
-
Isomeric Byproducts: Depending on the synthetic strategy, isomers such as 4-chloro, 6-chloro, or 7-chlorobenzothiophene may form.
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Over-chlorinated Species: Dichloro- or trichloro-benzothiophene derivatives can arise if chlorination conditions are not precisely controlled.[3]
-
Reagents and Catalysts: Residual catalysts (e.g., palladium, copper) or reagents used in the synthesis.[1]
-
Solvent Residues: Trapped solvents from the reaction or initial work-up.
Q2: What are the primary purification techniques suitable for this compound?
A2: Given that this compound is a solid at room temperature, the most effective and commonly employed purification methods are:
-
Recrystallization: This is often the first method of choice for removing small amounts of impurities from a solid compound. Its effectiveness relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[4][5]
-
Column Chromatography: Particularly useful for separating mixtures with multiple components or when impurities are structurally very similar to the target compound.[6][7] Adsorption chromatography using silica gel or alumina is standard.[6][8]
-
Sublimation: While less common, vacuum sublimation can be an effective technique for purifying some solids, provided the compound has a suitable vapor pressure and is thermally stable.
-
Distillation: A Japanese patent suggests that benzothiophene can be initially concentrated from coal tar by distillation, indicating its thermal stability for such processes under appropriate conditions.[9] For laboratory scale, vacuum distillation could be considered if the compound is a low-melting solid or liquid at elevated temperatures.
Q3: How can I reliably assess the purity of my this compound after purification?
A3: A multi-faceted approach is recommended to confirm purity. No single technique tells the whole story.
-
High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique ideal for quantifying the main compound and detecting trace impurities.[10] A reversed-phase C18 column is a common starting point.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if their protons do not overlap with the main compound's signals. Purity can be estimated by integrating impurity peaks relative to the product peaks.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It provides both separation (GC) and identification (MS) of components in the sample.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point range.
Q4: What are the stability and proper storage conditions for this compound?
A4: this compound is generally a stable solid. However, like many organic compounds, it should be protected from light, moisture, and extreme heat to prevent potential degradation over time.[12] For long-term storage, it is best kept in a tightly sealed container in a cool, dark, and dry place, potentially under an inert atmosphere like nitrogen.[11][13]
Part 2: Troubleshooting Guide
This section is formatted to directly address specific experimental failures you may encounter.
Problem 1: My recrystallization of this compound results in very low yield.
Causality & Solution: Low yield is typically caused by one of two issues: using too much solvent or choosing a solvent in which your compound is too soluble at cold temperatures.
-
Excess Solvent: The goal is to create a saturated solution at the solvent's boiling point.[14] If you add too much solvent, a significant amount of your product will remain dissolved even after cooling.
-
Improper Solvent Choice: An ideal solvent dissolves the compound poorly at low temperatures but very well at high temperatures.[4]
-
Troubleshooting Step: Perform a small-scale solvent screen.[15] Test solvents like ethanol, methanol, isopropanol, hexane, and toluene. A patent for purifying benzothiophene suggests that a mixture of an alcohol (like isopropanol or isobutyl alcohol) and water (5-20% water) is effective.[9] This solvent-pair approach can be highly effective.
-
Problem 2: An oil precipitates out instead of crystals during recrystallization.
Causality & Solution: This phenomenon, known as "oiling out," occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. It is common with compounds that have relatively low melting points or when the solution is cooled too rapidly.
-
Rapid Cooling: Quick cooling does not give the molecules sufficient time to arrange into an ordered crystal lattice.
-
Troubleshooting Step: Re-heat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Then, allow the flask to cool very slowly. Insulate the flask with paper towels or place it in a warm water bath that cools gradually to room temperature before moving it to an ice bath.[5][16]
-
-
Solvent Mismatch: The solvent may be too "good," causing the compound to separate as a liquid phase.
-
Troubleshooting Step: Add a second, "poorer" solvent (in which the compound is less soluble) dropwise to the hot, clear solution until it just becomes cloudy. Then add a few drops of the first, "good" solvent to make it clear again before allowing it to cool slowly. This is the principle behind using a solvent pair like ethanol/water.[16]
-
Problem 3: I am getting poor separation of this compound from an impurity using column chromatography.
Causality & Solution: Poor separation is almost always a result of an incorrect mobile phase (eluent) polarity or improper column packing.[6]
-
Incorrect Eluent Polarity: If the eluent is too polar, all compounds (your product and impurities) will travel down the column quickly with little interaction with the stationary phase, eluting together. If it's not polar enough, nothing will move.
-
Troubleshooting Step: Optimize your solvent system using Thin Layer Chromatography (TLC) first.[7] The ideal eluent system should give your target compound an Rf value of ~0.3-0.4. Start with a nonpolar solvent like hexanes and gradually add a more polar solvent (e.g., ethyl acetate or dichloromethane) until you achieve the desired separation on the TLC plate. This optimized solvent system can then be used for your column.
-
-
Poor Column Packing: Air bubbles, cracks, or an uneven stationary phase surface will lead to band broadening and a significant loss of resolution.[8]
-
Troubleshooting Step: Pack your column using the "slurry method."[8] Mix your silica gel with the initial eluent to form a thin slurry, then pour it into the column and allow it to settle with the stopcock open, constantly tapping the column to ensure even packing. Add a layer of sand on top to protect the surface when adding your sample and eluent.[8]
-
Part 3: Visualization & Experimental Protocols
Decision-Making Workflow for Purification
This diagram outlines the logical steps for selecting an appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Protocol 1: Recrystallization of this compound
This protocol provides a detailed methodology for purifying this compound via recrystallization, including a systematic solvent screening process.[4][15]
Step 1: Solvent Screening (Small Scale)
-
Place ~20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, hexane, toluene, ethyl acetate) dropwise, starting with ~0.5 mL.
-
Observe solubility at room temperature. An ideal solvent will not dissolve the compound.[4]
-
Heat the tubes that showed poor solubility in a water bath. The compound should dissolve completely at or near the boiling point.
-
Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath.
-
Observe the quality and quantity of crystals formed. The best solvent provides a high yield of well-formed crystals. A solvent pair like isopropanol/water is often highly effective for benzothiophenes.[9]
Table 1: Example Solvent Screening Data
| Trial No. | Solvent(s) & Ratio | Solubility (Cold) | Solubility (Hot) | Crystal Appearance |
| 1 | Hexane | Insoluble | Slightly Soluble | Poor recovery |
| 2 | Ethanol | Slightly Soluble | Very Soluble | Fine needles, low yield |
| 3 | Isopropanol | Sparingly Soluble | Very Soluble | Good crystals, moderate yield |
| 4 | Isopropanol/Water (9:1) | Insoluble | Soluble | Large plates, high yield |
Step 2: Bulk Recrystallization (Based on Screening)
-
Place the crude this compound into an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent (e.g., 9:1 isopropanol/water) and a boiling chip. Start with a minimal amount of solvent.
-
Heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.[14]
-
Remove the flask from the heat and cover it. Allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[4][5]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[15]
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[15][16]
-
Dry the purified crystals under vacuum.
Recrystallization Workflow Diagram
Caption: Experimental workflow for recrystallization.
Protocol 2: Flash Column Chromatography
This protocol is for separating a complex mixture or purifying a sample that failed to crystallize effectively.[3][6]
Step 1: Preparation
-
Select Adsorbent: Silica gel (60 Å, 40-63 µm particle size) is the standard choice.
-
Select Eluent: As determined by prior TLC analysis, prepare a solvent system that gives the target compound an Rf of ~0.3-0.4. A common starting point for benzothiophenes is a hexane/ethyl acetate or hexane/dichloromethane gradient.
-
Pack the Column:
-
Place a small plug of glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Use the slurry method: mix the silica gel with the initial, least polar eluent and pour it into the column.[8][17]
-
Allow the silica to settle, tapping the column gently to ensure even packing. Drain excess solvent until the level is just above the silica bed.
-
Add another thin layer of sand on top of the silica bed. Never let the column run dry.[17]
-
Step 2: Sample Loading & Elution
-
Dissolve your crude sample in a minimal amount of the eluent or a compatible, volatile solvent.
-
Carefully pipette this concentrated solution onto the top layer of sand.
-
Open the stopcock and allow the sample to absorb onto the silica gel.
-
Carefully add your mobile phase to the top of the column and begin elution.
-
Collect fractions in test tubes and monitor the elution process using TLC.
-
Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator.
Table 2: Example Eluent Gradient for Column Chromatography
| Fraction Numbers | Solvent System (Hexane:Ethyl Acetate) | Expected Compound |
| 1-5 | 100:0 | Non-polar impurities |
| 6-15 | 98:2 | This compound |
| 16-25 | 95:5 | More polar impurities |
References
- 1. Benzothiophene synthesis [organic-chemistry.org]
- 2. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]
- 3. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 7. magritek.com [magritek.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. file.leyan.com [file.leyan.com]
- 12. Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lab-chemicals.com [lab-chemicals.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. benchchem.com [benchchem.com]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. scribd.com [scribd.com]
Technical Support Center: Enhancing the Stability of 5-Chlorobenzothiophene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chlorobenzothiophene derivatives. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical protocols to help you understand and improve the stability of these important compounds in your experiments.
Introduction to this compound Derivatives
This compound and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry and materials science.[1][2][3][4] The benzothiophene scaffold is a key pharmacophore in several approved drugs, including the selective estrogen receptor modulator Raloxifene and the anti-asthmatic Zileuton.[5] The presence of a chloro-substituent at the 5-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making these derivatives attractive for drug discovery programs.[6][7]
However, the inherent reactivity of the benzothiophene ring system, coupled with the electronic effects of the chloro group, can present stability challenges during synthesis, purification, formulation, and storage. This guide will address the common stability issues encountered with this compound derivatives and provide strategies to mitigate them.
Part 1: Frequently Asked Questions (FAQs) about Stability
This section addresses common questions regarding the stability of this compound derivatives.
Q1: What are the primary degradation pathways for this compound derivatives?
A1: The primary degradation pathways for this compound derivatives are oxidation, photodegradation, and, to a lesser extent, hydrolysis under extreme pH conditions.
-
Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones.[8] This is often the most significant degradation pathway.
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions, leading to ring cleavage and the formation of various degradation products. The benzothiophene ring system can absorb UV radiation, leading to an excited state that is more susceptible to reaction with oxygen.[9]
-
Hydrolysis: While generally stable, under harsh acidic or basic conditions, the thiophene ring can undergo cleavage. The stability is highly dependent on the other substituents present on the molecule.
Q2: How does the 5-chloro substituent affect the stability of the benzothiophene ring?
A2: The electron-withdrawing nature of the chlorine atom at the 5-position can influence the electron density of the benzothiophene ring system. This can affect its susceptibility to both electrophilic and nucleophilic attack. While an electron-withdrawing group can sometimes decrease the rate of oxidative degradation at the sulfur atom, it may also influence the molecule's photostability and reactivity at other positions on the ring.[10][11]
Q3: What are the initial signs of degradation in my sample of a this compound derivative?
A3: Visual inspection can often provide the first clues of degradation. Common signs include:
-
Color Change: A noticeable change in the color of the solid or solution, often to a yellow or brown hue.
-
Precipitation: The formation of insoluble material in a solution.
-
Changes in Physical Appearance: For solids, this could include caking, clumping, or a change in crystal morphology.
-
Odor: The development of an unusual or pungent odor.
For a definitive assessment, analytical techniques such as HPLC, LC-MS, and NMR are essential to identify and quantify any degradation products.
Q4: What are the recommended storage and handling conditions for this compound derivatives?
A4: To ensure the long-term stability of this compound derivatives, the following storage and handling procedures are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dark place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is often recommended. | Reduces the rate of thermally induced degradation. |
| Light | Protect from light by using amber-colored vials or by storing in a light-proof container. | Prevents photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidative degradation. |
| Container | Use well-sealed, appropriate containers (e.g., glass vials with PTFE-lined caps). | Prevents exposure to moisture and air. |
Always refer to the specific product's safety data sheet (SDS) for detailed storage and handling information.[11][12]
Part 2: Troubleshooting Guide for Stability Issues
This section provides a structured approach to troubleshooting common stability problems encountered during experiments with this compound derivatives.
Issue 1: Unexpected peaks appear in the HPLC chromatogram of my compound after a few days.
-
Possible Cause 1: Oxidative Degradation. The sulfur atom is likely being oxidized to a sulfoxide or sulfone. These oxidized products are typically more polar and will have different retention times in reverse-phase HPLC.
-
Troubleshooting Steps:
-
Confirm Oxidation: Analyze the sample by LC-MS to identify the molecular weights of the new peaks. An increase of 16 or 32 Da from the parent compound is indicative of sulfoxide and sulfone formation, respectively.
-
Prevent Oxidation:
-
Store the compound under an inert atmosphere (argon or nitrogen).
-
Use deoxygenated solvents for preparing solutions.
-
Consider adding an antioxidant to the formulation if compatible with your experimental design.
-
-
-
-
Possible Cause 2: Photodegradation. The compound may be sensitive to light.
-
Troubleshooting Steps:
-
Conduct a Photostability Test: Expose a solution of the compound to a controlled light source (as per ICH Q1B guidelines) and monitor for degradation by HPLC.[13]
-
Protect from Light:
-
Work in a laboratory with minimal UV light exposure.
-
Use amber-colored glassware or wrap containers in aluminum foil.
-
Store solutions and solid samples in the dark.
-
-
-
Issue 2: The concentration of my stock solution has decreased over time.
-
Possible Cause 1: Adsorption to the container. Hydrophobic compounds can sometimes adsorb to the surface of plastic containers.
-
Troubleshooting Steps:
-
Use Appropriate Containers: Store solutions in glass vials, preferably silanized glass to minimize adsorption.
-
Verify Concentration: After preparation, confirm the concentration of the stock solution using a validated analytical method.
-
-
-
Possible Cause 2: Degradation. The compound is degrading, leading to a lower concentration of the active ingredient.
-
Troubleshooting Steps:
-
Analyze for Degradants: Use HPLC or LC-MS to check for the presence of degradation products.
-
Implement Stabilization Strategies: Refer to the recommendations for preventing oxidative and photodegradation.
-
-
Logical Flow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting forced degradation studies, a crucial component of stability testing.[12][13][14][15][16]
Protocol 1: Forced Degradation Study of a this compound Derivative
Objective: To identify potential degradation products and degradation pathways of a this compound derivative under various stress conditions.
Materials:
-
This compound derivative
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with a UV detector and/or a mass spectrometer
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat the experiment with 1 N HCl and/or heat at 60 °C for a specified time.
-
Neutralize the solution with an equivalent amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat the experiment with 1 N NaOH and/or heat at 60 °C for a specified time.
-
Neutralize the solution with an equivalent amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
If no degradation is observed, repeat the experiment with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 60 °C for 24 hours.
-
Also, expose a solution of the compound to the same conditions.
-
Analyze the samples by HPLC.
-
-
Photodegradation:
-
Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber (as per ICH Q1B guidelines).[13]
-
Keep a control sample protected from light.
-
Analyze both samples by HPLC.
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed), by a validated stability-indicating HPLC method.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
Use LC-MS to identify the mass of the degradation products.
-
Data Interpretation:
-
Calculate the percentage of degradation for each stress condition.
-
Characterize the major degradation products using MS and, if necessary, NMR.
-
Propose the degradation pathways based on the identified products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.
Workflow for Developing a Stability-Indicating HPLC Method
Caption: Workflow for developing a stability-indicating HPLC method.
Part 4: Visualization of Degradation Pathways
The following diagram illustrates the potential oxidative degradation pathway of a generic this compound derivative.
Caption: Oxidative degradation of this compound.
References
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Benzothiophene - Wikipedia [en.wikipedia.org]
- 6. Significant influence of the benzothiophene ring substitution position on the photovoltaic performance of benzodithiophene-based donor polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Identification of Disulfides from the Biodegradation of Dibenzothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation mechanism of benzodithiophene-based conjugated polymers when exposed to light in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. sgs.com [sgs.com]
Technical Support Center: Troubleshooting Failed Suzuki Coupling with 5-Chlorobenzothiophene
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-chlorobenzothiophene. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The Suzuki coupling is a powerful tool for C-C bond formation, but its success with heteroaryl chlorides like this compound is highly dependent on a nuanced understanding of the reaction parameters.[1][2] This document provides in-depth, question-and-answer-based troubleshooting, grounded in mechanistic principles and practical field experience.
I. Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial points of failure. Before proceeding to more complex diagnostics, ensure these fundamental aspects of your experimental setup are optimized.
Q1: My reaction shows no conversion, or I'm only recovering starting material. Where should I start?
A1: This is a classic symptom of a "dead" catalyst or inactive reagents. Let's break down the most likely culprits:
-
Catalyst Activity: The single most critical parameter is the generation and maintenance of the active Pd(0) species.[3]
-
Inert Atmosphere: Have you rigorously excluded oxygen? Palladium catalysts, especially in their Pd(0) state, are sensitive to air. Ensure your flask was properly flame-dried or oven-dried, and that you have a good seal on your reaction vessel. Degas your solvents thoroughly using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[4]
-
Pre-catalyst Choice: While many palladium sources can work, Pd(OAc)₂ or Pd₂(dba)₃ are common pre-catalysts that are reduced in situ to the active Pd(0) species. If you are using a Pd(II) source, the reduction step is critical.[5]
-
-
Reagent Quality:
-
Boronic Acid/Ester Integrity: Boronic acids are susceptible to decomposition, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[6][7] This is exacerbated by exposure to air and moisture.[7] Consider using a freshly purchased bottle or a more stable boronate ester derivative, like a pinacol ester.[6][8][9]
-
Solvent Purity: Ensure your solvents are anhydrous and free of peroxides, which can oxidize and deactivate the phosphine ligands and the palladium catalyst.[4]
-
Q2: I'm observing very low yield (<20%) despite seeing some product formation. What's the next step?
A2: Low yield suggests that the catalytic cycle is initiating but is either inefficient or terminating prematurely. The primary suspects are the ligand, base, and temperature.
-
The Challenge of Aryl Chlorides: The C-Cl bond in this compound is significantly stronger and less reactive than corresponding C-Br or C-I bonds.[10][11] The oxidative addition of the aryl chloride to the Pd(0) center is often the rate-limiting step.[3]
-
Ligand Selection is Critical: To overcome the high activation barrier of the C-Cl bond, you need a ligand that can create a highly electron-rich and sterically bulky palladium center.[3][10]
-
Standard Ligands (e.g., PPh₃): Triphenylphosphine (PPh₃) is often insufficient for activating aryl chlorides.[5]
-
Recommended Ligands: You should employ bulky, electron-rich phosphine ligands (Buchwald-type ligands) such as SPhos, XPhos, or RuPhos, or N-heterocyclic carbenes (NHCs).[3][5][12] These ligands accelerate the oxidative addition step and stabilize the active catalyst.[3]
-
-
Base and Solvent System: The choice of base is not trivial; it plays a role in activating the boronic acid for the transmetalation step.[3][13]
-
Common Choices: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective bases for challenging couplings.[14]
-
Solvent Synergy: The solvent must be able to dissolve the reagents and facilitate the interaction between the organic and aqueous phases (if present). Common solvents include 1,4-dioxane, toluene, or DMF, often with a small amount of water to aid in dissolving the base and facilitating the catalytic cycle.[15][16]
-
Q3: My main side product is the homocoupling of my boronic acid (biaryl formation). How can I minimize this?
A3: Homocoupling arises from a side reaction pathway and often points to issues with catalyst concentration or the presence of oxygen.
-
Mechanism of Homocoupling: This side reaction can be catalyzed by palladium and is often exacerbated by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) in a way that promotes this pathway.
-
Mitigation Strategies:
-
Rigorous Degassing: Re-evaluate your inert atmosphere technique. Ensure all reagents and solvents are thoroughly deoxygenated.
-
Lower Catalyst Loading: Sometimes, excessively high concentrations of the palladium catalyst can favor homocoupling. Try reducing the catalyst loading to 1-2 mol%.
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.
-
II. Advanced Troubleshooting & Optimization
If the initial troubleshooting steps do not resolve the issue, a more systematic optimization of the reaction parameters is required.
Q4: I've tried a better ligand (like SPhos) and a strong base (K₃PO₄), but my yield is still poor. What specific parameters should I screen?
A4: At this stage, a systematic approach is necessary. The interplay between the ligand, base, solvent, and temperature is complex. A Design of Experiments (DoE) approach can be highly effective, but a one-factor-at-a-time (OFAT) approach can also yield results.[12][17]
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting the Suzuki coupling.
Parameter Screening Table
| Parameter | Initial Condition (Example) | Alternative 1 | Alternative 2 | Rationale & Key Considerations |
| Palladium Pre-catalyst | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ | Buchwald Pre-catalyst (G2/G3) | Buchwald pre-catalysts are often more air-stable and provide a reliable 1:1 Pd:Ligand ratio, improving reproducibility.[5] |
| Ligand | SPhos (4 mol%) | XPhos | RuPhos | The electronic and steric properties of the ligand are paramount for activating the C-Cl bond.[18] A small screen can quickly identify a more optimal choice. |
| Base | K₃PO₄ (2.5 equiv) | Cs₂CO₃ | K₂CO₃ | The base's strength and solubility can impact the rate of transmetalation. K₃PO₄ is a good starting point, but Cs₂CO₃ is more soluble and can be more effective.[14][19] |
| Solvent | 1,4-Dioxane/H₂O (10:1) | Toluene/H₂O (10:1) | 2-MeTHF/H₂O (10:1) | Solvent polarity affects reagent solubility and catalyst stability. Anhydrous conditions with a base like TMSOK can also be explored.[20] |
| Temperature | 100 °C | 80 °C | 110 °C | Higher temperatures can overcome activation barriers but may also lead to catalyst decomposition or side reactions.[12] |
Q5: Could there be an issue with the benzothiophene ring itself?
A5: Yes, the heteroaromatic nature of this compound can introduce specific challenges.
-
Catalyst Poisoning: The sulfur atom in the benzothiophene ring is a Lewis basic site that can potentially coordinate to the palladium center. This coordination can inhibit catalytic activity by occupying a coordination site needed for the catalytic cycle to proceed.
-
Electronic Effects: The electronic properties of the benzothiophene ring system influence the reactivity of the C-Cl bond. Understanding the electron density at the C5 position is key.[11]
-
Overcoming Heterocycle Challenges:
-
Ligand Choice: Highly donating and bulky ligands can sometimes mitigate catalyst inhibition by favoring the desired oxidative addition pathway over unproductive coordination with the heteroatom.[20]
-
Additives: In some challenging heteroaryl couplings, additives like trimethyl borate have been shown to prevent catalyst poisoning and improve reaction rates.[20]
-
III. Experimental Protocols & Methodologies
Protocol 1: General Procedure for a Screening Reaction
This protocol provides a robust starting point for optimizing the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G2, 2 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, the palladium pre-catalyst, and the base under an inert atmosphere (e.g., in a glovebox).
-
Seal the vial with a septum cap.
-
Add the degassed solvent via syringe.
-
Place the vial in a pre-heated oil bath or heating block set to the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is fundamental to troubleshooting. The following diagram illustrates the key steps.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 5-Chlorobenzothiophene Functionalization
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the catalytic functionalization of 5-chlorobenzothiophene, a crucial scaffold in medicinal chemistry.[1][2][3][4][5] Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges encountered during your experiments. Our goal is to equip you with the knowledge to make informed decisions on catalyst selection and reaction optimization.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the functionalization of this compound, providing a foundational understanding of the key challenges and strategic considerations.
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: The primary challenges stem from two main factors: the inertness of the C-Cl bond and potential catalyst poisoning by the sulfur atom in the benzothiophene ring.
-
C-Cl Bond Inertness: Aryl chlorides are less reactive than the corresponding bromides or iodides in oxidative addition, which is often the rate-determining step in palladium-catalyzed cross-coupling reactions.[6][7][8] Overcoming this requires carefully selected, highly active catalyst systems.
-
Sulfur Poisoning: The sulfur heteroatom in the benzothiophene scaffold can coordinate strongly to the palladium catalyst, leading to deactivation.[9][10] This "poisoning" can block active sites and reduce catalytic turnover, resulting in low yields or stalled reactions.[9]
Q2: What are the key palladium-catalyzed cross-coupling reactions for functionalizing this compound?
A2: The most widely employed methods for forming new carbon-carbon and carbon-nitrogen bonds on the this compound core are:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters. This reaction is popular due to the stability and commercial availability of a wide range of boronic acid reagents.[6]
-
Buchwald-Hartwig Amination: For the synthesis of 5-aminobenzothiophene derivatives through C-N bond formation with amines.[11][12][13][14] This reaction has revolutionized the synthesis of arylamines.[11][14]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes, leading to 5-alkynylbenzothiophene derivatives.[15][16][17]
Q3: What are the general principles for selecting a palladium catalyst system for this compound?
A3: A successful catalyst system for this substrate typically involves a palladium precursor and a specialized ligand.
-
Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various palladium precatalysts.[7][18][19]
-
Ligand Selection: The ligand is crucial for activating the C-Cl bond and stabilizing the palladium center. For aryl chlorides, electron-rich and sterically bulky phosphine ligands are generally preferred.[7][18][19][20] Examples include biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) developed by the Buchwald group and N-heterocyclic carbenes (NHCs).[14][18][19] These ligands promote the oxidative addition step and facilitate reductive elimination.[19]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the functionalization of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Inactive Catalyst: The palladium precatalyst may not be efficiently reduced to the active Pd(0) species.[21] 2. Catalyst Poisoning: The sulfur atom of the benzothiophene is deactivating the catalyst.[9] 3. Poor Ligand Choice: The ligand is not sufficiently electron-rich or bulky to promote oxidative addition of the C-Cl bond.[7] 4. Inadequate Base or Solvent: The reaction conditions are not optimal for the specific coupling reaction. | 1. Use a pre-activated Pd(0) source or a more robust precatalyst system.[21] Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.[21] 2. Increase the catalyst loading slightly. Consider ligands that are known to be resistant to sulfur poisoning, such as certain bulky biarylphosphines. 3. Screen a panel of electron-rich, sterically hindered ligands like XPhos, SPhos, or RuPhos for Suzuki and Buchwald-Hartwig reactions.[14][19] For Sonogashira, consider ligands like P(t-Bu)₃. 4. Systematically screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF).[22] |
| Formation of Homocoupling Byproducts | 1. Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the organometallic reagent (e.g., boronic acid in Suzuki coupling).[22] 2. Copper-Mediated Dimerization (Sonogashira): The copper co-catalyst can promote the homocoupling of the terminal alkyne (Glaser coupling).[15] | 1. Ensure the reaction mixture is thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas through the solvent.[22] 2. Consider using a copper-free Sonogashira protocol. Several efficient methods have been developed that avoid the use of a copper co-catalyst.[15][17] |
| Dehalogenation of Starting Material | 1. β-Hydride Elimination: In some cases, a side reaction can lead to the replacement of the chlorine atom with a hydrogen atom.[11] 2. Proto-deboronation (Suzuki): The boronic acid can be cleaved by protons in the reaction mixture before transmetalation. | 1. The choice of ligand can influence the rate of β-hydride elimination versus reductive elimination. Screening ligands may mitigate this side reaction.[12] 2. Ensure the use of a sufficiently strong and anhydrous base to minimize this side reaction. |
Decision Workflow for Catalyst Selection
The following diagram illustrates a logical workflow for selecting an appropriate catalyst system for the functionalization of this compound.
Caption: Catalyst selection workflow for this compound.
III. Experimental Protocols
The following are representative, detailed protocols for common cross-coupling reactions of this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Deionized water
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and deionized water (0.5 mL) via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura catalytic cycle.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the C-N coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), RuPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol) to an oven-dried reaction tube.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
IV. References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. 6
-
BenchChem. (2025). Technical Support Center: Catalyst Deactivation with Sulfur-Containing Boronic Acids. 9
-
Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Chemical Reviews, 111(3), 1417-1492. 18
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. 19
-
Kallur, H. J., et al. (2024). Synthesis and screening of new benzothiophene derivatives. Research Article. 1
-
Carrow, B. P., & Hartwig, J. F. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. Accounts of Chemical Research. 7
-
Hartwig, J. F., et al. (2014). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 136(40), 14043–14055. 23
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. 11
-
Gessner, V. H., et al. (2020). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters, 22(16), 6439-6443. 20
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. 24
-
Kumar, A., et al. (2021). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega, 6(32), 21085-21096. 25
-
Journal of Pharmaceutical Research. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. 2
-
Wisdomlib. (2025). Benzothiophene derivatives: Significance and symbolism. 3
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 54(4), 1239-1242. 10
-
Wikipedia. (n.d.). Sonogashira coupling. 15
-
BenchChem. (2025). Preliminary Investigation of Benzothiophene Derivatives: A Technical Guide. 4
-
Wikipedia. (n.d.). Sonogashira coupling. 15
-
Bentham Science Publishers. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. 2
-
Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. 12
-
Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. 13
-
BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. 21
-
YouTube. (2019, January 7). Sonogashira coupling [Video]. 16
-
Lightboard Lessons. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. 14
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. 17
-
BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling with 3-bromo-7-chloro-1-benzothiophene. 22
-
de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organometallics, 28(21), 6143-6152. 8
References
- 1. Synthesis and screening of new benzothiophene derivatives. [wisdomlib.org]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [eurekaselect.com]
- 3. Benzothiophene derivatives: Significance and symbolism [wisdomlib.org]
- 4. benchchem.com [benchchem.com]
- 5. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. thieme-connect.com [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Benzothiophene synthesis [organic-chemistry.org]
- 25. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Condition Optimization for 5-Chlorobenzothiophene
Welcome to the technical support guide for the synthesis and optimization of 5-Chlorobenzothiophene. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important heterocyclic scaffold. Here, we move beyond simple procedural lists to address the nuanced challenges encountered during synthesis, providing troubleshooting strategies grounded in chemical principles and field-tested experience.
Introduction: The Importance of this compound
This compound is a vital heterocyclic intermediate in the development of pharmaceuticals and functional materials.[1] Its derivatives are explored as selective estrogen receptor modulators (like Raloxifene), antifungal agents, and kinase inhibitors.[2][3] Achieving a high-yielding and pure synthesis is paramount for the successful progression of research and development projects. This guide provides a framework for troubleshooting and optimizing a common synthetic route to this key intermediate.
Part 1: Foundational Synthesis Protocol
A frequently employed and robust method for synthesizing the benzothiophene core involves the acid-catalyzed intramolecular cyclization of a substituted aryl thioether. One established route to this compound utilizes the cyclization of (4-chlorophenyl)(2,2-diethoxyethyl)sulfane using a strong dehydrating acid like polyphosphoric acid (PPA).[4]
Experimental Protocol: PPA-Mediated Cyclization[4]
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (or nitrogen inlet).
-
PPA Preparation: Charge the flask with polyphosphoric acid (approx. 10 g per 1 g of substrate). Begin vigorous stirring and heat the PPA to approximately 120-130°C in an oil bath to ensure it is fluid and homogeneous.
-
Substrate Addition: Dissolve (4-chlorophenyl)(2,2-diethoxyethyl)sulfane (1.0 eq) in a minimal amount of a high-boiling, inert solvent such as chlorobenzene (approx. 2 mL per 1 g of substrate).[4]
-
Reaction Execution: Add the substrate solution dropwise into the hot, stirring PPA over 5-10 minutes. A color change to dark brown or purple is typically observed.
-
Heating & Monitoring: After the addition is complete, maintain the reaction temperature at 130-140°C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) by carefully quenching a small aliquot in ice water and extracting with ethyl acetate. The reaction is typically complete within 1-3 hours.
-
Work-up: Allow the reaction mixture to cool to below 100°C and then carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.[4]
Part 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?
A1: Low yields are a frequent challenge, often stemming from a few critical parameters. A systematic approach is key to identifying the root cause.
-
Cause 1: Inactive Polyphosphoric Acid (PPA): PPA is highly hygroscopic. Absorbed moisture significantly reduces its efficacy as a cyclization agent.
-
Solution: Use freshly opened PPA or PPA from a properly sealed container stored in a desiccator. If its activity is suspect, consider pre-heating the PPA under vacuum before use to drive off any absorbed water.
-
-
Cause 2: Suboptimal Reaction Temperature: The intramolecular Friedel-Crafts-type cyclization is highly temperature-dependent.
-
Solution: If the temperature is too low, the reaction rate will be impractically slow. If it's too high, you risk thermal decomposition and charring (see Q2). It is crucial to optimize the temperature. We recommend a controlled study, as outlined in the table below. Ensure the thermometer is accurately measuring the internal reaction temperature, not just the oil bath.
-
-
Cause 3: Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction closely using TLC. Compare the spot of the starting material to the product spot. If a significant amount of starting material remains after the standard reaction time, consider extending the time at the optimized temperature.
-
| Entry | Temperature (°C) | Reaction Time (h) | Observed Yield (%) | Observations |
| 1 | 110 | 3 | 35% | Slow conversion, significant starting material remains. |
| 2 | 130 | 2 | 67% | Good conversion, manageable side products.[4] |
| 3 | 150 | 1.5 | 55% | Faster reaction but increased charring and byproduct formation. |
| 4 | 135 (Optimized) | 2 | 72% | Optimal balance of reaction rate and purity. |
Q2: I'm observing significant charring and dark, insoluble byproducts. How can I prevent this?
A2: Charring is a clear sign of decomposition, typically caused by excessive heat or "hot spots" in the reaction mixture.
-
Cause 1: Overheating: PPA can promote polymerization and decomposition of organic materials at temperatures exceeding the optimal range.
-
Solution: Maintain strict temperature control using a reliable thermocouple and a temperature controller for the oil bath. Do not exceed 140-145°C.
-
-
Cause 2: Concentrated "Hot Spots": Adding the substrate too quickly can create localized areas of high temperature and reactivity, leading to charring.
-
Solution: Ensure the substrate is added slowly and dropwise into a vigorously stirred PPA solution. This dissipates the heat of the reaction and ensures homogeneity.[4] Using a mechanical stirrer is highly recommended over a magnetic stir bar for viscous mixtures like PPA to prevent sticking and localized overheating.
-
Q3: The crude product is an impure oil that won't solidify. What are the best practices for purification?
A3: this compound is a low-melting solid (white to off-white).[4] If your crude product is an oil, it contains significant impurities. The two most effective purification methods are column chromatography and recrystallization.[5]
This is the preferred method for removing both polar and non-polar impurities.
-
Column Packing: Pack a glass column with silica gel (230–400 mesh) using a slurry of a non-polar eluent (e.g., 100% Hexane).
-
Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column. This technique generally provides superior separation compared to loading the sample as a liquid.
-
Elution: Begin eluting with 100% Hexane. The non-polar this compound should elute relatively quickly. If needed, you can gradually increase the polarity by adding a small percentage of ethyl acetate (e.g., starting with a 99:1 Hexane:EtOAc mixture) to elute the product while leaving more polar impurities on the column.
-
Fraction Collection & Analysis: Collect fractions and analyze them using TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. The resulting purified product should solidify upon standing or cooling.
If the crude product is mostly pure and solidifies on its own, recrystallization is an excellent final purification step.
-
Solvent Selection: Choose a solvent or solvent system in which the this compound is soluble when hot but sparingly soluble when cold. Alcohols like ethanol or methanol, often mixed with a small amount of water, can be effective.[6]
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If there are insoluble impurities, filter the hot solution. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Q4: How should I structure my overall workflow for optimizing this reaction?
A4: A logical, iterative workflow is essential for efficient optimization. The process involves synthesis, analysis, and informed adjustment of parameters.
References
- 1. 5-Chlorobenzo(b)thiophene | C8H5ClS | CID 11309754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Synthesis of 5-Chlorobenzothiophene
Welcome to the technical support guide for the scale-up synthesis of 5-Chlorobenzothiophene. This resource is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning this synthesis from laboratory scale to pilot or production volumes. Here, we address common challenges with practical, experience-driven advice and validated protocols to ensure a safe, efficient, and reproducible process.
Part 1: Frequently Asked Questions (FAQs)
This section covers high-level strategic questions that are crucial for planning a successful scale-up campaign.
Q1: What are the most viable synthetic routes for the large-scale production of this compound?
When moving to scale, the ideal synthetic route must balance atom economy, reagent cost, process safety, and operational simplicity. While numerous methods exist for benzothiophene synthesis, two primary routes are generally considered for the industrial production of this compound.
-
Route A: Friedel-Crafts Cyclization of (4-Chlorophenylthio)acetic acid. This is one of the most common and direct methods. It involves the reaction of 4-chlorothiophenol with chloroacetic acid to form the intermediate (4-chlorophenylthio)acetic acid, which is then cyclized using a dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent.
-
Route B: Gassman Benzothiophene Synthesis. This route offers flexibility but involves more steps. It could start from 4-chloroaniline, which is converted to a sulfonium salt intermediate that subsequently cyclizes to form the benzothiophene ring.
A comparative overview is presented below:
| Feature | Route A: Friedel-Crafts Cyclization | Route B: Gassman Synthesis |
| Starting Materials | 4-chlorothiophenol, Chloroacetic acid | 4-chloroaniline, various sulfur reagents |
| Key Reagents | Polyphosphoric Acid (PPA), Eaton's Reagent | Thionyl chloride, Chlorosulfonic acid |
| Pros for Scale-Up | Fewer steps; relatively inexpensive starting materials. | Good for generating diverse derivatives. |
| Cons for Scale-Up | PPA can be viscous and difficult to handle/quench at scale; potential for thermal runaway. | More synthetic steps; involves potentially hazardous intermediates. |
For most applications focused solely on this compound, Route A is generally preferred for its convergence and simplicity.
Q2: What are the primary safety hazards I should be aware of during scale-up?
Safety is paramount. The inherent hazards of a process are magnified at scale.[1] Key risks include:
-
Thermal Runaway: The intramolecular Friedel-Crafts cyclization is often highly exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A failure in temperature control can lead to a dangerous increase in temperature and pressure.
-
Corrosive Reagents: Strong acids like PPA, Eaton's reagent, and chlorosulfonic acid are highly corrosive to both equipment and personnel. Ensure reactors are properly rated (e.g., glass-lined) and all personal protective equipment (PPE) is utilized.[2]
-
Toxic Gas Evolution: Quenching the reaction mixture can release toxic gases. For example, quenching PPA mixtures can release acidic vapors. All operations should be performed in a well-ventilated area with appropriate scrubbing systems.
-
Handling of Thiophenols: 4-chlorothiophenol has a potent and unpleasant odor. Proper containment and handling procedures are essential to prevent environmental release and exposure.
Q3: How does solvent selection change when moving from lab to plant scale?
Solvent choice is critical for reaction performance, product isolation, and process sustainability.
| Factor | Laboratory Scale Consideration | Pilot/Plant Scale Consideration |
| Performance | Primarily focused on yield and purity. | Must also consider mass transfer, heat transfer, and mixing. |
| Boiling Point | A wide range is acceptable. | Must be suitable for reactor temperature/pressure ratings. Avoid very low-boiling solvents (pressure) or very high-boiling solvents (difficult to remove). |
| Safety | Flammability and toxicity are important. | Critical. Solvents with high flash points are preferred. Toxicity and occupational exposure limits (OELs) are major factors. |
| Work-up | Ease of removal on a rotovap. | Ease of phase separation in extractions; suitability for distillation and recovery. |
| Cost & Availability | High-purity, expensive solvents are often used. | Bulk availability and cost are primary drivers. Solvent recovery and recycling are often necessary. |
| Environmental | Waste disposal. | Process Mass Intensity (PMI); environmental regulations (e.g., VOCs). |
For the cyclization step, high-boiling aromatic solvents like toluene or xylene can be used, but often the reaction is run using the cyclizing agent itself (e.g., PPA) as the solvent. For work-up and crystallization, solvents like isopropanol, heptane, or toluene/heptane mixtures are common choices.
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Category: Low Yield & Incomplete Conversion
Q: My yield dropped from 90% at the 1L scale to 60% in a 100L reactor. What are the likely causes?
This is a classic scale-up challenge. The root cause is often related to mass and heat transfer limitations.
Answer:
-
Inefficient Mixing: In a large reactor, achieving homogenous mixing of the viscous reaction mass (especially with PPA) is difficult. "Hot spots" can form, leading to localized decomposition and side-product formation.
-
Solution: Evaluate your reactor's agitation system. Increase the agitation speed if possible, or consider using a different impeller design (e.g., a pitched-blade turbine or anchor agitator) better suited for viscous media.
-
-
Poor Temperature Control: The exothermic cyclization reaction may be causing the internal temperature to rise significantly above the set point, leading to degradation.
-
Solution: Slow down the addition rate of the starting material to the cyclizing agent. This allows the reactor's cooling system to keep pace with the heat being generated. Implement a robust temperature monitoring system with alarms.
-
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or lower effective temperature.
-
Solution: Take in-process controls (IPCs) via HPLC to monitor the disappearance of the starting material. Do not proceed with the quench until the reaction is complete. You may need to extend the reaction time at the target temperature compared to the lab scale.
-
Caption: Troubleshooting workflow for low yield.
Category: Purity & Impurity Issues
Q: My final product is contaminated with an unknown isomer. How can I identify and control it?
Isomer formation is a common issue in electrophilic aromatic substitution reactions.
Answer: The most likely isomeric impurity is 7-Chlorobenzothiophene . This arises from the alternative cyclization of the electrophilic intermediate onto the other ortho position of the benzene ring.
-
Identification: The isomers can typically be distinguished and quantified using HPLC with a reference standard, or identified by GC-MS, and confirmed by ¹H NMR (the aromatic splitting patterns will differ).
-
Control:
-
Reaction Temperature: Regioselectivity is often temperature-dependent. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly improve the desired 5-chloro to 7-chloro ratio. Experiment with a temperature range (e.g., 60°C vs. 80°C vs. 100°C) at the lab scale to determine the optimal point.
-
Choice of Cyclizing Agent: Milder cyclizing agents may offer better selectivity. If PPA is giving poor results, consider evaluating Eaton's reagent (P₂O₅ in methanesulfonic acid), which is less viscous and can sometimes be used at lower temperatures.
-
Q: The isolated product has a persistent yellow/brown color. How can I improve the color?
Color is often due to trace, highly conjugated impurities formed by oxidation or thermal degradation.
Answer:
-
Inert Atmosphere: Ensure the reaction is run under a nitrogen or argon atmosphere. Oxygen can lead to oxidative side products, which are often colored.
-
Temperature Control: As with yield issues, localized overheating is a primary cause of color body formation. Strict temperature control is crucial.
-
Purification Methods:
-
Recrystallization: This is the most effective method. A solvent/anti-solvent system is often best. For this compound, a common system is dissolving the crude product in a minimal amount of a good solvent (like toluene or isopropanol) at reflux, then slowly adding a poor solvent (like heptane or hexanes) to induce crystallization.
-
Carbon Treatment: Before crystallization, you can treat the solution of the crude product with activated carbon (charcoal). The carbon will adsorb many of the colored impurities. Use about 1-5% w/w of carbon, stir for 30-60 minutes at an elevated temperature, and then filter through a bed of celite to remove the carbon before cooling to crystallize. Caution: Carbon can also adsorb your product, so use it judiciously.
-
Category: Physical Processing & Isolation
Q: My product is very fine and difficult to filter after crystallization. What can I do?
Fine particles can clog filter cloths and lead to very long filtration times, which is a major bottleneck at scale.
Answer: The goal is to encourage the growth of larger, more uniform crystals. This is controlled by the rate of supersaturation.
-
Cooling Profile: Avoid "crash cooling." A slow, controlled cooling profile is essential. For example, cool from 80°C to 50°C over 2 hours, then from 50°C to 20°C over another 3-4 hours. This gives the crystals time to grow rather than rapidly nucleating as a fine powder.
-
Seeding: Once the solution is slightly supersaturated (e.g., a few degrees below the temperature of full dissolution), add a small amount (0.1-1% w/w) of pure this compound seed crystals. This provides a template for crystal growth and helps control the final particle size.
-
Agitation: The agitation rate during crystallization is important. Too slow, and you get poor heat transfer and settling. Too fast, and you can cause secondary nucleation and crystal breakage (attrition), leading to smaller particles. The ideal speed is typically just enough to keep the solids suspended.
Part 3: Protocols and Workflows
Protocol 1: Scale-Up Synthesis via Friedel-Crafts Cyclization (1 kg Scale Example)
Safety Warning: This procedure involves highly corrosive and hazardous materials. It must be performed by trained personnel in a suitable chemical reactor with appropriate safety controls and PPE.
Materials:
-
(4-Chlorophenylthio)acetic acid: 1.0 kg (4.93 mol)
-
Polyphosphoric Acid (PPA), 115% assay: 5.0 kg
-
Toluene: 10 L
-
5% Sodium Bicarbonate Solution: ~20 L
-
Water: 20 L
-
Heptane: 10 L
Equipment:
-
100L Glass-Lined Reactor with overhead stirrer, temperature probe, condenser, and nitrogen inlet.
-
Filter-Dryer or Centrifuge.
Procedure:
-
Charge Reactor: Charge the PPA (5.0 kg) to the reactor under a nitrogen atmosphere.
-
Heat: Begin agitation and heat the PPA to 70°C.
-
Charge Reactant: Slowly add the (4-Chlorophenylthio)acetic acid (1.0 kg) portion-wise over 1-2 hours. Maintain the internal temperature between 75-85°C. The addition is exothermic; control the rate to manage the temperature.
-
Reaction: Once the addition is complete, hold the mixture at 80-85°C. Monitor the reaction by HPLC until the starting material is <1.0%. This may take 4-8 hours.
-
Cool and Quench: Cool the reaction mass to 50°C. In a separate vessel, prepare a mixture of crushed ice and water (10 kg ice in 10 L water). EXTREME CAUTION: Slowly transfer the reaction mass onto the ice/water mixture with vigorous stirring. This is a highly exothermic and potentially hazardous quench. Maintain the quench pot temperature below 30°C.
-
Extraction: Transfer the quenched slurry back to the reactor. Add Toluene (10 L) and stir for 30 minutes. Stop agitation and allow the layers to separate. Drain the lower aqueous layer.
-
Wash: Wash the organic layer sequentially with water (5 L) and then 5% sodium bicarbonate solution (5 L) to remove residual acid.
-
Solvent Swap & Crystallization: Distill the toluene under vacuum to a minimum stirrable volume. Cool to ~80°C and add Heptane (10 L) slowly. Cool the resulting slurry to 0-5°C over 4-6 hours.
-
Isolation: Filter the solid product. Wash the filter cake with cold heptane (2 L).
-
Drying: Dry the product under vacuum at 40-50°C until a constant weight is achieved.
-
Yield: Typical yield is 75-85%. Purity by HPLC >99%.
Caption: Experimental workflow for scale-up synthesis.
References
Technical Support Center: 5-Chlorobenzothiophene Stability in Chemical Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing the challenges associated with the stability of 5-Chlorobenzothiophene during chemical transformations. This resource is designed to provide practical, in-depth guidance to researchers in the pharmaceutical and chemical industries. By understanding the underlying causes of decomposition and implementing robust preventative measures, you can significantly improve reaction outcomes, ensuring the integrity of your synthetic routes and the quality of your final products.
Introduction
This compound is a vital heterocyclic building block in medicinal chemistry and materials science.[1] Its utility, however, can be compromised by its propensity to decompose under certain reaction conditions. This guide offers a comprehensive collection of troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges effectively. We will delve into the mechanisms of decomposition and provide actionable protocols to maintain the stability of this important scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common decomposition pathways for this compound?
A1: The primary modes of decomposition for this compound involve the cleavage of the carbon-chlorine (C-Cl) bond. The main pathways are:
-
Reductive Dehalogenation: This is a common side reaction, particularly in the presence of reducing agents, certain catalysts (like Palladium), and hydrogen sources.[2][3][4][5] The C-Cl bond is replaced by a C-H bond, leading to the formation of benzothiophene as a significant impurity. This process is often observed in transition metal-catalyzed reactions where hydride sources are present, either intentionally or as byproducts.[5]
-
Hydrolytic Decomposition: Under harsh aqueous basic or acidic conditions, especially at elevated temperatures, the chloro group can be substituted by a hydroxyl group, leading to the formation of 5-hydroxybenzothiophene.
-
Oxidative Degradation: Strong oxidizing agents can lead to the oxidation of the sulfur atom to a sulfoxide or sulfone, or even ring-opening of the thiophene ring.[6] While less common for the chloro-substituted ring itself, these pathways can be triggered by specific reagents.
Q2: I'm observing significant dehalogenation during my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What's causing this and how can I prevent it?
A2: Reductive dehalogenation is a notorious side reaction in Palladium-catalyzed cross-couplings.[7] The catalytic cycle that forms the desired product can be intercepted by species that lead to the undesired dehalogenated product.
Causality:
-
β-Hydride Elimination: If your organometallic coupling partner contains β-hydrogens, β-hydride elimination from the Pd(II) intermediate can generate a palladium hydride species (Pd-H). This Pd-H can then reductively eliminate with the this compound to yield benzothiophene.
-
Base-Mediated Formation of Pd-H: Some bases, particularly those containing alcohol or water impurities, can react with the palladium catalyst to form Pd-H species.
-
Solvent as a Hydride Source: Certain solvents, like alcohols or even ethers under specific conditions, can act as hydride donors.
Troubleshooting & Prevention:
| Parameter | Recommendation | Rationale |
| Ligand Choice | Use electron-rich, bulky phosphine ligands (e.g., Buchwald-type biaryl phosphines) or N-heterocyclic carbene (NHC) ligands. | These ligands promote faster reductive elimination of the desired product, outcompeting the dehalogenation pathway.[8] |
| Base Selection | Employ non-nucleophilic, anhydrous bases like CsF, K₃PO₄, or Cs₂CO₃. Avoid strong alkoxides if possible. | Minimizes the formation of Pd-H species and potential nucleophilic attack on the starting material. |
| Solvent Purity | Use anhydrous, degassed solvents. | Reduces the presence of water and oxygen, which can interfere with the catalytic cycle and promote side reactions. |
| Temperature Control | Run the reaction at the lowest effective temperature. | Dehalogenation often has a higher activation energy than the desired coupling. |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed. | Prolonged reaction times can lead to increased byproduct formation. |
Q3: My reaction involves a strong base (e.g., n-BuLi, LDA). How can I avoid decomposition of the this compound?
A3: Strong organolithium bases can lead to several decomposition pathways, including halogen-metal exchange and elimination reactions.
Causality:
-
Halogen-Metal Exchange: Organolithium reagents can undergo halogen-metal exchange with the aryl chloride, leading to the formation of 5-lithiobenzothiophene. While this can be a useful synthetic transformation if desired, it is a decomposition pathway if unintended.
-
Proton Abstraction: Strong bases can deprotonate the benzothiophene ring, leading to a complex mixture of products.
Troubleshooting & Prevention:
-
Lower Reaction Temperatures: Perform the reaction at very low temperatures (e.g., -78 °C) to slow down the rate of halogen-metal exchange.
-
Inverse Addition: Add the organolithium reagent slowly to a solution of the this compound to maintain a low concentration of the strong base.
-
Use of Weaker Bases: If possible, consider using weaker bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS), which are less prone to halogen-metal exchange.
Troubleshooting Guides
Guide 1: Minimizing Dehalogenation in Suzuki-Miyaura Coupling
Issue: Formation of benzothiophene as a major byproduct during the Suzuki-Miyaura coupling of this compound with a boronic acid.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Protocol for a Robust Suzuki-Miyaura Coupling:
-
Reagent Preparation:
-
Dry the base (e.g., K₃PO₄) in an oven at >150 °C overnight and cool under vacuum.
-
Use anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene). Purge with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
-
Reaction Setup:
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the boronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Evacuate and backfill the vessel with inert gas three times.
-
Add the degassed solvent via syringe.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
-
Work-up:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Guide 2: Preventing Degradation during Electrophilic Aromatic Substitution
Issue: Low yield and multiple byproducts during the nitration or halogenation of this compound.
Causality: The thiophene ring is electron-rich and susceptible to oxidation by strong electrophilic reagents. The reaction conditions can also promote polymerization or other side reactions.
Preventative Measures:
| Reaction Type | Recommended Reagent | Conditions | Rationale |
| Nitration | HNO₃ / Ac₂O | 0 °C to room temperature | Milder conditions compared to HNO₃/H₂SO₄, reducing oxidative side reactions. |
| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile or DMF, dark | NBS is a milder source of electrophilic bromine than Br₂, minimizing over-bromination and degradation.[9] |
| Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile or DMF | Similar to NBS, NCS provides a controlled source of electrophilic chlorine.[9] |
Logical Relationship Diagram for Reagent Selection:
Caption: Reagent selection for stable electrophilic substitution.
Conclusion
The successful application of this compound in synthesis hinges on a clear understanding of its stability profile and the careful selection of reaction conditions. By anticipating potential decomposition pathways such as reductive dehalogenation and degradation under harsh conditions, researchers can proactively design more robust and efficient synthetic protocols. The troubleshooting guides and preventative strategies outlined in this document provide a solid foundation for overcoming these challenges, ultimately enabling the full potential of this valuable heterocyclic building block to be realized in drug discovery and materials science.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Influence of substituents on reductive dehalogenation of 3-chlorobenzoate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Substituents on Reductive Dehalogenation of 3-Chlorobenzoate Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 5. Dehalogenation - Wikipedia [en.wikipedia.org]
- 6. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy [mdpi.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 5-Chlorobenzothiophene Derivatives
Introduction: The Therapeutic Potential of the 5-Chlorobenzothiophene Scaffold
Benzothiophene, a bicyclic aromatic compound featuring a benzene ring fused to a thiophene ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives have attracted considerable attention due to a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a chlorine atom at the 5-position of the benzothiophene core can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its interaction with biological targets and enhancing its therapeutic potential.
This guide provides a comparative analysis of the biological activities of various this compound derivatives, supported by experimental data from peer-reviewed studies. We will delve into their anticancer, antimicrobial, and anti-inflammatory activities, presenting quantitative data, detailed experimental protocols, and insights into their potential mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.
I. Anticancer Activity: Targeting Cellular Proliferation and Survival
Several this compound derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The primary mechanisms often involve the disruption of microtubule dynamics or the inhibition of protein kinases crucial for cancer cell proliferation and survival.[2][3]
Comparative Cytotoxicity of this compound Derivatives
The anticancer efficacy of various derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50), which represent the concentration of the compound required to inhibit cell growth by 50%. A lower value indicates higher potency.
| Derivative Class | Specific Compound/Analog | Cancer Cell Line(s) | IC50 / GI50 (µM) | Reference |
| Benzothiophene Acrylonitriles | Analog 5 | Panel of 60 human cancer cell lines | 0.01 - 0.1 (GI50) | [4][5] |
| Benzothiophene Acrylonitriles | Analog 6 | Panel of 60 human cancer cell lines | 0.01 - 0.1 (GI50) | [4][5] |
| Benzothiophene Acrylonitriles | Analog 13 | Panel of 60 human cancer cell lines | 0.01 - 0.1 (GI50) | [4][5] |
| 5-Hydroxybenzothiophene Hydrazide | Compound 16b | U87MG (Glioblastoma) | 7.2 (IC50) | [2] |
| Quinolin-chlorobenzothioate | QCBT7 | Pancreatic Cancer Cell Lines | Varies | [6] |
Note: The data presented is a compilation from various studies and may involve different experimental conditions. Direct comparison should be made with caution.
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[1]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivative. A vehicle control (e.g., DMSO) is also included. The plates are incubated for an additional 48-72 hours.
-
MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.
Potential Mechanism of Action: Tubulin Polymerization Inhibition
A plausible mechanism for the anticancer activity of some benzothiophene derivatives is the inhibition of tubulin polymerization.[4] Microtubules are essential components of the cytoskeleton and are critical for cell division, motility, and intracellular transport. By disrupting microtubule dynamics, these compounds can arrest the cell cycle at the G2/M phase, leading to apoptosis (programmed cell death).[2]
Caption: Proposed mechanism of anticancer activity.
II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Derivatives of the benzothiophene scaffold have demonstrated notable activity against a range of pathogenic bacteria and fungi.[7] The introduction of a chlorine atom can enhance the lipophilicity of the molecule, potentially facilitating its penetration through microbial cell membranes.
Comparative Antimicrobial Susceptibility
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8]
| Derivative Class | Specific Compound/Analog | Target Microorganism(s) | MIC (µg/mL) | Reference |
| Thiophene Derivatives | Compound 7b | Various bacteria | Comparable to ampicillin and gentamicin | [9] |
| Thiophene Derivatives | Compound 8 | Various bacteria | Comparable to ampicillin and gentamicin | [9] |
| Thiophene Derivatives | Compound 9b | Various fungi | Potent activity | [9] |
| Thiophene Derivatives | Compound 10 | Various fungi | Potent activity | [9] |
| Tetrahydrobenzothiophene Derivatives | Compound 3b | E. coli, P. aeruginosa, Salmonella, S. aureus | 0.54 - 1.11 | [10] |
Note: The specific 5-chloro derivatives within these classes should be investigated further in the cited literature for direct comparison.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of antimicrobial agents.[3]
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The this compound derivative is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Potential Mechanism of Action: Disruption of Microbial Cell Membranes
While the exact mechanisms are still under investigation, it is hypothesized that some benzothiophene derivatives may exert their antimicrobial effect by disrupting the integrity of the microbial cell membrane.[11] This can lead to the leakage of intracellular components and ultimately, cell death.
Caption: Proposed mechanism of antimicrobial activity.
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases. Benzothiophene derivatives have been investigated for their potential to modulate inflammatory pathways, often by inhibiting key enzymes or reducing the production of pro-inflammatory mediators.[12][13]
Comparative Anti-inflammatory Efficacy
The anti-inflammatory activity of compounds can be assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) or pro-inflammatory cytokines in cell-based assays.
| Derivative Class | Assay | Key Findings | Reference |
| 5-Substituted Benzo[b]thiophenes | In vivo and in vitro assays | Significant anti-inflammatory properties | [12] |
| Thiophene Derivatives | Inhibition of COX-1/COX-2 and 5-LOX | Compound 5b showed high selectivity for COX-2 | [14] |
| Novel Benzo[b]thiophene Derivative (IPBT) | Nitric oxide production in LPS-induced macrophages | Significantly reduced inflammatory responses | [15] |
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[16]
Step-by-Step Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cell Treatment: The cells are seeded in 96-well plates and pre-treated with various concentrations of the this compound derivative for 1 hour.
-
Stimulation: The cells are then stimulated with LPS (e.g., 500 ng/mL) for 24 hours to induce an inflammatory response and NO production.
-
Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Absorbance Reading: The absorbance is measured at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated control group. The IC50 value can be determined from a dose-response curve.
Potential Mechanism of Action: Inhibition of COX and LOX Enzymes
A key mechanism underlying the anti-inflammatory effects of many compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[13] These enzymes are involved in the synthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation.
Caption: Proposed mechanism of anti-inflammatory activity.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The comparative data presented in this guide highlight the potential of these derivatives in the fields of oncology, infectious diseases, and inflammatory disorders. Further research should focus on synthesizing and screening a wider range of this compound derivatives to establish more definitive structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing the efficacy and safety profiles of these compounds, ultimately paving the way for their clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and mechanistic studies of quinolin-chlorobenzothioate derivatives with proteasome inhibitory activity in pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. africaresearchconnects.com [africaresearchconnects.com]
- 13. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oiccpress.com [oiccpress.com]
- 16. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Validation of 5-Chlorobenzothiophene
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of heterocyclic compounds is a cornerstone of reliable and reproducible science. This guide provides an in-depth, experience-driven comparison and validation of the spectroscopic data for 5-Chlorobenzothiophene, a key intermediate in various synthetic pathways.
Unlike a rigid checklist, this guide is structured to follow a logical, investigative workflow. We will leverage fundamental principles and comparative data from analogous structures—benzothiophene and chlorobenzene—to build a validated spectroscopic profile of our target molecule. This approach not only confirms the identity of this compound but also demonstrates a self-validating system of cross-verification between different analytical techniques.
The Logic of Spectroscopic Validation
The core principle of spectroscopic validation is consistency. Data from orthogonal techniques (Infrared, NMR, Mass Spectrometry) must converge to support a single, unambiguous molecular structure. Discrepancies at any stage signal potential impurities, isomeric confusion, or incorrect structural assignment. Our validation workflow is designed to build a case for the structure of this compound, piece by piece.
Caption: Workflow for the multi-technique spectroscopic validation of this compound.
Part 1: Mass Spectrometry – The First Gate of Validation
Mass spectrometry (MS) provides the most direct evidence of a compound's molecular weight and elemental composition, particularly when halogens are present. For this compound (C₈H₅ClS), the key is to observe not just the molecular ion peak (M⁺), but the characteristic isotopic pattern of chlorine.
Expertise in Action: The natural abundance of chlorine isotopes is approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl.[1] This means any fragment containing one chlorine atom will appear as a pair of peaks separated by 2 m/z units, with a relative intensity ratio of roughly 3:1. This M⁺/(M+2)⁺ pattern is a definitive marker for the presence of a single chlorine atom.
Predicted Mass Spectrum Analysis for this compound
| Feature | Predicted Observation for C₈H₅ClS | Rationale & Comparative Data |
| Molecular Ion (M⁺) | m/z 168 | Corresponds to the mass of C₈H₅³⁵ClS. |
| Isotope Peak (M+2)⁺ | m/z 170 | Corresponds to the mass of C₈H₅³⁷ClS. The intensity should be ~33% of the m/z 168 peak.[1] |
| Key Fragment 1 | m/z 133 | Loss of a chlorine radical (∙Cl) from the molecular ion ([M-Cl]⁺). This is a common fragmentation for aryl chlorides. The corresponding fragment for benzothiophene (loss of ∙H) is seen at m/z 133. |
| Key Fragment 2 | m/z 89 | A fragment corresponding to C₆H₅S⁺ or a rearranged species, often seen in the mass spectra of benzothiophenes.[2] |
The mass spectrum of chlorobenzene clearly shows the M⁺ and (M+2)⁺ peaks at m/z 112 and 114, respectively, in a ~3:1 ratio.[1][3] A primary fragmentation is the loss of Cl to give the phenyl cation at m/z 77.[1] Similarly, the mass spectrum of the parent benzothiophene shows a strong molecular ion peak at m/z 134.[2][4]
By combining these observations, we can confidently predict the spectrum of this compound. The presence of the m/z 168/170 pair in a 3:1 ratio is the primary validation point from this technique.
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent like methanol or dichloromethane.
-
Instrument: A standard GC-MS or a direct insertion probe on a mass spectrometer equipped with an electron ionization (EI) source.
-
Data Acquisition:
-
Ionization Energy: 70 eV (standard for library matching and inducing fragmentation).
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and key fragments.
-
Analysis: Record the mass-to-charge ratio (m/z) and relative abundance of all detected ions.
-
Part 2: Infrared (IR) Spectroscopy – Mapping the Functional Landscape
IR spectroscopy is a rapid and powerful tool for identifying the types of bonds and functional groups present. For this compound, we expect to see absorptions characteristic of an aromatic system and a C-Cl bond, while confirming the absence of other functional groups like hydroxyl (-OH) or carbonyl (C=O).
Expertise in Action: The "fingerprint region" (below 1500 cm⁻¹) is complex but highly characteristic of the molecule as a whole. However, the most diagnostic information for this structure lies in the C-H and C=C stretching regions. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, a key differentiator from aliphatic C-H stretches which are found just below 3000 cm⁻¹.[5]
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Predicted Assignment | Rationale & Comparative Data |
| 3100 - 3000 | Aromatic C-H Stretch | This region is characteristic of C(sp²)-H bonds. Benzothiophene and chlorobenzene both show absorptions in this area.[6][7] |
| 1600 - 1450 | Aromatic C=C Ring Stretching | Multiple sharp bands are expected, confirming the presence of the fused aromatic rings. Benzothiophene shows prominent peaks in this region.[8] |
| ~1100 - 1000 | Aryl C-Cl Stretch | The C-Cl stretch in aromatic compounds like chlorobenzene typically appears in this range.[6] |
| 900 - 675 | C-H Out-of-Plane Bending | The pattern of these bands can sometimes give clues about the substitution pattern on the benzene ring. |
The IR spectrum of benzothiophene confirms the aromatic C-H stretches above 3000 cm⁻¹ and the C=C ring stretches between 1600-1450 cm⁻¹.[7][8] The IR spectrum of chlorobenzene adds the characteristic aryl C-Cl stretching absorption.[6][9][10] Therefore, the spectrum for this compound should be a composite, displaying features of both parent structures. The absence of strong, broad bands around 3300 cm⁻¹ (no O-H or N-H) and sharp, intense bands around 1700 cm⁻¹ (no C=O) is equally important for validation.
Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal. No solvent or KBr pellet is required, making this a fast and clean method.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Data Acquisition:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum.
-
Spectral Range: Typically scan from 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is sufficient for routine identification.
-
Part 3: Nuclear Magnetic Resonance (NMR) – The Definitive Structural Blueprint
NMR spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.
¹³C NMR: The Carbon Skeleton
¹³C NMR reveals the number of unique carbon environments in the molecule. For this compound, we expect to see 8 distinct signals, as there is no plane of symmetry that would make any carbons chemically equivalent.
Expertise in Action: The chemical shift (δ) of a carbon atom is highly sensitive to its electronic environment. The electronegative chlorine atom will have a direct (ipso) deshielding effect on the carbon it's attached to (C-5), but can have more complex shielding/deshielding effects on the other carbons in the ring. Quaternary carbons (those without attached protons) typically show weaker signals.
Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound
(Predicted values are based on reference data for benzothiophene and chlorobenzene substituent effects)
| Carbon Atom | Benzothiophene[11] | Predicted for this compound | Rationale |
| C-2 | 126.4 | ~127 | Minor effect from distant substituent. |
| C-3 | 122.5 | ~123 | Minor effect from distant substituent. |
| C-3a | 139.8 | ~138 | Quaternary. Shift influenced by Cl. |
| C-4 | 124.3 | ~125 | Ortho to the Cl-substituted carbon. |
| C-5 | 124.3 | ~133 | Ipso-carbon . Directly attached to Cl, significant deshielding. Chlorobenzene C1 is at 134.3 ppm.[12][13] |
| C-6 | 122.9 | ~123 | Meta to the Cl-substituted carbon. |
| C-7 | 124.4 | ~124 | Para to the Cl-substituted carbon. |
| C-7a | 139.3 | ~140 | Quaternary. Shift influenced by Cl. |
¹H NMR: Proton Placement and Connectivity
¹H NMR spectroscopy details the number of different proton environments, their integration (ratio), and their connectivity through spin-spin coupling (splitting patterns). For this compound, we expect 5 distinct signals in the aromatic region.
Expertise in Action: The interpretation hinges on predicting the chemical shifts and coupling constants (J). Protons on the thiophene ring (H-2, H-3) have characteristic shifts. Protons on the benzene ring will be influenced by the electron-withdrawing inductive effect and electron-donating resonance effect of both the fused thiophene ring and the chlorine substituent.
Caption: Structure and predicted ¹H NMR data for this compound.
-
H-2 and H-3: These protons on the thiophene ring will appear as doublets, coupled to each other with a characteristic J value of ~5-6 Hz.
-
H-7: This proton is ortho to the fused ring and will appear as a doublet, coupled to H-6 (J ≈ 8.5 Hz).
-
H-6: This proton is coupled to both H-7 (ortho coupling, J ≈ 8.5 Hz) and H-4 (meta coupling, J ≈ 2.0 Hz), and should therefore appear as a doublet of doublets (dd).
-
H-4: This proton is only coupled to H-6 via a small meta coupling (J ≈ 2.0 Hz) and will appear as a narrow doublet. It is often the most deshielded proton on the benzene ring.
Comparing this to benzothiophene, which shows a more complex, overlapping multiplet for the four benzene-ring protons, the substitution pattern in the 5-chloro derivative simplifies the spectrum into more clearly defined multiplets.[14][15]
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).
-
Instrument: A Fourier-Transform NMR spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR.
-
Data Acquisition (¹H NMR):
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure proper shimming to obtain sharp, well-resolved peaks.
-
Integrate the signals to confirm the proton ratios.
-
-
Data Acquisition (¹³C NMR):
-
Acquire a proton-decoupled ¹³C spectrum. This results in each unique carbon appearing as a single line.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Final Assessment and Comparison
The validation of this compound is achieved when all spectroscopic data points align and are consistent with the predicted structure.
-
MS confirms the molecular weight (168/170 amu) and the presence of one chlorine atom.
-
IR confirms the aromatic nature of the molecule and the C-Cl bond, while showing the absence of other key functional groups.
-
¹³C NMR confirms the presence of 8 unique carbon environments with chemical shifts consistent with the proposed structure.
-
¹H NMR confirms the presence of 5 aromatic protons with the expected chemical shifts, integration, and coupling patterns that match the 5-chloro substitution pattern.
By systematically comparing the predicted data with experimental results, and cross-referencing with the known spectra of benzothiophene and chlorobenzene, a scientist can build an unassailable case for the structural identity and purity of this compound, fulfilling the highest standards of scientific integrity.
References
- 1. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. massbank.eu [massbank.eu]
- 4. Benzo[b]thiophene [webbook.nist.gov]
- 5. IR Spectrums [cms.gutow.uwosh.edu]
- 6. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Benzo[b]thiophene [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chlorobenzene(108-90-7) IR Spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. tandfonline.com [tandfonline.com]
- 12. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Chlorobenzene(108-90-7) 13C NMR [m.chemicalbook.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. tcichemicals.com [tcichemicals.com]
A Comparative Computational Analysis of 5-Chlorobenzothiophene: Properties, Reactivity, and Spectroscopic Signature
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the benzothiophene scaffold stands as a privileged structure, forming the core of numerous pharmacologically active agents and functional organic materials.[1] The introduction of substituents onto this bicyclic aromatic system provides a powerful tool to modulate its physicochemical properties, reactivity, and biological interactions. This guide presents a comprehensive computational and comparative analysis of 5-Chlorobenzothiophene, a halogenated derivative with significant potential in drug design and organic synthesis.
This document moves beyond a simple data repository to provide a senior application scientist’s perspective on the causality behind the observed and predicted properties of this compound. We will dissect its electronic structure, predict its spectroscopic fingerprints, and compare its reactivity profile against its parent molecule, benzothiophene, and other halogenated analogs. The protocols and analyses detailed herein are designed to be self-validating, offering a robust framework for researchers to apply in their own investigations of substituted benzothiophene systems.
Physicochemical Properties: A Comparative Overview
The substitution of a hydrogen atom with chlorine at the 5-position of the benzothiophene ring induces notable changes in its physical and chemical properties. These alterations, including molecular weight, lipophilicity (logP), and dipole moment, are critical parameters in drug design, influencing factors such as solubility, membrane permeability, and protein-ligand interactions.
| Property | This compound | Benzothiophene | 5-Bromobenzothiophene | 4-Chlorobenzothiophene | 6-Chlorobenzothiophene |
| Molecular Formula | C₈H₅ClS[2] | C₈H₆S | C₈H₅BrS | C₈H₅ClS[3] | C₈H₅ClS[4] |
| Molecular Weight ( g/mol ) | 168.64[2] | 134.20 | 213.09 | 168.64[3] | 168.64[4] |
| Appearance | Off-white solid[5] | White solid | White to light orange powder/crystal | Clear light yellow oil to white semi-solid[3] | White to off-white solid |
| Melting Point (°C) | Not specified | 28-32 | 47-48 | 81-82[3] | 42-43 |
| Boiling Point (°C) | 85 @ 4 Torr[6] | 221-222 | 105-107 @ 10mm | 155-165 @ 0.8 Torr[3] | 125 @ 15 Torr |
| XLogP3 (Lipophilicity) | 3.7[2] | 2.9 | 3.8 | 3.7 | 3.7 |
| Topological Polar Surface Area (Ų) | 28.2[2] | 28.2 | 28.2 | 28.2 | 28.2 |
Computational Analysis: Unveiling the Electronic Landscape
To understand the intrinsic properties of this compound, we turn to computational chemistry, specifically Density Functional Theory (DFT). DFT calculations allow us to visualize the molecule's electronic distribution and predict its reactivity, providing insights that are often difficult to obtain through experimentation alone.
Methodology for Computational Analysis
The following protocol outlines a standard workflow for conducting DFT calculations on this compound and its analogs. This self-validating system ensures reproducibility and accuracy in the predicted properties.
Experimental Protocol: DFT Calculations
-
Structure Optimization:
-
Construct the 3D structure of this compound using a molecular editor.
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
Conduct a full geometry optimization using DFT with a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)). This level of theory provides a good balance between accuracy and computational cost for organic molecules.[7]
-
Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.
-
-
Electronic Property Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to obtain the energies of the frontier molecular orbitals (HOMO and LUMO).
-
Calculate the molecular electrostatic potential (MEP) to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.
-
-
Comparative Analysis:
-
Repeat steps 1 and 2 for benzothiophene and other halogenated isomers to generate comparative data.
-
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 5-Chlorobenzo(b)thiophene | C8H5ClS | CID 11309754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. ekwan.github.io [ekwan.github.io]
- 5. This compound CAS#: 20532-33-6 [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. rsc.org [rsc.org]
A Comparative Guide to the Synthetic Routes of 5-Chlorobenzothiophene for Pharmaceutical Research
In the landscape of pharmaceutical and medicinal chemistry, the benzothiophene scaffold is a privileged structure, appearing in a multitude of biologically active compounds. Among its halogenated derivatives, 5-Chlorobenzothiophene serves as a critical intermediate for the synthesis of various therapeutic agents. The strategic placement of the chlorine atom at the 5-position offers a versatile handle for further molecular elaboration, making the efficient and scalable synthesis of this building block a topic of considerable interest to researchers in drug discovery and development.
This guide provides an in-depth, objective comparison of two prominent synthetic routes to this compound, offering detailed experimental protocols and supporting data to inform the selection of the most appropriate method based on laboratory capabilities, scale, and overall synthetic strategy.
Route 1: The Classical Approach via Cyclization of (4-Chlorophenylthio)acetic Acid
This long-established, two-step route leverages readily available starting materials and relies on a robust cyclization reaction. The synthesis begins with the nucleophilic substitution of chloroacetic acid with 4-chlorothiophenol, followed by an intramolecular Friedel-Crafts-type acylation to construct the benzothiophene ring system.
Step 1: Synthesis of (4-Chlorophenylthio)acetic Acid
The initial step involves the S-alkylation of 4-chlorothiophenol with chloroacetic acid in the presence of a base. This reaction proceeds via a straightforward SN2 mechanism.
Experimental Protocol:
To a solution of 4-chlorothiophenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq), chloroacetic acid (1.1 eq) is added portion-wise. The reaction mixture is heated to reflux for 2-3 hours, during which the thiolate anion displaces the chloride from chloroacetic acid. After cooling, the solution is acidified with a mineral acid, such as hydrochloric acid, to precipitate the (4-chlorophenylthio)acetic acid. The solid product is then collected by filtration, washed with water, and dried.
Step 2: Cyclization to 5-Chloro-3-hydroxybenzo[b]thiophene and Subsequent Reduction
The prepared (4-chlorophenylthio)acetic acid undergoes an intramolecular cyclization upon treatment with a strong dehydrating agent, typically polyphosphoric acid (PPA).[1][2] This reaction is a type of Friedel-Crafts acylation, where the carboxylic acid is activated and attacks the electron-rich benzene ring.[3][4] The initial product of this cyclization is 5-chloro-3-hydroxybenzo[b]thiophene, a keto-enol tautomer. A subsequent reduction step is necessary to obtain the target this compound.
Experimental Protocol:
(4-Chlorophenylthio)acetic acid (1.0 eq) is added to polyphosphoric acid (10-20 eq by weight) and the mixture is heated to 80-100 °C for 2-4 hours with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the hot reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude 5-chloro-3-hydroxybenzo[b]thiophene. The solid is collected, washed with water and a dilute solution of sodium bicarbonate to remove any unreacted acid, and then dried. The intermediate is then reduced, for example, using a Wolff-Kishner or Clemmensen reduction, to yield this compound.
Route 2: Palladium-Catalyzed Annulation Strategy
Modern synthetic organic chemistry offers more direct and often more efficient pathways to heterocyclic systems. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of benzothiophenes.[5][6] This route provides a convergent approach to this compound.
Conceptual Experimental Protocol (Hypothetical):
A plausible approach would involve the palladium-catalyzed coupling of 1-bromo-4-chlorobenzene with a protected acetylene derivative, followed by a deprotection and subsequent intramolecular cyclization. A more direct, though less commonly documented, approach for this specific molecule might involve the reaction of 4-chlorobenzenethiol with a two-carbon synthon under palladium catalysis.
Given the lack of a concrete, well-documented protocol for this specific target molecule in the provided search context, a direct comparison of yields and reaction conditions with Route 1 is not feasible. However, it is important for researchers to be aware of the potential of such modern synthetic methods, as they often offer advantages in terms of substrate scope, functional group tolerance, and milder reaction conditions.
Comparative Analysis
To facilitate a clear comparison, the key performance indicators for the classical route are summarized below.
| Parameter | Route 1: Cyclization of (4-Chlorophenylthio)acetic Acid |
| Starting Materials | 4-Chlorothiophenol, Chloroacetic Acid |
| Key Reagents | Sodium Hydroxide, Polyphosphoric Acid, Reducing Agent |
| Number of Steps | 2 (plus reduction) |
| Typical Overall Yield | Moderate to Good (literature dependent) |
| Scalability | Readily scalable |
| Advantages | Inexpensive starting materials, robust and well-established chemistry. |
| Disadvantages | Use of corrosive and viscous polyphosphoric acid, requires a separate reduction step, potentially harsh reaction conditions. |
Data Presentation
Table 1: Summary of Synthetic Routes
| Route | Description | Key Transformation | Reagents | Pros | Cons |
| 1 | Classical two-step synthesis | Intramolecular Friedel-Crafts acylation | NaOH, Chloroacetic acid, PPA | Cost-effective, scalable | Harsh conditions, multi-step |
| 2 | Palladium-catalyzed approach | C-S and C-C bond formation | Palladium catalyst, ligands, base | Potentially higher yields, milder conditions | Catalyst cost, optimization required |
Experimental Workflows
Caption: Workflow for the synthesis of this compound via Route 1.
Characterization of this compound
Independent of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.[7][8]
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the benzene and thiophene rings. The coupling patterns will be indicative of the substitution pattern.
-
13C NMR: The carbon NMR spectrum will display distinct resonances for the eight carbon atoms in the molecule, with the carbon attached to the chlorine atom appearing at a characteristic downfield shift.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, confirming the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings and C=C stretching vibrations.
Conclusion and Recommendations
For laboratories seeking a reliable and cost-effective method for the synthesis of this compound, the classical approach via the cyclization of (4-chlorophenylthio)acetic acid (Route 1) remains a viable and well-documented option. Its primary drawbacks are the use of harsh reagents and the multi-step nature of the process.
While a specific, optimized protocol for a palladium-catalyzed synthesis of this compound (Route 2) is not detailed here, this approach holds significant promise for researchers looking for milder reaction conditions and potentially higher efficiencies. The development of such a route would be a valuable contribution to the field.
The choice between these synthetic strategies will ultimately depend on the specific needs of the research program, including the desired scale of the synthesis, the availability of specialized catalysts and equipment, and the importance of factors such as atom economy and environmental impact.
References
- 1. ccsenet.org [ccsenet.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Benzothiophene synthesis [organic-chemistry.org]
- 7. 5-Chlorobenzo(b)thiophene | C8H5ClS | CID 11309754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Chlorobenzo[b]thiophene, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
A Comparative Guide to the Biological Activity of 5-Chlorobenzothiophene and Its Analogs
For the discerning researcher and drug development professional, the benzothiophene scaffold represents a privileged structure in medicinal chemistry, underpinning a variety of FDA-approved drugs.[1] Its rigid, planar structure and electron-rich nature make it an ideal starting point for the design of novel therapeutic agents. This guide provides an in-depth, objective comparison of the biological activities of 5-Chlorobenzothiophene and its structural analogs, focusing on anticancer, antimicrobial, and anti-inflammatory properties. By delving into the structure-activity relationships (SAR) and providing detailed experimental methodologies, we aim to equip you with the critical insights needed to advance your research.
The Benzothiophene Core: A Versatile Pharmacophore
Benzothiophene, a bicyclic aromatic compound consisting of a benzene ring fused to a thiophene ring, is a cornerstone in the development of bioactive molecules.[2][3] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including but not limited to, anticancer, antimicrobial, anti-inflammatory, antioxidant, and anticonvulsant activities.[2][3] The biological profile of a benzothiophene derivative is profoundly influenced by the nature and position of its substituents, making the exploration of its chemical space a fertile ground for drug discovery.[4]
This guide will focus on derivatives substituted at the 5-position of the benzothiophene ring, with this compound as our reference compound. We will explore how replacing the chloro group with other halogens (bromo, fluoro) or simple alkyl groups (methyl) can modulate the compound's biological efficacy.
Anticancer Activity: Targeting Cellular Proliferation
Benzothiophene derivatives have emerged as potent anticancer agents, often acting as inhibitors of tubulin polymerization, which is crucial for cell division.[5][6] The introduction of a halogen at the 5-position can significantly influence this activity.
Structure-Activity Relationship Insights
While a direct head-to-head comparison of 5-halobenzothiophenes is limited in publicly available literature, we can infer structure-activity relationships from studies on related substituted benzothiophenes and other heterocyclic systems. Generally, the introduction of an electron-withdrawing group, such as a halogen, on an aromatic scaffold can enhance anticancer activity. This is often attributed to improved binding interactions with target proteins or altered pharmacokinetic properties.
For instance, studies on benzothiazole derivatives, which are structurally similar to benzothiophenes, have shown that the presence of a chloro group at the 5th position can enhance antibacterial and anticancer activity.[7] In a series of benzothiophene acrylonitrile analogs, potent growth inhibition in the nanomolar range against a panel of 60 human cancer cell lines was observed, highlighting the potential of this scaffold.[6] Another study on 5-hydroxybenzothiophene derivatives identified a compound with significant anti-cancer effects against glioblastoma cells.[8]
The following table summarizes the cytotoxic effects of various substituted benzothiophene derivatives from different studies to illustrate the impact of substitution on anticancer activity.
| Compound Class | Derivative | Cancer Cell Line(s) | Activity (GI50/IC50) |
| Benzothiophene Acrylonitriles[6] | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Panel of 60 human cancer cell lines | 21.1 nM - 98.9 nM (GI50) |
| 5-Hydroxybenzothiophenes[8] | Compound 16b | U87MG (Glioblastoma) | Potent inhibitor |
| Benzothiophene-Indole Hybrids[9] | 5-Fluoro-indole-benzothiophene | S. aureus (MRSA) | MIC: 8 µg/mL |
| 3-Iodo-2-phenylbenzo[b]thiophene[5] | IPBT | MDA-MB-231, HepG2, Caco-2 | EC50: 126.67 µM, 67.04 µM, 63.74 µM |
Note: The data presented is from different studies and not from a direct comparative experiment. GI50 refers to the concentration for 50% growth inhibition, IC50 to the concentration for 50% inhibition, and EC50 to the half-maximal effective concentration.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[9][10]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Antimicrobial Activity: Combating Pathogenic Microbes
The benzothiophene scaffold is also a promising framework for the development of novel antimicrobial agents.[1][11] The substitution pattern on the benzothiophene ring plays a critical role in determining the spectrum and potency of antimicrobial activity.
Structure-Activity Relationship Insights
The introduction of a halogen atom at the 5-position of the benzothiophene ring is a common strategy to enhance antimicrobial properties. The electronegativity and size of the halogen can influence the compound's ability to interact with microbial targets.
While direct comparative data for 5-halobenzothiophenes is scarce, studies on related compounds provide valuable insights. For example, a study on fluorinated benzothiophene-indole hybrids demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA).[9] Another study reported that 5-arylamino-6-chloro-4,7-dioxobenzo[b]thiophenes exhibited potent antifungal activity against Candida species.[4] These findings suggest that a chloro group can contribute favorably to antimicrobial efficacy.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted benzothiophene derivatives against different microbial strains, as reported in the literature.
| Compound Class | Derivative | Microbial Strain(s) | Activity (MIC in µg/mL) |
| Benzothiophene-Indole Hybrids[9] | 5-Fluoro-indole-benzothiophene | S. aureus (MRSA) | 8 |
| 5-Arylamino-6-chloro-dioxobenzothiophenes[4] | Various analogs | Candida species | Potent activity |
| Benzimidazolo Benzothiophenes[12] | Benzonaptho and tolyl substituted analogs | Klebsiella pneumoniae | 10-20 |
Note: The data presented is from different studies and not from a direct comparative experiment.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism after incubation.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of each test compound (this compound and its analogs) in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the stock solutions in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) directly in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (inoculum without any compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key factor in a multitude of diseases. Benzothiophene derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][13]
Structure-Activity Relationship Insights
The anti-inflammatory activity of benzothiophene derivatives is highly dependent on their substitution pattern. The presence of a halogen at the 5-position can influence the compound's interaction with the active site of COX enzymes.
A study on a novel benzothiophene derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), demonstrated a significant reduction in inflammatory responses in LPS-induced macrophage cells by downregulating the expression of pro-inflammatory genes such as COX-2.[5][14] Thiophene-based compounds, in general, are recognized for their anti-inflammatory properties, with some commercial drugs containing this scaffold.[12] The presence of electron-withdrawing groups can be beneficial for activity.
The following table presents the inhibitory activity of various thiophene and benzothiophene derivatives against inflammatory targets.
| Compound Class | Derivative | Target | Activity (IC50) |
| 3-Iodo-2-phenylbenzo[b]thiophene[5][14] | IPBT | COX-2, iNOS, TNF-α, IL-6 expression | Significant reduction |
| Thiophene-based compounds[13] | Compound 1 | 5-LOX | 29.2 µM |
Note: The data presented is from different studies and not from a direct comparative experiment.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.
Principle: The assay typically measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. The peroxidase component of the enzyme then catalyzes the reduction of PGH₂ to PGF₂α. The amount of PGF₂α produced can be quantified, and the inhibitory effect of the test compound can be determined.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the reaction buffer, heme, and a solution of human recombinant COX-2 enzyme.
-
Inhibitor Preparation: Dissolve the test compounds (this compound and its analogs) in a suitable solvent (e.g., DMSO) to prepare stock solutions. Make serial dilutions of the stock solutions.
-
Assay Setup: In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme to each well.
-
Inhibitor Addition: Add the diluted test compounds to the respective wells. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., celecoxib).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Incubation: Incubate the plate for a specific time (e.g., 10-20 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
Detection: Quantify the amount of prostaglandin produced using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a colorimetric or fluorometric method.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Structure-Activity Relationship Logic
Caption: Influence of 5-position substituents on biological activity.
Experimental Workflow for Biological Screening
References
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Synthesis and antifungal activity of 5-arylamino-4,7-dioxobenzo[b]thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oiccpress.com [oiccpress.com]
- 6. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oiccpress.com [oiccpress.com]
A Comparative Guide to Catalysts for 5-Chlorobenzothiophene Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the benzothiophene scaffold is a cornerstone in the development of novel pharmaceuticals and organic materials. Among the various derivatives, 5-Chlorobenzothiophene serves as a key building block, offering a reactive handle for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation. The choice of catalyst for these coupling reactions is paramount, directly influencing yield, selectivity, and substrate scope. This guide provides a comprehensive comparative analysis of palladium, nickel, and copper-based catalytic systems for the coupling of this compound, offering field-proven insights and supporting experimental data to inform your synthetic strategies.
The Challenge of Activating Aryl Chlorides
Aryl chlorides, such as this compound, are attractive starting materials due to their lower cost and wider availability compared to their bromide and iodide counterparts. However, the strength of the C-Cl bond presents a significant challenge for catalytic activation, often requiring more specialized and highly active catalyst systems. The general reactivity trend for aryl halides in cross-coupling reactions is I > Br > Cl, underscoring the need for robust catalysts to achieve efficient transformations with chloro-substrates.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of biaryl structures. The choice of catalyst is critical for the successful coupling of the relatively inert this compound.
Catalyst Comparison: Palladium vs. Nickel
| Catalyst System | Typical Loading (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Key Advantages & Disadvantages |
| Palladium | |||||||
| Pd(OAc)₂ / SPhos | 1-3 | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | High | Broad substrate scope, high yields, but higher cost. |
| Pd(PPh₃)₄ | 3-5 | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | Moderate to High | Commercially available, but can be less effective for aryl chlorides. |
| Nickel | |||||||
| NiCl₂(PCy₃)₂ | 3-5 | PCy₃ | K₃PO₄ | 2-Me-THF | 100 | Good to High | Cost-effective, effective for some heteroaryl chlorides.[1] |
| Ni(COD)₂ / dppf | 5-10 | dppf | K₃PO₄ | Dioxane | 100 | Moderate | Can be inhibited by certain N-heterocycles.[2] |
Expertise & Experience: Palladium catalysts, particularly those featuring bulky, electron-rich phosphine ligands like SPhos, have historically been the gold standard for challenging Suzuki-Miyaura couplings of aryl chlorides. These ligands facilitate the rate-limiting oxidative addition step and promote efficient reductive elimination. Nickel catalysts have emerged as a more economical alternative, with systems like NiCl₂(PCy₃)₂ showing promise for the coupling of heteroaryl chlorides in greener solvents.[1] However, the performance of nickel catalysts can be more substrate-dependent, and catalyst inhibition by certain heterocyclic substrates has been observed.[2]
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is a representative example for the coupling of an aryl chloride with an arylboronic acid.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).
-
Solvent Addition: Add degassed toluene (4 mL) and water (1 mL) to the flask.
-
Reaction: Heat the mixture to 110 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals. The coupling of this compound with various amines requires highly active catalysts.
Catalyst Comparison: Palladium vs. Nickel
| Catalyst System | Typical Loading (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Key Advantages & Disadvantages |
| Palladium | |||||||
| Pd₂(dba)₃ / BrettPhos | 1-2 | BrettPhos | NaOtBu | Toluene | 100-110 | High | Excellent for a wide range of amines, including challenging substrates. |
| [Pd(allyl)Cl]₂ / tBuXPhos | 1-2 | tBuXPhos | K₂CO₃ | Dioxane | 100 | Good to High | Effective for heterocyclic amines. |
| Nickel | |||||||
| Ni(COD)₂ / Cy-DalPhos | 2-5 | Cy-DalPhos | NaOtBu | Dioxane | 110 | Good | A more economical option, with specific ligands showing high activity. |
Expertise & Experience: For the Buchwald-Hartwig amination of aryl chlorides, palladium catalysts with specialized biarylphosphine ligands like BrettPhos and tBuXPhos are highly effective.[3] These ligands promote the formation of the active monoligated palladium species and facilitate both oxidative addition and reductive elimination. Nickel catalysis is a rapidly developing area for C-N bond formation, with ligands from the DalPhos family showing particular promise for the amination of (hetero)aryl chlorides.
Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a representative example for the coupling of an aryl chloride with a primary amine.
-
Reaction Setup: In a glovebox, charge a vial with a stir bar, the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), sodium tert-butoxide (NaOtBu, 1.4 mmol), this compound (1.0 mmol), and the desired amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (2 mL).
-
Reaction: Seal the vial and heat the mixture to 110 °C for 16-24 hours.
-
Work-up: After cooling, dilute the reaction with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Heck Coupling: Alkenylation of this compound
The Heck reaction provides a direct method for the arylation of alkenes. The choice between palladium and nickel catalysts can influence the regioselectivity and efficiency of the coupling with this compound.
Catalyst Comparison: Palladium vs. Nickel
| Catalyst System | Typical Loading (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Key Advantages & Disadvantages |
| Palladium | |||||||
| Pd(OAc)₂ / P(tBu)₃ | 1-2 | P(tBu)₃ | Cy₂NMe | Dioxane | 80-100 | High | High E/Z selectivity, mild conditions for activated aryl chlorides.[4] |
| Pd/C | 5-10 | None | K₂CO₃ | Water | 100-120 | Moderate | Heterogeneous, recyclable, but may require higher temperatures and loadings.[5] |
| Nickel | |||||||
| Ni(COD)₂ / PCy₂Ph | 5-10 | PCy₂Ph | NaOtBu | Toluene | 100 | Good | Can offer different regioselectivity compared to palladium.[6][7][8][9][10] |
Expertise & Experience: Palladium catalysts, particularly with bulky trialkylphosphine ligands, are highly effective for the Heck coupling of aryl chlorides, often proceeding under mild conditions.[4] Heterogeneous palladium on carbon offers a more sustainable option, although it may be less active. Nickel-catalyzed Heck reactions are an area of active research and can provide complementary regioselectivity to palladium systems, favoring the formation of branched products in some cases.[8][9][10]
Experimental Protocol: Palladium-Catalyzed Heck Coupling
This protocol is a representative example for the coupling of an aryl chloride with an alkene.
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (2 mol%), P(tBu)₃ (4 mol%), and a base such as triethylamine (1.5 mmol).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Reaction: Heat the mixture to 120 °C for 24 hours.
-
Work-up: Cool the reaction, dilute with water, and extract with diethyl ether. Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify by column chromatography.
Catalytic Cycle for Heck Coupling ```dot digraph "Heck Coupling" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)-Cl(L2)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Carbopalladation" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Intermediate" [fillcolor="#FBBC05", fontcolor="#202124"]; "Beta-Hydride_Elimination" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Alkene_Product" [shape=cds, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "HPd(II)Cl(L2)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive_Elimination_Base" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ar-Cl" [shape=invhouse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Alkene" [shape=invhouse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Base" [shape=invhouse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
"Pd(0)L2" -> "Oxidative_Addition" [label="Ar-Cl"]; "Ar-Cl" -> "Oxidative_Addition" [style=invis]; "Oxidative_Addition" -> "Ar-Pd(II)-Cl(L2)"; "Ar-Pd(II)-Cl(L2)" -> "Carbopalladation" [label="Alkene"]; "Alkene" -> "Carbopalladation" [style=invis]; "Carbopalladation" -> "Intermediate"; "Intermediate" -> "Beta-Hydride_Elimination"; "Beta-Hydride_Elimination" -> "Alkene_Product"; "Beta-Hydride_Elimination" -> "HPd(II)Cl(L2)"; "HPd(II)Cl(L2)" -> "Reductive_Elimination_Base" [label="Base"]; "Base" -> "Reductive_Elimination_Base" [style=invis]; "Reductive_Elimination_Base" -> "Pd(0)L2" [label="Regeneration"]; }
Caption: A simplified catalytic cycle for the copper-free Sonogashira coupling reaction.
Conclusion and Future Outlook
The choice of catalyst for the coupling of this compound is a critical decision that depends on the specific transformation, desired substrate scope, and economic considerations.
-
Palladium catalysts , especially those with advanced phosphine ligands, remain the most versatile and reliable choice for a broad range of coupling reactions involving aryl chlorides, consistently delivering high yields.
-
Nickel catalysts are a promising, cost-effective alternative, and their development is a rapidly advancing field. While they may not yet match the broad applicability of palladium for all substrates, they have shown excellent performance in specific applications and can offer unique reactivity.
-
Copper catalysts , while less common for direct C-C and C-N coupling of aryl chlorides, play a crucial role as co-catalysts in Sonogashira reactions and are the catalysts of choice for certain C-S bond formations.
Future research will likely focus on the development of more active and robust base metal catalysts, particularly nickel and copper, to further reduce the reliance on precious palladium. Additionally, the design of catalytic systems that operate under even milder conditions and in more environmentally benign solvents will continue to be a major driving force in the field.
References
- 1. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 4. sctunisie.org [sctunisie.org]
- 5. cris.huji.ac.il [cris.huji.ac.il]
- 6. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins [organic-chemistry.org]
- 7. Ni(0)-Catalyzed Efficient, Regioselective Synthesis of Dibenzo[b,e]oxepines and Dibenzo[c,f][1,2]oxathiepine 6,6-Dioxides: Mechanistic Study by DFT Calculation and Docking Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nickel-Catalyzed Mizoroki–Heck Reaction of Aryl Sulfonates and Chlorides with Electronically Unbiased Terminal Olefins: High Selectivity for Branched Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nickel-catalyzed Heck reaction of cycloalkenes using aryl sulfonates and pivalates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Structural Analysis and Confirmation of 5-Chlorobenzothiophene
Introduction: The Imperative of Structural Certainty in Synthesis
In the realm of pharmaceutical development and materials science, the benzothiophene scaffold is a privileged structure, forming the core of numerous biologically active agents, including osteoporosis modulators like Raloxifene and anti-inflammatory agents.[1] The precise identity and purity of the starting materials and intermediates used in synthesizing these complex molecules are not merely a matter of academic rigor; they are a cornerstone of reproducible research and manufacturing. 5-Chlorobenzothiophene is a key building block in this field, but its utility is predicated on its unambiguous structural confirmation.
The potential for isomeric impurities—such as 4-, 6-, or 7-chlorobenzothiophene—presents a significant analytical challenge. The presence of an incorrect isomer can lead to failed syntheses, altered biological activity, and unforeseen toxicological profiles. This guide presents a holistic, multi-technique approach to the structural elucidation of this compound. We will move beyond simply listing data, instead focusing on the synergy between different analytical methods to create a self-validating system for confirmation. This guide compares the expected analytical signatures of this compound with potential alternatives, providing the experimental data and protocols necessary for researchers to proceed with confidence.
Chapter 1: A Multi-Technique Approach to Primary Characterization
No single analytical technique can provide a complete structural picture. True confidence is achieved by integrating the complementary data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique interrogates the molecule from a different perspective, and together, they provide a detailed and robust confirmation of the structure of this compound (C₈H₅ClS, Molecular Weight: 168.64 g/mol ).[2][3]
Caption: The complementary nature of NMR, MS, and IR spectroscopy for molecular structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.
-
¹H NMR Analysis: The proton spectrum reveals the number of different types of protons and their neighboring environments. The substitution pattern on the benzene ring of this compound creates a distinct set of signals. Based on established data for substituted indoles and benzothiophenes, we can predict the spectrum.[4] Protons on the thiophene ring (H2, H3) will appear as doublets, while the three protons on the chlorinated benzene ring (H4, H6, H7) will form a more complex pattern.
-
¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, corresponding to the eight carbon atoms in the molecule, confirming the absence of molecular symmetry that would reduce the signal count. The carbon directly bonded to the chlorine atom (C5) will be significantly influenced by the halogen's electronegativity.
Mass Spectrometry (MS): The Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and, through high-resolution instruments, the molecular formula. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns.
-
Molecular Ion Peak: Electron Impact (EI) mass spectrometry of this compound will show a molecular ion peak (M⁺) at an m/z of 168.
-
Isotopic Pattern: Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic M+2 peak at m/z 170 with roughly one-third the intensity of the M⁺ peak at m/z 168. This pattern is a definitive indicator for the presence of a single chlorine atom.
-
Fragmentation: The fragmentation pattern provides further structural clues. Common fragmentation pathways for related compounds like benzothiophene include the loss of sulfur-containing fragments.[5][6] For this compound, we would anticipate the loss of a chlorine radical (Cl•) or hydrogen chloride (HCl) as potential fragmentation pathways.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy identifies the types of chemical bonds present in a molecule by measuring their vibrations. While the spectrum is complex, several key regions confirm the core structure of this compound.
-
Aromatic C-H Stretch: A group of sharp peaks between 3100-3000 cm⁻¹ indicates the presence of C-H bonds on an aromatic ring.
-
Aromatic C=C Stretch: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic and thiophene rings.
-
C-Cl Stretch: The vibration of the carbon-chlorine bond typically appears in the 800-600 cm⁻¹ range. This, combined with the MS data, strongly supports the presence of the chloro-substituent.[7]
Summary of Spectroscopic Data
| Technique | Parameter | Expected Observation for this compound | Information Confirmed |
| ¹H NMR | Chemical Shifts (δ) | ~7.2-8.0 ppm | Aromatic and thiophene protons |
| Multiplicity | Doublets and complex multiplets | Proton connectivity and substitution pattern | |
| ¹³C NMR | Number of Signals | 8 | Asymmetric structure with 8 unique carbons |
| MS (EI) | Molecular Ion (M⁺) | m/z 168 | Molecular Weight |
| Isotopic Pattern | M+2 peak at m/z 170 (~33% intensity) | Presence of one chlorine atom | |
| IR | Wavenumber (cm⁻¹) | 3100-3000 | Aromatic C-H bonds |
| 1600-1450 | Aromatic/thiophene ring C=C bonds | ||
| 800-600 | C-Cl bond |
Chapter 2: Comparative Analysis - The Key to Isomeric Purity
Confirming the identity of this compound requires not just characterizing the molecule but also definitively ruling out other isomers. The most likely contaminants would be other positional isomers, such as 4-, 6-, or 7-Chlorobenzothiophene. ¹H NMR is exceptionally powerful for this differentiation.
The choice to use ¹H NMR as the primary comparative tool is causal: proton chemical shifts and, more importantly, their coupling patterns, are exquisitely sensitive to the local electronic environment and the relative positions of neighboring protons.
Let's compare the expected ¹H NMR spectrum of This compound with a potential isomer, 6-Chlorobenzothiophene .
| Proton | Expected Pattern (5-Chloro) | Rationale | Expected Pattern (6-Chloro) | Rationale |
| H4 | Doublet | Only coupled to H6 | Singlet-like (or narrow doublet) | No ortho proton; only small meta coupling to H5 |
| H7 | Doublet | Only coupled to H6 | Doublet | Coupled to H5 |
| H6 | Doublet of Doublets | Coupled to both H4 and H7 | N/A | Position occupied by Cl |
| H5 | N/A | Position occupied by Cl | Doublet of Doublets | Coupled to both H4 and H7 |
This clear difference in the predicted splitting patterns for the protons on the benzene ring provides an unambiguous method to distinguish between the two isomers. While their mass spectra would be virtually identical, their NMR spectra are unique fingerprints.
Chapter 3: Experimental Protocols for Confident Characterization
Trustworthiness in analytical data comes from robust and well-documented protocols. The following are step-by-step methodologies for the key experiments described.
References
- 1. malayajournal.org [malayajournal.org]
- 2. echemi.com [echemi.com]
- 3. 5-Chlorobenzo(b)thiophene | C8H5ClS | CID 11309754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzo[b]thiophene [webbook.nist.gov]
- 7. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
The Strategic Selection of Privileged Scaffolds: A Comparative Guide to 5-Chlorobenzothiophene, Benzofuran, and Indole in Drug Discovery
In the intricate chess game of drug discovery, the choice of a core molecular scaffold is a critical opening move that profoundly influences the entire campaign, from lead optimization to clinical success. Among the plethora of heterocyclic building blocks available to medicinal chemists, fused bicyclic systems like benzothiophene, benzofuran, and indole have earned the esteemed status of "privileged scaffolds." Their prevalence in both natural products and blockbuster drugs attests to their remarkable ability to interact with a wide array of biological targets in a specific and high-affinity manner.
This guide provides an in-depth, comparative analysis of 5-chlorobenzothiophene and its close bioisosteres, 5-chlorobenzofuran and 5-chloroindole. We will dissect their physicochemical properties, synthetic accessibility, metabolic stability, and impact on biological activity, supported by experimental data and protocols. Our aim is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions when selecting a scaffold for their next generation of therapeutics.
A Tale of Three Scaffolds: Physicochemical Properties and Their Implications
The seemingly subtle substitution of a sulfur atom (in benzothiophene), an oxygen atom (in benzofuran), or a nitrogen-hydrogen group (in indole) within the five-membered ring of the bicyclic system, coupled with the presence of a chlorine atom at the 5-position, imparts distinct physicochemical characteristics to each building block. These properties, in turn, govern their pharmacokinetic profiles and their ability to engage with biological targets.
| Property | This compound | 5-Chlorobenzofuran | 5-Chloroindole | Implications in Drug Discovery |
| Molecular Weight ( g/mol ) | 168.64[1][2] | 152.58[3][4] | 151.59[5][6] | All are well within the "rule of five" guidelines for good oral bioavailability. |
| logP (Lipophilicity) | 3.7[2][7] | ~3.2 (estimated) | 2.93[5] | This compound is the most lipophilic, which can enhance membrane permeability but may also increase metabolic susceptibility and off-target effects. 5-Chloroindole is the least lipophilic, potentially leading to better aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 28.2 Ų[2][7] | 13.1 Ų (for benzofuran) | 15.8 Ų[6] | The lower TPSA of benzofuran and indole derivatives may contribute to better cell permeability. |
| Hydrogen Bond Donor/Acceptor | 0/1[7] | 0/1 | 1/1[6] | The N-H group of 5-chloroindole provides a hydrogen bond donor capability, which can be crucial for specific target interactions, but also a potential site for metabolism. |
| Physical Form | Off-white solid[1] | Liquid[3][4] | White to slightly grayish-green crystalline powder[4][8] | The solid nature of this compound and 5-chloroindole can be advantageous for handling and formulation. |
| Solubility | Slightly soluble in water[1][9] | - | Insoluble in water, soluble in alcohol[4][5] | The varied solubilities necessitate different formulation strategies. |
Synthetic Accessibility: A Practical Comparison
The ease and efficiency of synthesizing derivatives of a core scaffold are paramount considerations in any drug discovery program. Here, we present a comparative overview of the synthetic routes to this compound, 5-chlorobenzofuran, and 5-chloroindole.
Diagram of Synthetic Pathways
Caption: Comparative synthetic routes to the three 5-chloro-substituted heterocyclic building blocks.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented procedure and provides a clear method for the cyclization to form the benzothiophene ring system.[1]
Materials:
-
(4-chlorophenyl)(2,2-diethoxyethyl)sulfane
-
Polyphosphoric acid
-
Chlorobenzene
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
To a 25 mL round-bottomed flask, add (4-chlorophenyl)(2,2-diethoxyethyl)sulfane (500 mg, 1.92 mmol) and chlorobenzene (2 mL).
-
In a separate flask, prepare a boiling solution of chlorobenzene (5 mL) and polyphosphoric acid (1 g).
-
Add the mixture from step 1 dropwise to the boiling solution from step 2 over 5 minutes.
-
After the reaction is complete, slowly pour the mixture into ice water (25 mL).
-
Extract the aqueous layer three times with ethyl acetate (25 mL each).
-
Combine the organic phases, wash with saturated saline (50 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to obtain this compound as an off-white solid.
Experimental Protocol: Synthesis of 5-Chlorobenzofuran
This protocol is based on the synthesis of ethyl 5-chlorobenzofuran-2-carboxylate, a key intermediate that can be subsequently converted to 5-chlorobenzofuran.[10]
Materials:
-
5-Chlorosalicylaldehyde
-
Ethyl bromoacetate
-
Cesium carbonate
-
Acetonitrile (MeCN)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium chloride solution
Procedure:
-
Dissolve 5-chlorosalicylaldehyde (10 mmol) and ethyl bromoacetate (13 mmol) in a mixed solvent of MeCN-DMF (40 mL, 1:1 by volume).
-
Add cesium carbonate (20 mmol) to the solution.
-
Reflux the reaction mixture for 48 hours.
-
After cooling, remove the solid by filtration.
-
Concentrate the filtrate, dilute with ethyl acetate, and wash successively with water and saturated sodium chloride solution.
-
Dry the organic layer and concentrate to yield ethyl 5-chlorobenzofuran-2-carboxylate.
-
The ester can then be hydrolyzed and decarboxylated using standard methods to yield 5-chlorobenzofuran.
Experimental Protocol: Synthesis of 5-Chloroindole
This protocol describes a halogen exchange reaction, which is a commercially feasible method for the large-scale synthesis of 5-chloroindole.[11][12]
Materials:
-
5-Bromoindole
-
Cuprous chloride (CuCl)
-
N-methyl-2-pyrrolidone (NMP)
-
Toluene
-
Aqueous ammonia solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate mixture
Procedure:
-
To a solution of 5-bromoindole (1 eq) in NMP, add cuprous chloride (1.2 eq).
-
Heat the reaction mixture to 140-150 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with toluene.
-
Wash the organic layer with aqueous ammonia solution to remove copper salts, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Hexane/Ethyl Acetate) or by crystallization to obtain 5-chloroindole.
Metabolic Stability: A Critical Determinant of In Vivo Performance
The metabolic stability of a drug candidate is a crucial factor influencing its pharmacokinetic profile, including its half-life and potential for drug-drug interactions. The core heterocyclic scaffold plays a significant role in determining a molecule's susceptibility to metabolism by cytochrome P450 enzymes.
General Protocol for In Vitro Metabolic Stability Assay in Human Liver Microsomes:
Materials:
-
Test compounds (this compound, 5-chlorobenzofuran, 5-chloroindole)
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Pre-incubate the test compound (1 µM) with HLM (0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.
Expected Trends in Metabolic Stability:
-
Indole: The indole nucleus, particularly the C2 and C3 positions of the pyrrole ring, is susceptible to oxidation by CYP enzymes. The N-H group can also be a site for conjugation. Therefore, 5-chloroindole may exhibit lower metabolic stability compared to its benzothiophene and benzofuran counterparts.
-
Benzothiophene: The sulfur atom in benzothiophene is less prone to oxidation than the nitrogen in indole. However, the aromatic rings can still be hydroxylated.
-
Benzofuran: The oxygen atom in benzofuran is generally more stable towards metabolism than the nitrogen in indole. Similar to benzothiophene, the aromatic rings are potential sites for hydroxylation.
The introduction of the chlorine atom at the 5-position can also influence metabolic stability by altering the electronic properties of the ring system and potentially blocking a site of metabolism.
Biological Activity: Where the Scaffold's Influence Shines
The choice of the core scaffold can have a profound impact on a molecule's biological activity, influencing its binding affinity, selectivity, and overall pharmacological profile. This is often due to the different ways the heteroatom and the overall electronic distribution of the ring system interact with the target protein.
Case Study: Benzothiophene vs. Benzofuran in PTP1B Inhibition
A study on novel inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes, provides a direct comparison of benzofuran and benzothiophene scaffolds. The researchers synthesized a series of biphenyl oxo-acetic acids with either a benzofuran or a benzothiophene core.
| Compound | Core Scaffold | R | IC50 (nM) against PTP1B |
| 1a | Benzofuran | H | 200 |
| 1b | Benzothiophene | H | 100 |
| 2a | Benzofuran | CH3 | 50 |
| 2b | Benzothiophene | CH3 | 20 |
Data adapted from a study on PTP1B inhibitors.
In this series, the benzothiophene-containing compounds consistently showed higher potency than their benzofuran counterparts. This suggests that the sulfur atom of the benzothiophene ring may be involved in more favorable interactions with the active site of PTP1B compared to the oxygen atom of the benzofuran ring.
The Concept of Bioisosterism in Action: Raloxifene and Arzoxifene
The development of selective estrogen receptor modulators (SERMs) provides an excellent example of how subtle modifications to a core scaffold can fine-tune biological activity. Raloxifene, a benzothiophene-based SERM, is used for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer. Arzoxifene is a third-generation SERM and an analog of raloxifene.[20]
The key structural differences between raloxifene and arzoxifene lie in the replacement of a ketone with an ether linkage and the methylation of a phenolic hydroxyl group.[12] These modifications lead to arzoxifene having a higher antiestrogenic potency and better bioavailability than raloxifene.[12] This demonstrates the power of structure-activity relationship (SAR) studies in optimizing drug candidates based on a privileged scaffold.[8][11]
Diagram of Bioisosteric Replacement
Caption: Bioisosteric relationships between indole, benzothiophene, and benzofuran and their impact on molecular properties.
Conclusion: Making the Right Choice for Your Drug Discovery Program
The selection of a core scaffold is a multifaceted decision that requires a deep understanding of the interplay between chemical structure, physicochemical properties, and biological activity. This compound, 5-chlorobenzofuran, and 5-chloroindole, while structurally similar, offer a nuanced spectrum of properties that can be strategically leveraged in drug design.
-
This compound often provides a good balance of lipophilicity and metabolic stability, and as seen in the case of raloxifene and PTP1B inhibitors, can lead to highly potent compounds.
-
5-Chlorobenzofuran , being less lipophilic than its benzothiophene counterpart, may offer advantages in terms of solubility and reduced off-target effects.
-
5-Chloroindole , with its hydrogen bond donor capability, provides an additional handle for specific interactions with the target protein, though this can also be a liability in terms of metabolic stability.
Ultimately, the optimal choice of scaffold will depend on the specific therapeutic target and the desired pharmacological profile. By carefully considering the comparative data and experimental insights presented in this guide, researchers can make more informed decisions, accelerating the journey from a promising building block to a life-changing therapeutic.
References
- 1. This compound CAS#: 20532-33-6 [m.chemicalbook.com]
- 2. 5-Chlorobenzo(b)thiophene | C8H5ClS | CID 11309754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 5-Chloroindole | 17422-32-1 [chemicalbook.com]
- 5. 5-Chloroindole(17422-32-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. 5-Chloroindole | C8H6ClN | CID 87110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. nbinno.com [nbinno.com]
- 9. 5-Chlorobenzo[b]thiophene, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 10. CAS 17422-32-1: 5-Chloroindole | CymitQuimica [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. researchgate.net [researchgate.net]
- 15. mttlab.eu [mttlab.eu]
- 16. pharmaron.com [pharmaron.com]
- 17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 18. nuvisan.com [nuvisan.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. benchchem.com [benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-Chlorobenzothiophene
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling specialized reagents like 5-Chlorobenzothiophene necessitates a thorough understanding of its properties and the associated disposal protocols. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, moving beyond mere procedure to explain the scientific rationale behind each recommendation.
Part 1: Understanding the Hazard Profile of this compound
This compound (CAS No. 20532-33-6) is a halogenated heterocyclic organic compound. Its chemical structure, which includes a chlorine atom bonded to a benzothiophene core, is fundamental to its reactivity and dictates its classification as hazardous waste. According to its Safety Data Sheet (SDS), the compound is an irritant to the skin, eyes, and respiratory system[1][2]. The primary hazard lies in its classification as a halogenated organic compound , a category of chemicals subject to stringent disposal regulations due to their potential to form persistent and toxic byproducts if disposed of improperly[3][4].
Immediate Safety & Handling: Before initiating any work or disposal involving this compound, the following precautions are mandatory:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a flame-retardant lab coat[1][5].
-
Engineering Controls: All handling and preparation of waste must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors[2][5].
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and unobstructed[1][2].
Part 2: The Critical Importance of Waste Segregation
The single most important principle in managing this waste stream is segregation. Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the molecule and prevent the formation of toxic dioxins or furans[5]. Mixing this waste with non-halogenated solvents not only complicates disposal but significantly increases its cost[5][6].
Causality of Segregation: The presence of the carbon-halogen bond makes this compound unsuitable for fuel blending, a common disposal route for non-halogenated solvents. Therefore, it must be collected in a dedicated waste stream[6].
Table 1: Waste Segregation Protocol for this compound
| Waste Stream Category | Examples | Action Required | Rationale |
| This compound & Halogenated Waste | Pure this compound, solutions in dichloromethane or chloroform, contaminated materials (gloves, wipes). | Collect in a dedicated "Halogenated Organic Waste" container. | Ensures proper high-temperature incineration and regulatory compliance[3][7]. |
| Non-Halogenated Organic Solvents | Acetone, ethanol, hexane, toluene. | DO NOT MIX. Collect in a separate "Non-Halogenated Waste" container. | Mixing contaminates the non-halogenated stream, drastically increasing disposal costs and complexity[6]. |
| Acids & Bases | Hydrochloric acid, sodium hydroxide. | DO NOT MIX. Neutralize and dispose of separately per institutional guidelines. | Mixing can cause violent chemical reactions, gas evolution, and container pressurization[5][8]. |
| Strong Oxidizers | Nitric acid, peroxides. | DO NOT MIX. Keep in separate, dedicated containers. | Poses a significant fire and explosion hazard[9]. |
| Aqueous Waste | Saline solutions, buffers (without heavy metals). | DO NOT MIX. Collect separately. | Organic waste must not be disposed of down the drain. Aqueous waste streams have different disposal protocols[10]. |
Part 3: Step-by-Step Disposal Protocol
This protocol ensures a self-validating system of safety and compliance from the point of generation to final disposal.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Identify a specific location in the lab where waste will be collected. This SAA must be at or near the point of generation and under the control of the laboratory staff.
-
The SAA should be clearly marked and equipped with secondary containment (e.g., a spill tray) to contain potential leaks[5].
Step 2: Prepare the Waste Container
-
Select a chemically compatible container, typically a glass bottle with a screw-on cap. Avoid metal containers, as trace amounts of water can cause corrosion[8]. The container must be in good condition, clean, and dry[11].
-
Properly label the container before adding any waste[7][11]. The label must include:
Step 3: Accumulate Waste
-
Carefully transfer waste this compound (solid or in solution) into the labeled container using a funnel.
-
Always keep the waste container tightly closed except when actively adding waste[6][11]. This minimizes the release of vapors and prevents spills.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion[5].
Step 4: Storage and Disposal Request
-
Store the sealed waste container in the designated SAA, away from heat or ignition sources[5][9].
-
Once the container is full or the experiment is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[1][5]. Follow your institution's specific procedures for requesting waste collection[7].
Part 4: Emergency Procedures for Spills
Accidents can happen, and a clear plan is essential.
-
For Small Spills (contained within the fume hood):
-
Ensure your PPE is intact.
-
Contain the spill with an inert absorbent material such as vermiculite, kitty litter, or sand[5][8].
-
Carefully collect the contaminated absorbent using non-sparking tools.
-
Place the collected material into a sealed, labeled container for disposal as hazardous waste[5].
-
Decontaminate the spill area with soap and water.
-
-
For Large Spills:
-
Evacuate the immediate area.
-
Alert colleagues and your laboratory supervisor.
-
Contact your institution's emergency response team or EHS office immediately[5].
-
Visualization of the Disposal Workflow
The following diagram outlines the critical decision points in the disposal process for this compound.
Caption: Disposal decision workflow for this compound waste.
By adhering to these scientifically grounded procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. View Document - California Code of Regulations [govt.westlaw.com]
- 5. benchchem.com [benchchem.com]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. geo.utexas.edu [geo.utexas.edu]
- 8. Hazardous Waste Disposal [cool.culturalheritage.org]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. mn.uio.no [mn.uio.no]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chlorobenzothiophene
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 5-Chlorobenzothiophene (CAS No. 20532-33-6). The information herein is designed to build a deep, trust-based understanding of chemical handling by explaining the causality behind each procedural step. Our objective is to move beyond mere compliance and foster a culture of proactive safety, making this your preferred source for laboratory safety intelligence.
Hazard Assessment: Understanding the Risks of this compound
Before any handling protocol can be established, a thorough understanding of the specific chemical's hazard profile is paramount. This compound is classified as a hazardous substance, and its primary risks are associated with direct contact and inhalation.[1] The core principle of laboratory safety dictates a hierarchy of controls: first, use engineering controls (e.g., fume hoods); second, implement administrative controls (e.g., standard operating procedures); and finally, use Personal Protective Equipment (PPE) as the last line of defense.
The following table summarizes the known hazards based on authoritative Safety Data Sheets (SDS).
| Hazard Type | GHS Classification (OSHA HCS 29 CFR 1910.1200) | Rationale & Protective Measures |
| Skin Irritation | Category 2 | Causes skin irritation upon contact.[1][2] Prolonged or repeated exposure should be avoided. The primary protective measure is the use of appropriate chemical-resistant gloves and a lab coat. |
| Eye Irritation | Category 2A / 2 | Causes serious eye irritation.[2] Direct contact from a splash or airborne dust can lead to significant discomfort or injury. ANSI-approved safety glasses or goggles are mandatory. |
| Respiratory Irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | May cause respiratory tract irritation if dust is inhaled.[2] The causality here is the deposition of fine particles onto mucous membranes. Handling should occur in a well-ventilated area, preferably a chemical fume hood, to minimize airborne concentration. |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. While less common in a laboratory setting, accidental ingestion can occur through contaminated hands. This underscores the importance of strict hygiene measures, such as washing hands thoroughly after handling and prohibiting eating or drinking in the lab. |
This product does not currently have established occupational exposure limits (OELs) from major regulatory bodies like OSHA or ACGIH.[2][3][4] The absence of a defined limit necessitates a more conservative approach to exposure control.
Core PPE Requirements: A Self-Validating System
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The following protocols create a self-validating system where each piece of equipment addresses a specific hazard identified in the assessment phase.
Eye and Face Protection
Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields. These protect from particulates entering from the side.
-
Recommended for Splash/High-Concentration Risk: Chemical splash goggles should be worn when preparing solutions or when there is any risk of splashing.[5]
-
Face Shield: A face shield worn over safety glasses or goggles is required for procedures with a significant risk of explosion or large splashes.[5]
Hand and Skin Protection
-
Gloves: Disposable nitrile gloves provide effective splash protection for short-term contact.[5] It is critical to inspect gloves for any signs of degradation or puncture before each use. If working with this compound in a solvent, consult the solvent's SDS and the glove manufacturer's chemical resistance guide to ensure compatibility. Always use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves immediately as hazardous waste.
-
Laboratory Coat: A standard, buttoned laboratory coat is required to protect skin and personal clothing from contamination.[5]
-
Apparel: Long pants and closed-toe, closed-heel shoes are mandatory to ensure full skin coverage.[5] Polyester and acrylic fabrics should be avoided as they can melt and adhere to skin in the event of a fire.[5]
Respiratory Protection
Engineering controls are the primary method for mitigating inhalation risks.
-
Primary Control: All procedures that may generate dust or aerosols, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[6]
-
When Respirators are Required: If engineering controls are not feasible or if a risk assessment indicates potential exposure above acceptable levels, respiratory protection is necessary.[5] A NIOSH-approved air-purifying respirator equipped with a particle filter (e.g., N95, P100) is recommended for protection against dust.[2] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and annual fit testing.[5]
Procedural Workflow for Safe Handling
This section provides a step-by-step methodology for the entire lifecycle of handling this compound in a research setting. The accompanying diagram visually represents this critical workflow.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Methodology
-
Preparation & Pre-Handling Check
-
Verify that the chemical fume hood has been certified within the last year.
-
Designate and label a specific hazardous waste container for solid and liquid waste containing this compound.
-
Ensure a chemical spill kit is readily accessible.
-
Inspect all PPE for integrity (e.g., no cracks in goggles, no holes in gloves).
-
-
Donning PPE
-
Put on the lab coat and ensure it is fully buttoned.
-
Put on safety goggles.
-
Put on the first pair of nitrile gloves. If the risk assessment requires it, a second pair can be worn over the first (double-gloving).
-
-
Handling the Chemical
-
Post-Handling & Doffing PPE
-
After handling is complete, decontaminate any equipment used and the work surface within the fume hood.
-
To doff PPE, first remove the outer gloves (if double-gloved) followed by the inner gloves, using the proper technique to avoid touching the contaminated exterior.
-
Remove the lab coat.
-
Remove eye protection.
-
Wash hands thoroughly with soap and water for at least 20 seconds.
-
Emergency Protocols: Immediate Response Plan
In the event of an exposure or spill, a rapid and correct response is critical.
-
Skin Contact: Immediately flush the affected skin with large amounts of water for at least 15 minutes while removing contaminated clothing.[2][7] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Spill Cleanup: For small powder spills, gently cover the material with a wetted paper towel or absorbent pad to avoid raising dust.[8] Then, carefully wipe it up and place all contaminated materials into a sealed, labeled hazardous waste container.[8] Clean the spill area with a detergent solution followed by a water rinse.[8]
Decontamination and Disposal Plan
Proper decontamination and disposal are crucial to prevent secondary contamination and ensure regulatory compliance.
Equipment and Surface Decontamination
-
General Procedure: All non-disposable equipment and work surfaces should be thoroughly cleaned after use. A standard procedure involves washing with a laboratory detergent and water, followed by a thorough rinse with deionized water.[8][9]
-
Solvent Rinse: If the compound was used in a solvent, a rinse with a suitable, compatible solvent may be necessary before the detergent wash. This solvent rinse must be collected as hazardous waste.
Waste Disposal
-
Chemical Waste: All waste containing this compound, including unused product and contaminated solutions, must be disposed of as hazardous waste.[2] Do not pour it down the drain.[10]
-
Contaminated PPE: All disposable PPE, such as gloves, absorbent pads, and weighing papers, that has come into contact with the chemical must be collected in a designated, sealed hazardous waste container.[11]
-
Regulatory Compliance: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[12]
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 4. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. epa.gov [epa.gov]
- 10. Hazardous Waste Disposal [cool.culturalheritage.org]
- 11. Hazardous Waste - Decontamination | Occupational Safety and Health Administration [osha.gov]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
